1-Benzhydrylazetidine-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
1-benzhydrylazetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(20)15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSCYENHLCPOAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370723 | |
| Record name | 1-benzhydrylazetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36476-87-6 | |
| Record name | 1-benzhydrylazetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(diphenylmethyl)azetidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Strategic Importance of the Azetidine Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis and Characterization of 1-Benzhydrylazetidine-3-carboxylic Acid
The four-membered azetidine ring, once a synthetic curiosity, has emerged as a privileged scaffold in medicinal chemistry.[1][2][3] Its rigid, three-dimensional structure offers a compelling alternative to more flexible aliphatic chains or sterically demanding carbocycles, enabling chemists to fine-tune physicochemical properties such as solubility, metabolic stability, and target engagement. When functionalized, such as with the N-benzhydryl group, the resulting molecule, this compound, becomes a highly valuable building block. The benzhydryl moiety significantly increases lipophilicity, a critical parameter for oral bioavailability and CNS penetration, making this compound an attractive starting point for the development of novel therapeutics, particularly in areas like analgesics and anti-inflammatory agents.[4]
This guide provides a comprehensive overview of a robust synthetic pathway to this compound and the rigorous analytical methods required to verify its structure and purity. The protocols described herein are designed to be self-validating, with explanations for the causality behind key experimental choices, reflecting field-proven insights for researchers in drug development.
Part 1: Synthesis of this compound
The synthesis of the target compound is most effectively achieved through a multi-step process that begins with the protection of a commercially available starting material, followed by N-alkylation and subsequent deprotection. This strategy ensures high yields and minimizes side reactions.
Synthetic Strategy and Rationale
The chosen synthetic route involves three primary stages:
-
Esterification of Azetidine-3-carboxylic Acid: The carboxylic acid functional group is first converted to an ester (e.g., a methyl or ethyl ester). This is a critical step to "protect" the acidic proton of the carboxyl group. Without this protection, the basic conditions required for the subsequent N-alkylation step would lead to a competing and undesirable acid-base reaction, significantly reducing the yield of the desired product.
-
N-Alkylation with Benzhydryl Bromide: The secondary amine of the azetidine ring is alkylated using benzhydryl bromide. The benzhydryl group is introduced at this stage. This is a standard nucleophilic substitution reaction where the nitrogen atom of the azetidine acts as the nucleophile.
-
Saponification (Ester Hydrolysis): The protecting ester group is removed by base-catalyzed hydrolysis (saponification) to regenerate the carboxylic acid, yielding the final product, this compound.
This sequence is logical and ensures that the reactive sites on the molecule are addressed in the correct order to achieve the desired transformation efficiently.
Visualized Synthetic Workflow
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis
Materials:
-
Azetidine-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH), anhydrous
-
Benzhydryl bromide (Diphenylmethyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hydrochloric acid (HCl), 1M
Step 1: Synthesis of Azetidine-3-carboxylic Acid Methyl Ester
-
Suspend azetidine-3-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Causality: SOCl₂ reacts with methanol to form HCl in situ, which protonates the carboxylic acid, activating it for esterification, while also producing the methyl ester.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid is the hydrochloride salt of the methyl ester. It can be used directly in the next step or neutralized by dissolving in DCM and washing with saturated sodium bicarbonate solution, drying the organic layer over MgSO₄, and concentrating to yield the free base.
Step 2: Synthesis of Methyl 1-Benzhydrylazetidine-3-carboxylate
-
Dissolve the azetidine-3-carboxylic acid methyl ester (1.0 eq) in anhydrous acetonitrile.
-
Add potassium carbonate (2.5 eq) to the mixture. Causality: K₂CO₃ acts as a base to deprotonate the azetidine nitrogen, making it nucleophilic, and to neutralize the HBr formed during the reaction.
-
Add benzhydryl bromide (1.1 eq) to the stirred suspension.
-
Heat the reaction mixture to 60-70 °C and stir overnight. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure N-benzhydrylated ester.
Step 3: Synthesis of this compound
-
Dissolve the purified methyl 1-benzhydrylazetidine-3-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature. Causality: NaOH is the base that catalyzes the hydrolysis (saponification) of the ester back to the carboxylic acid.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with DCM or ether to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~4-5 by the slow addition of 1M HCl. A white precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield pure this compound.
Part 2: Characterization of this compound
Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a complete and trustworthy validation of the final product.
Analytical Strategy and Rationale
The characterization workflow integrates multiple orthogonal techniques:
-
Spectroscopy (NMR, IR): To confirm the molecular structure and the presence of key functional groups. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of the carboxylic acid moiety.
-
Mass Spectrometry (MS): To verify the molecular weight and elemental composition.
-
Physical Property Measurement (Melting Point): To assess the purity of the compound. A sharp melting point close to the literature value is a strong indicator of high purity.
Visualized Characterization Workflow
Caption: Orthogonal workflow for analytical characterization.
Summary of Expected Analytical Data
The following table summarizes the key data points for the successful characterization of this compound.
| Parameter | Expected Value / Observation | Rationale |
| Molecular Formula | C₁₇H₁₇NO₂[4][5][6] | Based on the chemical structure. |
| Molecular Weight | 267.33 g/mol [4][5][7] | Calculated from the molecular formula. |
| Appearance | White to off-white or brown crystalline solid[4][8] | Typical appearance of the pure compound. |
| Melting Point | ~198 °C (with decomposition)[4] | A sharp melting point range indicates high purity. |
| ¹H NMR | Signals corresponding to aromatic, benzhydryl methine, and azetidine ring protons.[9] | Confirms the hydrogen framework of the molecule. |
| ¹³C NMR | Signals for carboxyl, aromatic, benzhydryl methine, and azetidine ring carbons. | Confirms the carbon skeleton of the molecule. |
| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1710 cm⁻¹).[10][11] | Confirms the presence of the carboxylic acid functional group. |
| Mass Spec (ESI+) | m/z = 268.13 [M+H]⁺ | Confirms the mass of the protonated molecule. |
Detailed Experimental Protocol: Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Accurately weigh 5-10 mg of the dried product.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Insight: DMSO-d₆ is often preferred for carboxylic acids as the acidic proton is readily observable.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Expected ¹H NMR Signals (DMSO-d₆): δ ~12.5 (s, 1H, COOH), δ ~7.2-7.5 (m, 10H, Ar-H), δ ~4.5 (s, 1H, CH-Ph₂), δ ~3.0-3.8 (m, 5H, azetidine protons).
-
Expected ¹³C NMR Signals (DMSO-d₆): δ ~175 (C=O), δ ~140-145 (Ar C-ipso), δ ~126-129 (Ar CH), δ ~75 (CH-Ph₂), δ ~50-60 (azetidine CH₂), δ ~40 (azetidine CH).
2. Infrared (IR) Spectroscopy
-
Prepare a sample using either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.
-
For ATR, place a small amount of the solid product directly on the ATR crystal and apply pressure.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Key Diagnostic Peaks:
3. Mass Spectrometry (MS)
-
Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into an electrospray ionization (ESI) mass spectrometer or use an LC-MS system.
-
Acquire the spectrum in positive ion mode.
-
Expected Result: A prominent peak at m/z 268.13, corresponding to the protonated molecular ion [M+H]⁺.
4. Melting Point Determination
-
Place a small amount of the dry, crystalline product into a capillary tube.
-
Use a calibrated melting point apparatus.
-
Heat the sample slowly (1-2 °C/min) near the expected melting point.
-
Record the temperature range from the first appearance of liquid to the complete melting of the solid. A narrow range (e.g., < 2 °C) indicates high purity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. jk-sci.com [jk-sci.com]
- 6. scbt.com [scbt.com]
- 7. 1-(Diphenylmethyl)azetidine-3-carboxylic acid | C17H17NO2 | CID 2735440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. This compound(36476-87-6) 1H NMR spectrum [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. echemi.com [echemi.com]
Physicochemical properties of 1-Benzhydrylazetidine-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzhydrylazetidine-3-carboxylic Acid
Executive Summary
This compound is a pivotal scaffold in modern medicinal chemistry and drug development. Characterized by a rigid azetidine ring, a carboxylic acid functional group, and a lipophilic benzhydryl moiety, this compound serves as a versatile building block for novel therapeutics, particularly in the fields of analgesics and anti-inflammatory agents.[1] The interplay between its structural components dictates its physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive analysis of these core properties, offering both established data and detailed, field-proven protocols for their experimental determination. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.
Chemical Identity and Structure
A thorough understanding of a compound begins with its unequivocal identification and structural definition.
1.1 Molecular Identity
1.2 Structural Significance in Drug Discovery
The molecular architecture of this compound is a convergence of three key pharmacophoric elements:
-
Azetidine Ring: A four-membered saturated heterocycle that provides a rigid, three-dimensional scaffold, limiting conformational flexibility and potentially enhancing binding affinity to biological targets.
-
Carboxylic Acid: A critical functional group that can act as a hydrogen bond donor and acceptor, and exists in an ionized state at physiological pH, influencing solubility and target interactions.
-
Benzhydryl Group (Diphenylmethyl): This bulky, non-polar group significantly increases the molecule's lipophilicity.[1] This property is crucial for enhancing membrane permeability and can be a key determinant of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Its presence makes the compound an attractive starting point for developing agents that need to cross the blood-brain barrier.[1]
Caption: Molecular structure of this compound.
Summary of Core Physicochemical Properties
The following table consolidates the key physicochemical data for easy reference. Subsequent sections will elaborate on the significance and experimental determination of these parameters.
| Property | Value | Source(s) |
| CAS Number | 36476-87-6 | [1][2][3] |
| Molecular Formula | C₁₇H₁₇NO₂ | [1][2][3] |
| Molecular Weight | 267.33 g/mol | [1][2][6] |
| Appearance | White powder to Brown Crystalline Solid | [1][7] |
| Melting Point | 198 °C (decomposes) | [1][2] |
| Solubility | Soluble in DMF, DMSO; Slightly soluble in methanol | [7][8] |
| pKa (Carboxylic Acid) | ~4-5 (Estimated) | [9] |
| Purity (Typical) | ≥ 98% (by HPLC) | [1][2] |
Solubility Profile
Solubility is a critical parameter that impacts everything from reaction conditions in synthesis to formulation strategies and bioavailability in drug development.
3.1 Theoretical Considerations and Experimental Observations The molecule possesses both a polar carboxylic acid group and a large, non-polar benzhydryl group. This amphipathic nature results in poor solubility in water but good solubility in polar aprotic organic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[7] Its slight solubility in methanol further confirms this profile.[8] For biological assays, preparing a concentrated stock solution in DMSO is the standard and recommended practice.
3.2 Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method) This method remains the gold standard for determining the intrinsic solubility of a compound in a given solvent system.
Rationale: The shake-flask method is chosen for its direct measurement of a saturated solution at equilibrium, providing a thermodynamically stable solubility value that is crucial for preclinical and formulation development.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 10 mg) to a known volume of the test solvent (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of solid material at the end of this period is essential.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent.
Caption: Workflow for thermodynamic solubility determination.
Acid-Base Properties (pKa)
The pKa value defines the pH at which a functional group is 50% ionized and 50% neutral. This is fundamental to predicting a drug's behavior in different physiological environments.
4.1 Importance and Expected Value this compound has two ionizable centers: the carboxylic acid and the tertiary azetidine nitrogen.
-
Carboxylic Acid: This group is acidic. For most carboxylic acids, the pKa is in the range of 4-5.[9] At physiological pH (~7.4), this group will be almost entirely deprotonated, existing as a carboxylate anion (-COO⁻). This negative charge is critical for aqueous solubility and interactions with biological targets.
-
Azetidine Nitrogen: This tertiary amine is basic. Its pKa will be significantly lower than that of the carboxylic acid. It will be predominantly neutral at pH 7.4.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. scbt.com [scbt.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | VSNCHEM [vsnchem.com]
- 6. 1-(Diphenylmethyl)azetidine-3-carboxylic acid | C17H17NO2 | CID 2735440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Benzhydrylazetidine-3-carboxylic Acid_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 8. m.indiamart.com [m.indiamart.com]
- 9. chem.indiana.edu [chem.indiana.edu]
1-Benzhydrylazetidine-3-carboxylic acid as a building block in organic synthesis
An In-Depth Technical Guide to 1-Benzhydrylazetidine-3-carboxylic Acid as a Premier Building Block in Organic Synthesis
Introduction: The Rise of Strained Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is perpetual. Among these, small, strained heterocyclic systems have emerged as powerful tools for drug design. Azetidines, four-membered nitrogen-containing heterocycles, represent a class of "privileged scaffolds" that offer a compelling balance between conformational rigidity and chemical stability.[1][2] Their incorporation into molecular designs can significantly enhance properties such as aqueous solubility, metabolic stability, and three-dimensional complexity, thereby improving interactions with biological targets.[3][4]
This guide focuses on a particularly versatile and strategic building block: This compound . This compound uniquely combines the structural benefits of the azetidine core with two orthogonal chemical handles: a carboxylic acid for chain extension and a bulky N-benzhydryl group that serves as both a lipophilic modifier and a readily cleavable protecting group.[5] Its application spans the synthesis of complex molecules, from peptide mimetics to novel central nervous system agents, making it an indispensable component in the modern synthetic chemist's toolbox.[5][6]
Physicochemical Characteristics
A thorough understanding of a building block's fundamental properties is critical for its effective application in synthesis. The key data for this compound are summarized below.
| Property | Value |
| CAS Number | 36476-87-6[5][7][8] |
| Molecular Formula | C₁₇H₁₇NO₂[5][7][9] |
| Molecular Weight | 267.33 g/mol [5] |
| Appearance | White to Brown Crystalline Powder[5][8] |
| Melting Point | 198 °C (decomposes)[5] |
| IUPAC Name | This compound[9][10] |
| Synonyms | 1-(Diphenylmethyl)azetidine-3-carboxylic acid[5][10] |
Spectroscopic data, particularly ¹H NMR, is essential for confirming the structure and purity of this reagent and is readily available from commercial suppliers and chemical databases.[11]
Synthetic Strategy: Accessing the Core Scaffold
While this compound is commercially available, understanding its synthesis provides insight into its chemical nature. A common and efficient strategy for constructing the azetidine-3-carboxylic acid core involves a multi-step sequence starting from readily available precursors like diethyl malonate. The N-benzhydryl group is typically introduced via nucleophilic substitution.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]
- 7. scbt.com [scbt.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 1-(Diphenylmethyl)azetidine-3-carboxylic acid | C17H17NO2 | CID 2735440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. This compound(36476-87-6) 1H NMR spectrum [chemicalbook.com]
Applications of 1-Benzhydrylazetidine-3-carboxylic acid in Medicinal Chemistry
An In-Depth Technical Guide
Executive Summary
1-Benzhydrylazetidine-3-carboxylic acid has emerged as a pivotal structural motif and versatile building block in modern medicinal chemistry. Its unique constrained four-membered ring system, combined with the lipophilic benzhydryl protecting group, offers a strategic advantage in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, core applications, and the underlying chemical principles that make it a valuable tool in drug discovery. The primary focus will be on its instrumental role in the development of γ-aminobutyric acid (GABA) uptake inhibitors, a critical class of drugs for treating neurological disorders. We will explore structure-activity relationships, present detailed experimental workflows, and provide insights into its broader potential in creating diverse molecular architectures for targeted therapies.
The Molecular Architecture: A Strategic Design
This compound (C₁₇H₁₇NO₂) is a non-proteinogenic amino acid derivative. Its structure is distinguished by three key components:
-
Azetidine Ring: A saturated four-membered heterocycle containing one nitrogen atom. This ring system imparts significant conformational rigidity, which is highly desirable in drug design for achieving specific receptor-ligand interactions.
-
Carboxylic Acid: Positioned at the 3-carbon, this functional group serves as a handle for further chemical modifications, such as amide bond formation or esterification, and often acts as a key pharmacophoric element for interacting with biological targets.[1][2]
-
Benzhydryl (Diphenylmethyl) Group: Attached to the ring nitrogen, this bulky, lipophilic group serves a dual purpose. It acts as a protecting group for the nitrogen during synthesis and significantly increases the molecule's lipophilicity.[3] This enhanced lipophilicity is crucial for improving the ability of derivative compounds to cross the blood-brain barrier, a critical step for central nervous system (CNS) drug candidates.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 36476-87-6 | [5][6][7] |
| Molecular Formula | C₁₇H₁₇NO₂ | [5][7] |
| Molecular Weight | 267.32 g/mol | [5][7] |
| Appearance | Brown Crystalline Solid | [8] |
| Primary Application | Intermediate in synthesis | [5][6] |
Figure 1: Structure of this compound.
Core Application: A Gateway to CNS Therapeutics
The most significant application of this compound is as a precursor for synthesizing inhibitors of γ-aminobutyric acid (GABA) transporters (GATs).[9]
The GABAergic System: The Brain's Primary Brake
GABA is the primary inhibitory neurotransmitter in the mammalian CNS. It plays a crucial role in regulating neuronal excitability by binding to GABA receptors, which leads to a decrease in the neuron's firing rate.[9] The signaling action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GATs.[9][10]
Inhibiting these transporters (specifically GAT-1) prevents GABA reuptake, leading to an increased concentration and prolonged presence of GABA in the synapse.[10] This enhancement of inhibitory signaling has significant therapeutic value for conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.[9][11]
Figure 2: GABAergic synapse signaling pathway.
A Scaffold for Nipecotic Acid and Guvacine Analogs
Nipecotic acid and guvacine are well-established GAT inhibitors.[4][12] However, their therapeutic utility is limited by poor penetration of the blood-brain barrier due to their hydrophilic nature. Medicinal chemistry efforts have focused on increasing the lipophilicity of these scaffolds to improve CNS delivery.[4][11]
This is where this compound becomes critical. The azetidine-3-carboxylic acid core serves as a constrained bioisostere for the piperidine-3-carboxylic acid (nipecotic acid) or tetrahydropyridine-3-carboxylic acid (guvacine) structures. The N-benzhydryl group is a classic lipophilic moiety used to create potent, orally active GAT inhibitors.[4] By using this compound as a starting material, medicinal chemists can synthesize novel GAT inhibitors that combine the necessary pharmacophore of a cyclic amino acid with a lipophilic group designed to enhance brain penetration.
Table 2: Comparative Inhibitory Activity of GAT Inhibitors
| Compound | Target | IC₅₀ Value (µM) | Key Characteristic | Reference |
| Nipecotic Acid | mGAT-1 | 2.6 | Potent but poor BBB penetration | [12] |
| Nipecotic Acid | mGAT-2 | 310 | Low affinity for GAT-2 | [12] |
| Nipecotic Acid | mGAT-3 | 29 | Moderate affinity for GAT-3 | [12] |
| Nipecotic Acid | mGAT-4 | 16 | Moderate affinity for GAT-4 | [12] |
| Guvacine | GATs | - | Known GAT inhibitor, similar profile to Nipecotic Acid | [4] |
| Tiagabine | GAT-1 | ~0.1 | Marketed antiepileptic with lipophilic side chain | [13] |
Synthetic Utility and Experimental Protocols
The true value of this compound lies in its utility as a synthetic intermediate.[3][5][6] The benzhydryl group can be removed under hydrogenolysis conditions, deprotecting the nitrogen for further functionalization. The carboxylic acid can be readily converted into amides, esters, or other derivatives.
Figure 3: General synthetic workflow from the core compound.
Protocol: Synthesis of a Novel Amide Derivative
This protocol describes a standard amide coupling reaction to illustrate the use of this compound as a scaffold.
Objective: To synthesize N-benzyl-1-benzhydrylazetidine-3-carboxamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Activation: Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. The formation of the active ester is the causality behind this step, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
-
Amine Addition: Add benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. This washing protocol is self-validating; the bicarbonate wash removes any unreacted acidic starting material and acidic byproducts, while the brine wash removes residual water and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure N-benzyl-1-benzhydrylazetidine-3-carboxamide.
Broader Horizons: Beyond GABA
While its role in developing GAT inhibitors is prominent, the utility of this compound is not confined to this area. Its stable and reactive nature makes it a valuable building block in diverse synthetic applications.[3]
-
Peptidomimetics: As a constrained amino acid, it can be incorporated into peptide sequences to create peptidomimetics with altered conformational properties and improved metabolic stability. It is noted as an intermediate in the synthesis of polypeptides.[5][6]
-
Novel Scaffolds: The azetidine ring can serve as a central scaffold for developing compounds targeting other receptors and enzymes. Its use in creating complex molecular architectures is a key feature.[3]
-
Analgesic and Anti-inflammatory Agents: Research has explored its use in synthesizing novel analgesics and anti-inflammatory drugs, leveraging the unique structural properties of the azetidine core.[3]
Conclusion
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of a conformationally restricted azetidine ring, a versatile carboxylic acid handle, and a brain-penetrating benzhydryl group makes it an exceptionally valuable precursor for CNS drug discovery. Its primary application in the synthesis of potent GABA uptake inhibitors has paved the way for new treatments for neurological disorders. As drug development continues to demand novel chemical matter with precise structural and physicochemical properties, the role of sophisticated building blocks like this compound will undoubtedly continue to expand, enabling the creation of the next generation of targeted therapeutics.
References
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | 36476-87-6 [chemicalbook.com]
- 7. 1-(Diphenylmethyl)azetidine-3-carboxylic acid | C17H17NO2 | CID 2735440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GABA transporter type 1 (GAT-1) uptake inhibition reduces stimulated aspartate and glutamate release in the dorsal spinal cord in vivo via different GABAergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to the Discovery and History of 1-Benzhydrylazetidine-3-carboxylic acid
Foreword: The Azetidine Ring - A Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among the myriad of heterocyclic systems, the azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, has emerged as a "privileged scaffold."[1] Its conformational rigidity, coupled with its ability to introduce precise three-dimensional diversity, offers a unique tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide delves into the history and discovery of a pivotal building block in this domain: 1-Benzhydrylazetidine-3-carboxylic acid. We will trace its origins from a seminal academic publication to its role as a key intermediate in the synthesis of complex pharmaceutical agents, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.
Chapter 1: The Genesis - Discovery and First Synthesis
The story of this compound begins not with the acid itself, but with its precursor, 1-benzhydrylazetidin-3-ol. The first documented synthesis of this foundational compound was reported in 1972 by A. G. Anderson, Jr., and R. Lok in the Journal of Organic Chemistry.[2] Their work laid the groundwork for the entire class of N-benzhydryl protected azetidine-3-carboxylic acid derivatives.
The rationale behind the use of the benzhydryl (diphenylmethyl) group is rooted in its utility as a robust nitrogen-protecting group. It is sterically bulky, which can direct the regioselectivity of reactions on the azetidine ring, and it can be cleaved under specific conditions, such as hydrogenolysis, that are often compatible with other functional groups present in a complex molecule.
The Anderson and Lok Synthesis of 1-Benzhydrylazetidin-3-ol (1972)
The original synthesis involved the reaction of benzhydrylamine with epichlorohydrin. This reaction proceeds via a nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization to form the azetidine ring.
Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol [2]
-
Step 1: Reaction of Benzhydrylamine with Epichlorohydrin. A solution of benzhydrylamine in a suitable solvent (e.g., methanol) is treated with epichlorohydrin. The reaction is typically carried out at room temperature, followed by a period of reflux to drive the reaction to completion.
-
Step 2: Cyclization. The intermediate amino alcohol undergoes an intramolecular nucleophilic substitution, where the nitrogen atom displaces the chloride, to form the four-membered azetidine ring. This step is often facilitated by the addition of a base.
-
Step 3: Isolation and Purification. The resulting 1-benzhydrylazetidin-3-ol is then isolated and purified, typically by crystallization or chromatography.
The Advent of this compound
Building upon their synthesis of the alcohol, Anderson and Lok also reported the oxidation of 1-benzhydrylazetidin-3-ol to the corresponding carboxylic acid. This transformation was a critical step in establishing the utility of this compound as a versatile intermediate for the introduction of the azetidine-3-carboxylic acid pharmacophore into more complex molecules.
Experimental Protocol: Oxidation of 1-Benzhydrylazetidin-3-ol to this compound [2]
-
Step 1: Oxidation. 1-Benzhydrylazetidin-3-ol is dissolved in a suitable solvent and treated with a strong oxidizing agent. While the original 1972 publication provides the framework, various oxidizing agents can be employed for this transformation, such as potassium permanganate or chromium-based reagents. Modern, milder oxidation methods, such as those employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric oxidant like sodium hypochlorite, are also now commonly used to minimize side reactions and improve yields.
-
Step 2: Work-up and Isolation. Following the oxidation, the reaction mixture is worked up to remove the oxidant and any byproducts. This typically involves quenching the reaction, adjusting the pH to protonate the carboxylic acid, and extracting the product into an organic solvent.
-
Step 3: Purification. The crude this compound is then purified, most commonly by recrystallization, to yield the final product as a white to off-white solid.
Chapter 2: The Evolution of Synthesis - Modern Methodologies
While the Anderson and Lok synthesis remains a cornerstone, the demands of industrial-scale production and the need for milder, more efficient, and environmentally benign processes have driven the development of new synthetic routes.
Alternative Approaches to the Azetidine Core
Modern synthetic chemistry has provided a plethora of methods for the construction of the azetidine ring. These include, but are not limited to:
-
Intramolecular Cyclization of γ-Amino Alcohols and their Derivatives: This is a classic and widely used method, conceptually similar to the original Anderson and Lok synthesis.
-
[2+2] Cycloadditions: The reaction of imines with ketenes or other suitable two-carbon components can provide a direct route to the azetidine ring.
-
Ring Contraction of Larger Heterocycles: Certain substituted pyrrolidines or piperidines can undergo ring contraction reactions to yield azetidines.
-
Functionalization of Pre-formed Azetidine Scaffolds: Commercially available azetidine-3-carboxylic acid can be N-functionalized with a benzhydryl group, though this is often less cost-effective for large-scale synthesis.
The choice of synthetic route is often dictated by the desired substitution pattern on the azetidine ring, the scale of the synthesis, and the cost and availability of starting materials.
Table 1: Comparison of Synthetic Approaches to the Azetidine-3-carboxylic Acid Core
| Method | Key Features | Advantages | Disadvantages |
| Anderson and Lok (1972) | Reaction of a primary amine with epichlorohydrin followed by oxidation. | Well-established, uses readily available starting materials. | Can require harsh reaction conditions and stoichiometric oxidants. |
| Modern Intramolecular Cyclizations | Use of leaving groups other than halides (e.g., tosylates, mesylates) on the γ-carbon. | Often proceeds under milder conditions with higher yields. | May require additional steps to install the leaving group. |
| [2+2] Cycloadditions | Direct formation of the four-membered ring from two components. | Can be highly convergent and efficient. | Substrate scope can be limited, and control of stereochemistry can be challenging. |
| N-Functionalization of Azetidine-3-carboxylic acid | Direct attachment of the benzhydryl group to the pre-formed azetidine ring. | Conceptually simple. | The starting azetidine-3-carboxylic acid can be expensive. |
Chapter 3: A Key Building Block in Drug Discovery - The Case of TAK-448
The true value of a synthetic building block is realized in its application in the synthesis of biologically active molecules. This compound has proven to be a valuable intermediate in the development of novel therapeutics. A notable example is its role in the synthesis of TAK-448 (also known as MVT-602), an investigational kisspeptin receptor agonist that has been studied for its potential in treating prostate cancer and other hormone-dependent conditions.[][4][5]
Kisspeptins are a family of peptides that play a crucial role in regulating the reproductive axis. TAK-448 is a synthetic peptide analog designed to have improved stability and pharmacokinetic properties compared to the endogenous kisspeptins.[1][6] The rigid, constrained conformation of the azetidine-3-carboxylic acid moiety, introduced via this compound, is a key design element in this molecule, helping to lock the peptide backbone into a bioactive conformation.
The Role of this compound in the Synthesis of TAK-448
While the full, detailed industrial synthesis of TAK-448 is proprietary, the general strategy involves the use of this compound as a key building block in the solid-phase or solution-phase peptide synthesis of the drug. The benzhydryl group serves as a protecting group for the azetidine nitrogen during the peptide coupling steps. Once the peptide chain is assembled, the benzhydryl group is removed, typically by hydrogenolysis, to reveal the free secondary amine of the azetidine, which is then further functionalized or is part of the final drug structure.
Diagram 1: Generalized Synthetic Workflow for the Incorporation of the Azetidine Moiety
Caption: A simplified workflow illustrating the use of this compound in peptide synthesis.
Chapter 4: Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a key intermediate is essential for process development and scale-up.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 36476-87-6 | [7][8] |
| Molecular Formula | C₁₇H₁₇NO₂ | [7][8] |
| Molecular Weight | 267.32 g/mol | [7][8] |
| Appearance | White to off-white crystalline solid | [7] |
| Melting Point | 198-202 °C | [7] |
| Solubility | Soluble in many organic solvents, sparingly soluble in water. | General Knowledge |
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the two phenyl rings of the benzhydryl group, a singlet for the methine proton of the benzhydryl group, and multiplets for the protons of the azetidine ring. The carboxylic acid proton will typically appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the methine carbon of the benzhydryl group, the carbons of the azetidine ring, and the carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, as well as characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl group of the carboxylic acid, as well as characteristic bands for the O-H stretch of the carboxylic acid and the C-H and C=C bonds of the aromatic rings.
Conclusion: A Legacy of Innovation
From its first synthesis in 1972, this compound has transitioned from a chemical curiosity to an indispensable tool in the arsenal of the medicinal chemist. Its unique combination of a conformationally constrained azetidine ring and a robust, yet cleavable, protecting group has made it a valuable intermediate in the synthesis of complex, biologically active molecules. As the quest for new and improved therapeutics continues, the legacy of Anderson and Lok's pioneering work will undoubtedly continue to inspire the development of innovative drugs built upon the privileged azetidine scaffold.
References
- 1. Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of TAK-448 and TAK-683, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 4. Investigation of disposition for TAK-448, a synthetic peptide of kisspeptin analog, in rats and dogs using the radiolabeled TAK-448 suitable for pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. This compound | 36476-87-6 [chemicalbook.com]
1-Benzhydrylazetidine-3-carboxylic acid derivatives and analogs
An In-depth Technical Guide to 1-Benzhydrylazetidine-3-carboxylic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold represents a versatile and privileged structure in modern medicinal chemistry. Characterized by a strained four-membered azetidine ring, a crucial carboxylic acid moiety, and a lipophilic benzhydryl group, this core provides a unique three-dimensional framework for interacting with diverse biological targets.[1] Its utility as a synthetic intermediate has led to the development of potent modulators of key physiological pathways, including neurotransmitter transport and oncogenic signaling. This guide offers a comprehensive exploration of the synthesis, biological activity, and structure-activity relationships (SAR) of its derivatives, providing field-proven insights and detailed experimental protocols for researchers in drug discovery.
The Core Scaffold: Physicochemical Properties and Strategic Importance
This compound (CAS: 36476-87-6) is a non-proteinogenic amino acid derivative whose structure is foundational to its function.[2][3]
-
The Azetidine Ring : This four-membered heterocycle imparts significant conformational rigidity. Unlike more flexible ring systems, the azetidine core restricts the spatial orientation of its substituents, which can lead to higher binding affinity and selectivity for a specific biological target. Azetidine carboxylic acids are recognized as important building blocks for biologically active compounds and peptides.[4]
-
The Carboxylic Acid Group : This functional group is a critical hydrogen bond donor and acceptor, often serving as the primary anchor for binding within a target's active site.[5] However, its ionizable nature at physiological pH can limit cell permeability, a key challenge that has driven the development of various prodrug and bioisostere strategies.[5][6]
-
The N-Benzhydryl Group : Comprising two phenyl rings attached to a single carbon, this large, non-polar moiety dramatically increases the molecule's lipophilicity.[1] This feature is instrumental in facilitating passage across the blood-brain barrier and enhancing interactions with hydrophobic pockets in target proteins, a critical factor for its activity as a modulator of central nervous system (CNS) targets.[1]
Table 1: Physicochemical Properties of the Core Scaffold
| Property | Value | Reference |
| CAS Number | 36476-87-6 | [2][7][8] |
| Molecular Formula | C₁₇H₁₇NO₂ | [2][7][9] |
| Molecular Weight | 267.32 g/mol | [2][7][9] |
| Appearance | Brown Crystalline Solid | [2][3] |
| Melting Point | ~178-198 °C | [2][8] |
| Primary Synonyms | 1-(Diphenylmethyl)azetidine-3-carboxylic acid | [2][7][8] |
Synthesis and Derivatization Strategies
The strategic value of this compound lies in its role as a versatile synthetic intermediate.[1][9][10] Control over its synthesis and subsequent derivatization is paramount for exploring its therapeutic potential.
Synthesis of the Core Scaffold
The construction of the strained azetidine ring is a non-trivial synthetic challenge. A common pathway involves the cyclization of an acyclic precursor, often starting from commercially available materials like epichlorohydrin and benzhydrylamine.[2]
Caption: A representative synthetic pathway to the core scaffold.
Key Derivatization Points
The core scaffold offers two primary points for chemical modification to generate diverse analog libraries, enabling systematic exploration of structure-activity relationships.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1-(Diphenylmethyl)azetidine-3-carboxylic acid | C17H17NO2 | CID 2735440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. scbt.com [scbt.com]
- 10. This compound | 36476-87-6 [chemicalbook.com]
An In-depth Technical Guide on the Lipophilicity of 1-Benzhydrylazetidine-3-carboxylic Acid in Drug Design
Executive Summary
Lipophilicity is a cornerstone physicochemical property in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] This guide provides a detailed examination of the lipophilicity of 1-Benzhydrylazetidine-3-carboxylic acid, a versatile scaffold in medicinal chemistry. The inclusion of a benzhydryl group significantly enhances the lipophilicity of the azetidine-3-carboxylic acid core, making it a particularly attractive starting point for central nervous system (CNS) drug development.[4] This document will explore the theoretical underpinnings of this molecule's lipophilic character, present robust methodologies for its empirical and computational assessment, and contextualize its application in the design of potent and brain-penetrant therapeutics, such as GABA uptake inhibitors.
Chapter 1: The Central Role of Lipophilicity in Modern Drug Discovery
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's pharmacokinetic and pharmacodynamic behavior.[1][2] It is most commonly quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water, representing the distribution of the neutral species.[2] For ionizable molecules, the distribution coefficient (LogD) at a specific pH (typically physiological pH 7.4) is a more relevant descriptor, as it accounts for both the ionized and non-ionized forms.[5]
A delicate balance of lipophilicity is essential for a successful drug candidate.[5]
-
Absorption and Permeability: Adequate lipophilicity is required for passive diffusion across biological membranes, such as the intestinal epithelium for oral absorption and the blood-brain barrier (BBB) for CNS-acting drugs.[1][3]
-
Distribution: Lipophilicity governs how a drug distributes into various tissues and organs. Highly lipophilic compounds tend to accumulate in adipose tissue, which can lead to longer half-lives and potential toxicity.
-
Metabolism and Excretion: Increased lipophilicity often correlates with greater metabolism by cytochrome P450 enzymes and can lead to lower solubility, affecting formulation and bioavailability.[5]
-
Target Engagement: The binding pockets of many protein targets are hydrophobic, favoring interaction with lipophilic ligands. However, excessive lipophilicity can lead to non-specific binding and off-target toxicity.
For CNS drug discovery, navigating the lipophilicity landscape is particularly challenging. The BBB presents a formidable obstacle, and a common strategy to overcome it is to increase a molecule's lipophilicity. However, a parabolic relationship often exists where optimal BBB penetration occurs within a specific LogD range (typically 1-3); compounds that are too lipophilic may exhibit increased plasma protein binding and rapid metabolism, which reduces the free fraction available to cross the BBB.
Chapter 2: Profiling this compound: A Lipophilic Scaffold for CNS Drug Design
This compound is a bifunctional molecule that marries a polar, ionizable azetidine-3-carboxylic acid moiety with a large, nonpolar benzhydryl (diphenylmethyl) group.[4][6][7] This structural combination provides a unique physicochemical profile that medicinal chemists can exploit.
-
The Azetidine-3-Carboxylic Acid Core: This portion of the molecule provides a rigid, three-dimensional scaffold. The carboxylic acid is a key interaction point, capable of forming hydrogen bonds or ionic interactions with biological targets. It is also ionizable, contributing significantly to the molecule's LogD profile.
-
The Benzhydryl Group: This bulky, hydrophobic group, consisting of two phenyl rings, is the primary driver of the molecule's lipophilicity.[4] It serves as a "lipophilic anchor," facilitating membrane permeation and potentially engaging with hydrophobic pockets in a target protein.[5] The significant increase in lipophilicity imparted by this group makes the scaffold a prime candidate for CNS applications where BBB penetration is a prerequisite.
| Descriptor | Predicted Value | Source | Rationale |
| XLogP3 | 0.5 | PubChem[6] | This value, calculated by an atom-additive method, suggests moderate lipophilicity for the neutral species. The presence of the zwitterionic potential (tertiary amine and carboxylic acid) likely tempers the high lipophilicity of the benzhydryl group in this specific algorithm. |
| Topological Polar Surface Area (TPSA) | 40.5 Ų | PubChem[6] | This value is well within the range associated with good oral bioavailability and BBB penetration. |
| Molecular Weight | 267.32 g/mol | PubChem[6] | The molecular weight is comfortably within the limits suggested by Lipinski's Rule of Five for drug-likeness. |
Table 1: Predicted Physicochemical Properties of this compound.
Chapter 3: Methodologies for Lipophilicity Assessment
To move beyond prediction and obtain robust, empirical data, several well-established experimental techniques are employed. The choice of method often depends on the required throughput, accuracy, and the physicochemical properties of the compound being tested.
Experimental Protocols
1. Shake-Flask "Gold Standard" Method for LogP/LogD Determination
This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer. While low-throughput, its directness makes it the benchmark for accuracy.
-
Principle: The compound is dissolved in a biphasic system of pre-saturated n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD). After vigorous mixing to reach equilibrium, the phases are separated, and the compound's concentration in each phase is determined.
-
Self-Validation: The protocol's integrity is maintained by ensuring complete phase separation, running duplicates, and using a calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC-UV) with a standard curve to ensure accurate quantification.
Step-by-Step Protocol:
-
Preparation: Prepare mutually saturated solvents by shaking equal volumes of n-octanol and the desired aqueous buffer (e.g., PBS, pH 7.4) overnight. Separate the phases carefully.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 10 mM).
-
Partitioning: In a glass vial, add a precise volume of the aqueous buffer and n-octanol (e.g., 2 mL of each). Add a small aliquot of the compound stock solution to yield a final concentration that is detectable in both phases.
-
Equilibration: Cap the vial and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow partitioning to reach equilibrium.
-
Phase Separation: Centrifuge the vial (e.g., 2000 rpm for 15 minutes) to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method like HPLC-UV.
-
Calculation:
-
LogD = log10 ( [Concentration]octanol / [Concentration]aqueous )
-
For LogP, the aqueous phase must be pure water, and the compound must be in its neutral form.
-
2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for LogP Estimation
This chromatographic method offers higher throughput and is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known LogP value.
-
Principle: The compound is injected onto a nonpolar HPLC column (e.g., C18). The retention time is measured using a mobile phase of varying organic modifier (e.g., methanol or acetonitrile) and water composition. A calibration curve is generated using a set of standard compounds with well-defined LogP values.
-
Self-Validation: The system is validated by the linearity of the calibration curve (R² > 0.98) and the inclusion of quality control standards within the analytical run.
Step-by-Step Protocol:
-
Calibration: Prepare solutions of 5-7 standard compounds with known LogP values spanning a relevant range (e.g., LogP 0 to 5).
-
Chromatography: Perform a series of isocratic HPLC runs for each standard and the test compound using different mobile phase compositions (e.g., 40%, 50%, 60%, 70% methanol in water). Record the retention time (tR) for each run.
-
Calculate k': Determine the capacity factor (k') for each run using the formula: k' = (tR - t0) / t0, where t0 is the column dead time.
-
Extrapolate to log kw: For each compound, plot log k' against the percentage of the organic modifier. Extrapolate the linear regression to 100% aqueous phase to determine the y-intercept, which is log kw.
-
Generate Calibration Curve: Plot the known LogP values of the standard compounds against their calculated log kw values.
-
Determine Unknown LogP: Using the log kw value of this compound, interpolate its LogP from the calibration curve.
Visualization of Experimental Workflow
Caption: Workflow for experimental determination of LogD and LogP.
Chapter 4: Lipophilicity-Driven Design of this compound Analogs as GABA Uptake Inhibitors
The true utility of the this compound scaffold is realized when it is used as a template for designing targeted therapeutics. A prime example is in the development of inhibitors for the γ-aminobutyric acid (GABA) transporter 1 (GAT-1). Inhibiting GAT-1 increases the synaptic concentration of GABA, the primary inhibitory neurotransmitter in the CNS, which is a validated strategy for treating epilepsy.[8][9][10]
The anticonvulsant drug Tiagabine serves as an excellent case study.[5] While not a direct derivative of the azetidine scaffold, it shares the core design principle: a GABA-mimetic amino acid portion ((R)-nipecotic acid) connected to a large, lipophilic anchor (a di(3-methylthien-2-yl)butenyl group).[8] This lipophilic tail is crucial for crossing the BBB and anchoring the inhibitor in the transporter protein.
By analogy, the this compound structure provides the GABA-mimetic (the azetidine-3-carboxylic acid part) and the lipophilic anchor (the benzhydryl group) in a single, compact unit. Structure-activity relationship (SAR) studies would involve systematically modifying this scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Key Structural Modifications and Their Hypothesized Impact:
-
Benzhydryl Group Substitution: Adding electron-withdrawing or electron-donating groups to the phenyl rings can fine-tune lipophilicity and electronic properties. For instance, adding fluoro or chloro substituents would increase lipophilicity, potentially enhancing BBB penetration, but might also increase metabolic liability.
-
Azetidine Ring Modification: Altering the substitution pattern on the azetidine ring could optimize the vector and orientation of the carboxylic acid for improved target binding.
-
Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with a bioisostere (e.g., a tetrazole) can modulate acidity (pKa) and lipophilicity, which can dramatically impact cell permeability and oral bioavailability.
The overarching goal is to achieve a LogD7.4 in the optimal range (1-3) for CNS drugs, while maintaining high affinity for the GAT-1 transporter.
Caption: Logic diagram for lipophilicity-driven drug design.
Chapter 5: Conclusion and Future Directions
This compound represents a valuable scaffold in drug discovery, primarily due to the pronounced lipophilicity conferred by its benzhydryl moiety. This inherent property makes it an excellent starting point for designing CNS-penetrant agents. This guide has detailed the theoretical importance of its lipophilic character, provided actionable protocols for its experimental determination, and outlined a logical framework for its use in lead optimization, particularly for targets like the GAT-1 transporter.
Future research should focus on the empirical determination of the LogD7.4 of this scaffold and a library of its derivatives. Correlating these experimental values with their measured BBB permeability and GAT-1 inhibitory activity will provide a quantitative SAR that can guide the rational design of novel, more effective antiepileptic and neurotherapeutic agents.
References
- 1. Comparative effects of the GABA uptake inhibitors, tiagabine and NNC-711, on extracellular GABA levels in the rat ventrolateral thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Tiagabine pharmacology in profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(Diphenylmethyl)azetidine-3-carboxylic acid | C17H17NO2 | CID 2735440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The gamma-aminobutyric acid (GABA) uptake inhibitor, tiagabine, increases extracellular brain levels of GABA in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiepileptic effects of tiagabine, a selective GABA uptake inhibitor, in the rat kindling model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to 1-Benzhydrylazetidine-3-carboxylic Acid in Novel Pharmaceutical Development
Introduction: The Azetidine Scaffold and the Significance of the Benzhydryl Moiety
In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced efficacy and specificity is paramount. Within this pursuit, the selection of core molecular scaffolds plays a pivotal role in dictating the pharmacokinetic and pharmacodynamic properties of a drug candidate. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable and somewhat underexplored motif. Its strained ring system imparts a degree of conformational rigidity that can be advantageous for precise interactions with biological targets.[1]
This guide focuses on a particularly strategic derivative of this scaffold: 1-Benzhydrylazetidine-3-carboxylic acid . This compound serves as a critical intermediate in the synthesis of a variety of potential pharmaceuticals.[2] The incorporation of the benzhydryl group (a diphenylmethyl moiety) at the 1-position of the azetidine ring is a deliberate and impactful modification. This bulky, lipophilic group significantly increases the molecule's ability to cross the blood-brain barrier, a crucial attribute for drugs targeting the central nervous system (CNS).[2] Furthermore, the carboxylic acid at the 3-position provides a versatile handle for further chemical modifications, allowing for the construction of a diverse library of drug candidates.
This technical guide will provide an in-depth exploration of this compound, from its synthesis to its application as a precursor for novel pharmaceuticals, with a particular focus on the development of gamma-aminobutyric acid (GABA) uptake inhibitors.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is a well-established process that can be efficiently accomplished in two primary steps: N-alkylation of an azetidine-3-carboxylate ester followed by hydrolysis of the ester to the corresponding carboxylic acid. The following protocol outlines a reliable method for its preparation.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 1-Benzhydrylazetidine-3-carboxylate
-
Reaction Setup: To a solution of ethyl azetidine-3-carboxylate hydrochloride (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 equivalents). Stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride salt and liberate the free base.
-
N-Alkylation: To the resulting mixture, add benzhydryl bromide (1.1 equivalents) dropwise at room temperature. The reaction is then heated to 60-70°C and stirred for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to yield ethyl 1-benzhydrylazetidine-3-carboxylate as a pure compound.
Step 2: Hydrolysis to this compound
-
Saponification: The purified ethyl 1-benzhydrylazetidine-3-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and water. To this solution, a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents) is added.[3][4]
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for 2-4 hours, or until the reaction is deemed complete by TLC or LC-MS.[3]
-
Acidification and Isolation: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then cooled in an ice bath and acidified to a pH of approximately 3-4 with a dilute strong acid, such as 1N hydrochloric acid.[3][4] The resulting precipitate, this compound, is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the final product.[5][6][7]
Application in the Development of GABA Uptake Inhibitors
A primary and highly significant application of this compound is as a precursor for the synthesis of GABA uptake inhibitors. GABA is the principal inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1][8][9][10]
The GABAergic signaling pathway is a complex process involving the synthesis, release, receptor binding, and reuptake of GABA.[11][12][13][14] GABA transporters (GATs) are crucial membrane proteins that remove GABA from the synaptic cleft, thereby terminating its inhibitory signal.[15] By inhibiting these transporters, the concentration and duration of GABA in the synapse are increased, leading to enhanced inhibitory neurotransmission.
GABA Signaling Pathway and the Role of GATs
Caption: The GABA signaling pathway, highlighting synthesis, release, receptor binding, and reuptake by GABA transporters (GATs).
Structure-Activity Relationship (SAR) of Azetidine-Based GABA Uptake Inhibitors
The this compound scaffold provides an excellent starting point for developing potent and selective GAT inhibitors. The benzhydryl group serves as a lipophilic anchor, while modifications to the carboxylic acid moiety and substitutions on the azetidine ring can fine-tune the compound's affinity and selectivity for different GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1).
A study on azetidine derivatives as GABA uptake inhibitors revealed key structural features for potency. For instance, azetidin-2-ylacetic acid derivatives with a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety at the nitrogen atom exhibited high potency at the GAT-1 transporter.[8]
Quantitative Data: In Vitro Activity of Azetidine-Based GAT Inhibitors
The following table summarizes the in vitro inhibitory activities (IC50) of selected azetidine derivatives against GAT-1 and GAT-3, demonstrating the potential of this scaffold in developing subtype-selective inhibitors.
| Compound | R Group (at N-1) | Target | IC50 (µM) |
| 1 | 4,4-Diphenylbutenyl | GAT-1 | 2.83 ± 0.67 |
| 2 | 4,4-Bis(3-methyl-2-thienyl)butenyl | GAT-1 | 2.01 ± 0.77 |
| 3 | 2-[Tris(4-methoxyphenyl)methoxy]ethyl | GAT-3 | 15.3 ± 4.5 |
| 4 | (4-methoxyphenyl) | GAT-1 | 26.6 ± 3.3 |
| 5 | (4-methoxyphenyl) | GAT-3 | 31.0 ± 4.7 |
| Data sourced from Faust et al., European Journal of Medicinal Chemistry, 2010.[8] |
Future Directions and Broader Applications
While the development of GABA uptake inhibitors represents a significant application, the versatility of this compound extends to other therapeutic areas. Its utility as a building block in organic synthesis allows for the creation of diverse molecular architectures.[2] Research has indicated its potential in the development of novel analgesics and anti-inflammatory agents.[2]
The exploration of this compound and its derivatives as triple reuptake inhibitors (TRIs) for serotonin, norepinephrine, and dopamine transporters is another promising avenue for the treatment of depression and other mood disorders. The inherent properties of the azetidine scaffold, combined with the lipophilic benzhydryl group, make it an attractive core for developing novel CNS-active compounds.
Conclusion
This compound stands out as a strategically important intermediate in pharmaceutical research and development. Its synthesis is straightforward, and its unique combination of a conformationally constrained azetidine ring, a lipophilic benzhydryl group, and a versatile carboxylic acid handle makes it an ideal starting point for the design of novel therapeutics. The demonstrated success in developing potent and selective GABA uptake inhibitors from this scaffold underscores its potential. As our understanding of the intricate biology of CNS disorders deepens, the demand for novel, brain-penetrant molecular scaffolds will continue to grow. This compound is well-positioned to remain a key player in the ongoing quest for the next generation of CNS-targeted pharmaceuticals.
References
- 1. The role of GABA neurotransmitter in the human central nervous system, physiology, and pathophysiology [scielo.org.mx]
- 2. chemimpex.com [chemimpex.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 36476-87-6 [chemicalbook.com]
- 8. The Role of GABA Pathway Components in Pathogenesis of Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. GABA transporter - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Spectroscopic Characterization of 1-Benzhydrylazetidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzhydrylazetidine-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, recognized for its role as a key intermediate in the synthesis of novel therapeutics, including analgesics and anti-inflammatory agents.[1][2] The incorporation of the bulky benzhydryl group enhances lipophilicity, a critical parameter in drug design, while the azetidine-3-carboxylic acid scaffold provides a conformationally constrained β-amino acid motif.[1] Accurate and comprehensive characterization of this compound is paramount for ensuring purity, confirming structural integrity, and meeting regulatory standards in drug development pipelines. This guide provides a detailed examination of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. We will delve into the theoretical underpinnings of each technique, present a detailed synthesis protocol, and offer an expert interpretation of the resulting spectral data.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the hydrolysis of its corresponding nitrile precursor, 1-Benzhydryl-3-cyanoazetidine. This method provides a reliable and high-yielding pathway to the desired carboxylic acid.
Experimental Protocol: Hydrolysis of 1-Benzhydryl-3-cyanoazetidine
This protocol is adapted from a literature procedure and outlines the conversion of the nitrile to the carboxylic acid.[1]
Materials:
-
1-Benzhydryl-3-cyanoazetidine
-
Monoethoxyethanol
-
Potassium hydroxide (KOH)
-
Water (H₂O)
-
6 N Hydrochloric acid (HCl)
-
Ice
Procedure:
-
In a suitable reaction vessel, dissolve 1-Benzhydryl-3-cyanoazetidine (40 mmol) in 100 mL of monoethoxyethanol.
-
In a separate container, prepare a solution of potassium hydroxide (8.08 g, 144 mmol) in 6 mL of water.
-
Combine the two solutions and heat the mixture to 90-95 °C with stirring.
-
Maintain this temperature for 24 hours, during which the evolution of ammonia gas should cease, indicating the completion of the hydrolysis.
-
After 24 hours, cool the reaction mixture and pour it into an ice-water mixture.
-
Acidify the aqueous solution to approximately pH 5 with 6 N hydrochloric acid. This will precipitate the product.
-
Collect the precipitate by filtration and dry thoroughly.
-
The resulting solid is this compound, typically obtained in a high yield (approximately 86%) with a melting point of 180-190 °C.[1]
Causality of Experimental Choices:
-
Solvent: Monoethoxyethanol is chosen as a high-boiling point solvent to facilitate the reaction at the required temperature for a prolonged period without significant evaporation.
-
Base: Potassium hydroxide is a strong base necessary to mediate the hydrolysis of the nitrile group to a carboxylate salt. The use of a substantial excess ensures the reaction goes to completion.
-
Acidification: The final acidification step is crucial to protonate the carboxylate salt intermediate, rendering it insoluble in the aqueous solution and allowing for its precipitation and isolation.
Spectroscopic Characterization
The following sections detail the expected spectroscopic data for this compound and provide an in-depth analysis of how this data confirms the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Molecular Structure and Proton/Carbon Numbering:
Caption: Molecular structure of this compound.
2.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | broad singlet | 1H | -COOH |
| ~7.2-7.5 | multiplet | 10H | Aromatic C-H |
| ~4.5 | singlet | 1H | N-CH(Ph)₂ |
| ~3.5-3.8 | multiplet | 2H | Azetidine C2/C4-H |
| ~3.2-3.5 | multiplet | 2H | Azetidine C2/C4-H |
| ~3.0-3.3 | quintet | 1H | Azetidine C3-H |
Interpretation:
-
Carboxylic Acid Proton (-COOH): A characteristic very broad singlet is expected in the downfield region of 10-12 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.[3]
-
Aromatic Protons (Ar-H): The ten protons of the two phenyl rings of the benzhydryl group are expected to resonate as a complex multiplet between 7.2 and 7.5 ppm.
-
Benzhydryl Methine Proton (N-CH(Ph)₂): The single proton on the carbon connecting the nitrogen to the two phenyl rings is expected to appear as a singlet around 4.5 ppm. Its downfield shift is due to the deshielding effect of the adjacent nitrogen and the two aromatic rings.
-
Azetidine Protons (C2-H, C4-H, C3-H): The protons on the azetidine ring will exhibit more complex splitting patterns due to coupling with each other. The two methylene groups at C2 and C4 are diastereotopic and will likely appear as two separate multiplets. The methine proton at C3, coupled to the adjacent methylene protons, is expected to be a quintet or a multiplet. These protons typically resonate in the 3.0-3.8 ppm range.
2.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~175-180 | -COOH |
| ~140-145 | Aromatic C (ipso) |
| ~127-129 | Aromatic C-H |
| ~75-80 | N-CH(Ph)₂ |
| ~55-60 | Azetidine C2/C4 |
| ~35-40 | Azetidine C3 |
Interpretation:
-
Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most downfield signal, typically appearing between 175 and 180 ppm.
-
Aromatic Carbons: The aromatic region will show multiple signals for the ipso-carbons (the carbons attached to the methine) and the protonated carbons of the phenyl rings.
-
Benzhydryl Methine Carbon (N-CH(Ph)₂): This carbon, attached to the nitrogen and two phenyl rings, is expected around 75-80 ppm.
-
Azetidine Carbons: The methylene carbons of the azetidine ring (C2 and C4) are expected to be in the 55-60 ppm range, while the methine carbon (C3) bearing the carboxylic acid group will be further upfield, around 35-40 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Caption: Workflow for obtaining and interpreting an IR spectrum.
Table 3: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid) |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2950 | Medium | Aliphatic C-H stretch |
| 1700-1725 | Sharp, Strong | C=O stretch (carboxylic acid) |
| 1450-1600 | Medium | Aromatic C=C stretch |
| 1200-1300 | Strong | C-O stretch |
| 1100-1200 | Medium | C-N stretch |
Interpretation:
-
O-H Stretch: The most prominent feature of a carboxylic acid in an IR spectrum is the extremely broad absorption band for the O-H stretch, typically spanning from 2500 to 3300 cm⁻¹. This broadening is due to strong intermolecular hydrogen bonding, which forms dimers in the solid state.
-
C=O Stretch: A sharp and intense absorption corresponding to the carbonyl (C=O) stretch is expected between 1700 and 1725 cm⁻¹. The exact position can be influenced by hydrogen bonding.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the azetidine ring will be just below 3000 cm⁻¹.
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions, including C-O and C-N stretching vibrations, which are useful for confirming the overall structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 267 | [M]⁺: Molecular ion |
| 222 | [M - COOH]⁺: Loss of the carboxylic acid group |
| 167 | [CH(Ph)₂]⁺: Benzhydryl cation (tropylium ion) |
Interpretation:
-
Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is 267 g/mol .
-
Major Fragments: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH), which has a mass of 45 Da. This would result in a fragment at m/z 222. The most stable and often most abundant fragment would be the benzhydryl cation at m/z 167, resulting from the cleavage of the N-C bond.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers unique and complementary information. ¹H and ¹³C NMR spectroscopy definitively map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (carboxylic acid and amine), and mass spectrometry verifies the molecular weight and provides insight into the molecule's fragmentation patterns. For researchers in drug discovery and development, a thorough understanding and application of these analytical techniques are indispensable for ensuring the quality and integrity of this vital synthetic intermediate.
References
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of 1-Benzhydrylazetidine-3-carboxylic Acid in Solid-Phase Peptide Synthesis
Abstract: The design of novel peptide therapeutics often hinges on the integration of non-canonical amino acids to impart specific conformational constraints, enhance proteolytic stability, and modulate biological activity.[1] 1-Benzhydrylazetidine-3-carboxylic acid is a unique building block characterized by a rigid four-membered azetidine ring and a bulky benzhydryl group on the ring nitrogen. This structure introduces significant steric hindrance and a pronounced conformational bias, making it a valuable tool for peptidomimetic design.[2][3] However, its effective incorporation into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents challenges not encountered with standard proteinogenic amino acids.[4] This guide provides a detailed examination of the principles and field-proven protocols for the successful integration of this sterically demanding amino acid using the Fmoc/tBu strategy, focusing on optimized coupling conditions and robust analytical validation.
Introduction: The Rationale for Constrained Peptidomimetics
Standard solid-phase peptide synthesis (SPPS) is a robust and widely adopted methodology for assembling peptides from proteinogenic amino acids.[5][6] The Fmoc/tBu chemical approach, in particular, offers mild reaction conditions, making it suitable for complex sequences and automated synthesis.[7][8] The frontier of peptide science, however, lies in moving beyond the canonical 20 amino acids to create peptides with superior therapeutic properties.
Conformationally restricted amino acids, such as derivatives of azetidine-3-carboxylic acid, play a pivotal role in this endeavor.[3][9] The inherent rigidity of the azetidine ring restricts the peptide backbone's rotational freedom, pre-organizing it into specific secondary structures like β-turns.[10] The 1-Benzhydryl substituent further amplifies this effect through its significant steric bulk, influencing local conformation and potentially shielding adjacent peptide bonds from enzymatic degradation. The successful synthesis of peptides containing this moiety is therefore a key enabling step for investigating novel structure-activity relationships.
This document outlines the critical considerations and detailed methodologies required to overcome the primary challenge associated with this building block: the steric hindrance that impedes the amide bond formation.
Foundational Chemistry and Key Reagents
The successful incorporation of a sterically hindered amino acid like this compound requires a carefully selected set of reagents designed for high-efficiency couplings.
The Building Block: Fmoc-1-Benzhydrylazetidine-3-carboxylic acid
Before use in Fmoc-based SPPS, the building block must have its α-amino group (in this case, the azetidine nitrogen is part of the backbone) protected with the temporary Fmoc group and its carboxylic acid available for activation. The benzhydryl group on the ring nitrogen is a permanent feature of the residue.
Caption: Structure of the key building block.
Coupling Reagents: Overcoming Steric Hindrance
Standard carbodiimide coupling reagents (e.g., DIC) are often inefficient for coupling sterically hindered amino acids.[4] More potent onium salt-based reagents are required to generate highly reactive activated esters capable of overcoming the steric barrier.
| Reagent Class | Examples | Mechanism of Action & Rationale for Use | Reference |
| Aminium/Uronium | HATU, HCTU | Forms highly reactive OAt (7-aza-1-hydroxybenzotriazole) or 6-Cl-OBt active esters. The nitrogen in the HOAt ring provides anchimeric assistance, accelerating the coupling reaction. HATU is often considered the gold standard for difficult couplings. | |
| Phosphonium | PyBOP, PyAOP | Forms OBt or OAt active esters. These reagents are known for low racemization levels and are highly effective, though they generate phosphine oxide byproducts. | [4] |
| Immonium | COMU | A newer generation reagent incorporating the Oxyma Pure leaving group. It offers coupling efficiency comparable to HATU but with improved safety (non-explosive) and solubility profiles. | [11] |
For the protocols described herein, HATU is recommended as the primary choice due to its extensively documented success in challenging coupling scenarios.[4]
Experimental Workflows and Protocols
The following protocols are designed for manual SPPS on a 0.1 mmol scale. All procedures should be performed in a fume hood with appropriate personal protective equipment.
General SPPS Workflow
The overall process follows the iterative cycle of deprotection, activation, and coupling common to all Fmoc-SPPS procedures. The key deviation is the specialized coupling protocol for the hindered azetidine residue.
Caption: High-level workflow for SPPS incorporating a hindered amino acid.
Protocol: Resin Preparation and Initial Deprotection
-
Resin Swelling: Place 0.1 mmol of Rink Amide resin in a fritted reaction vessel. Add N,N-Dimethylformamide (DMF, ~10 mL/g of resin) and allow the resin to swell for at least 1 hour with gentle agitation.[12]
-
Solvent Removal: Drain the DMF from the vessel.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF (v/v) to the resin. Agitate for 3 minutes, then drain.[13][14]
-
Second Deprotection: Add a fresh 20% piperidine solution and agitate for 10 minutes, then drain.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the fulvene adduct.[15]
Protocol: Coupling of Fmoc-1-Benzhydrylazetidine-3-carboxylic acid
This protocol employs pre-activation with HATU to maximize coupling efficiency.
-
Prepare Activation Solution: In a separate vial, dissolve:
-
Fmoc-1-Benzhydrylazetidine-3-carboxylic acid (4 eq., 0.4 mmol)
-
HATU (3.9 eq., 0.39 mmol)
-
N,N-Diisopropylethylamine (DIEA) (8 eq., 0.8 mmol) in ~3 mL of DMF. Allow this solution to pre-activate for 2-5 minutes.[4]
-
-
Coupling Reaction: Add the activation solution to the deprotected resin from step 3.2.
-
Reaction Time: Agitate the reaction mixture for a minimum of 4 hours at room temperature. For particularly difficult sequences, this can be extended overnight.
-
Monitoring (Optional): To validate the reaction's completion, a small sample of resin beads can be removed, washed, and subjected to a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
Double Coupling (Recommended): To ensure the highest possible yield, it is strongly recommended to repeat steps 1-5 to perform a second coupling reaction.
-
Capping (Optional): If the Kaiser test remains positive after double coupling, any unreacted amines can be capped to prevent the formation of deletion sequences. Add a solution of 10% acetic anhydride and 10% DIEA in DMF and agitate for 30 minutes. Wash with DMF.[12]
Caption: Simplified mechanism of HATU activation and coupling.
Protocol: Final Cleavage and Peptide Precipitation
This procedure simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf).
-
Resin Preparation: After the final SPPS cycle, wash the peptide-resin with Dichloromethane (DCM, 3 x 10 mL) and dry it under a stream of nitrogen.
-
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. The composition depends on the amino acids in the sequence. A common general-purpose cocktail is:
Component Volume % Purpose Reference Trifluoroacetic Acid (TFA) 95% Cleavage Agent [16] Triisopropylsilane (TIPS) 2.5% Cation Scavenger (protects Trp, Cys) [15][17] | Deionized Water | 2.5% | Cation Scavenger |[17] |
-
Cleavage Reaction: Add the cleavage cocktail (~10 mL per 0.1 mmol of resin) to the dried resin. Agitate gently at room temperature for 2-3 hours.[18]
-
Peptide Collection: Filter the resin and collect the TFA solution containing the cleaved peptide into a centrifuge tube.
-
Peptide Precipitation: Add the TFA solution dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Drying: Dry the peptide pellet under vacuum to yield the crude product, which can then be stored at -20°C before purification.
Analysis and Characterization
Validation of the synthesis is critical. The crude product should be analyzed to confirm the identity and purity of the target peptide before proceeding to purification.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude peptide.[19] A gradient of acetonitrile in water with 0.1% TFA as an ion-pairing agent is typically used. The presence of a major peak at the expected retention time is indicative of a successful synthesis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides definitive confirmation of the peptide's identity.[20][21] The observed mass of the major peak from the LC should match the calculated theoretical mass of the desired peptide containing the this compound residue.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Coupling of the Azetidine Residue | Inefficient activation due to steric hindrance. | Ensure the use of a potent coupling reagent like HATU or COMU. Perform a double coupling. Extend the coupling time to overnight. Consider microwave-assisted SPPS, which can dramatically accelerate difficult couplings.[22] |
| Deletion Sequence (-155 Da from target mass) | Incomplete Fmoc deprotection prior to a coupling step. | Ensure fresh 20% piperidine solution is used. Extend the second deprotection step to 15 minutes. |
| Incomplete Side-Chain Deprotection | Insufficient cleavage time or scavenger concentration. | Extend the TFA cleavage time to 4 hours. If Trp is present, consider adding 2.5% 1,2-ethanedithiol (EDT) to the cleavage cocktail.[23] |
| Peptide Aggregation during Synthesis | Formation of intermolecular hydrogen bonds in difficult sequences. | Use a resin with a lower loading capacity. Synthesize at a slightly elevated temperature (if using an automated synthesizer). |
Conclusion
The incorporation of this compound into synthetic peptides is a powerful strategy for creating novel, conformationally defined peptidomimetics. While the steric bulk of the benzhydryl group presents a significant synthetic challenge, it can be reliably overcome through the judicious selection of high-potency onium salt coupling reagents, such as HATU, and the implementation of optimized protocols involving extended reaction times or double coupling. The methodologies detailed in this guide provide a robust framework for researchers to successfully synthesize these unique peptides, enabling further exploration in the fields of drug discovery and chemical biology.
References
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifechemicals.com [lifechemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. chem.uci.edu [chem.uci.edu]
- 16. 8696823.fs1.hubspotusercontent-na1.net [8696823.fs1.hubspotusercontent-na1.net]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. vapourtec.com [vapourtec.com]
- 19. lcms.labrulez.com [lcms.labrulez.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 23. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized Coupling Strategies for 1-Benzhydrylazetidine-3-carboxylic Acid in Solid-Phase Peptide Synthesis
<_Step_2>
Introduction: The Challenge of Incorporating Sterically Demanding Scaffolds
The integration of non-natural, conformationally constrained amino acids into peptide sequences is a cornerstone of modern drug discovery. These unique building blocks, such as 1-Benzhydrylazetidine-3-carboxylic acid, offer a powerful tool to modulate the potency, selectivity, and pharmacokinetic properties of peptide-based therapeutics. The rigid azetidine ring introduces a distinct kink in the peptide backbone, influencing secondary structure and receptor binding interactions. The N-benzhydryl (Bzh) group, while serving as a stable protecting group, presents a significant synthetic challenge due to its profound steric bulk.
This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on overcoming the challenges associated with coupling this compound during Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will explore the causality behind coupling difficulties and provide validated, step-by-step protocols using advanced coupling reagents to ensure high-efficiency incorporation of this valuable building block.
Chemical Profile: this compound
-
Structure: (Self-generated image, for illustration)
-
Molecular Formula: C₁₇H₁₇NO₂
-
Molecular Weight: 267.32 g/mol
-
Key Features: A rigid, four-membered azetidine ring with a carboxylic acid at the 3-position and a bulky N-benzhydryl (diphenylmethyl) protecting group.
The Core Challenge: Overcoming Steric Hindrance
The primary obstacle in the acylation of the resin-bound amine with this compound is severe steric hindrance. The two phenyl rings of the benzhydryl group create a large, umbrella-like shield over the nitrogen atom, which, while not directly involved in the amide bond formation, sterically hinders the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.
Traditional coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often inefficient in this context, leading to low coupling yields, deletion sequences, and truncated peptides.[1][2] The synthesis of peptides containing such hindered amino acids requires more potent activation strategies to drive the reaction to completion.[3]
Recommended Coupling Protocols & Methodologies
To achieve high coupling efficiency, the use of modern uronium/aminium or phosphonium salt-based coupling reagents is mandatory.[4][5] These reagents form highly reactive activated esters that can overcome the steric barrier. We present two highly effective protocols below.
Protocol 1: High-Efficiency Coupling with HATU
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a superior coupling reagent for sterically hindered amino acids.[5][6] It reacts with the carboxylic acid to form a highly reactive OAt-active ester.[7][8] The presence of the 7-azabenzotriazole (OAt) group not only enhances reactivity but also effectively suppresses racemization.[6] The use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is crucial for the initial deprotonation of the carboxylic acid.[9]
Experimental Protocol:
-
Resin: Assumes a 100 µmol scale synthesis on a Rink Amide resin.
-
Step 1: Resin Preparation & Fmoc Deprotection
-
Swell the resin-bound peptide in dimethylformamide (DMF) for 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (6 x 1 minute) to remove all traces of piperidine.
-
-
Step 2: Amino Acid Pre-activation
-
In a separate vessel, dissolve this compound (4 equivalents, 400 µmol, 106.9 mg) in 2 mL of DMF.
-
Add HATU (3.9 equivalents, 390 µmol, 148.3 mg) to the amino acid solution.
-
Add DIPEA (8 equivalents, 800 µmol, 139 µL) to the mixture.
-
Allow the solution to pre-activate for 2-3 minutes at room temperature. The solution may change color.
-
-
Step 3: Coupling Reaction
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for a minimum of 2 hours at room temperature. For particularly difficult sequences, extend the coupling time to 4 hours or perform the reaction at a slightly elevated temperature (e.g., 35-40°C).[10]
-
Drain the reaction vessel.
-
-
Step 4: Washing & Monitoring
-
Wash the resin with DMF (6 x 1 minute).
-
Perform a qualitative test (e.g., Kaiser or Chloranil test) to monitor for completion. A negative test (no color change) indicates a complete reaction.[6]
-
If the test is positive, a second coupling (recoupling) with fresh reagents for another 2 hours is strongly recommended. Do not proceed to the next cycle until a negative test result is achieved.
-
Protocol 2: Enhanced Safety and Performance with COMU
Rationale: COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt coupling reagent that offers coupling efficiencies comparable or even superior to HATU, particularly for challenging sequences.[11][12][13] A key advantage of COMU is its enhanced safety profile, as it is based on the non-explosive OxymaPure rather than the potentially explosive HOAt/HOBt derivatives.[11][14] It is also highly soluble and its byproducts are generally water-soluble, simplifying purification.[12]
Experimental Protocol:
-
Resin: Assumes a 100 µmol scale synthesis on a Rink Amide resin.
-
Step 1: Resin Preparation & Fmoc Deprotection
-
Follow the same procedure as in Protocol 1, Step 1.
-
-
Step 2: Amino Acid Pre-activation
-
In a separate vessel, dissolve this compound (4 equivalents, 400 µmol, 106.9 mg) in 2 mL of DMF.
-
Add COMU (3.9 equivalents, 390 µmol, 167.8 mg) to the amino acid solution.
-
Add DIPEA (8 equivalents, 800 µmol, 139 µL).
-
Allow the solution to pre-activate for 2-3 minutes at room temperature.
-
-
Step 3: Coupling Reaction
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1.5 to 2 hours at room temperature. COMU often exhibits faster kinetics than HATU.[12]
-
Drain the reaction vessel.
-
-
Step 4: Washing & Monitoring
-
Follow the same procedure as in Protocol 1, Step 4. Perform a recoupling if the monitoring test is positive.
-
Comparative Analysis and Data Presentation
The choice between HATU and COMU often depends on a balance of efficiency, safety, and cost. Below is a summary of the key parameters for each protocol.
| Parameter | Protocol 1: HATU | Protocol 2: COMU | Rationale / Notes |
| Coupling Reagent | HATU | COMU | Both are high-potency uronium salts ideal for hindered couplings.[5] |
| Equivalents (AA/Reagent/Base) | 4 / 3.9 / 8 | 4 / 3.9 / 8 | Excess reagents are required to drive the reaction to completion. |
| Typical Coupling Time | 2 - 4 hours | 1.5 - 2 hours | COMU often demonstrates faster reaction kinetics.[12] |
| Typical Efficiency | >98% (with potential recouple) | >99% (with potential recouple) | Efficiency is sequence-dependent but generally very high for both. |
| Safety Profile | Based on explosive HOAt derivative. | Based on non-explosive OxymaPure.[11] | COMU offers a significant advantage in handling and safety.[14] |
| Racemization Risk | Very Low | Very Low | Both reagents are excellent at suppressing racemization.[6][11] |
| Cost | Moderate to High | High | Cost may be a factor in large-scale synthesis. |
Workflow Visualization
A clear understanding of the workflow is essential for successful synthesis.
References
- 1. scienmag.com [scienmag.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bachem.com [bachem.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols: Strategic Protection of 1-Benzhydrylazetidine-3-carboxylic Acid in Synthetic Chemistry
Introduction: The Significance of 1-Benzhydrylazetidine-3-carboxylic Acid in Modern Drug Discovery
This compound is a pivotal building block in medicinal chemistry, frequently incorporated into novel therapeutic agents to modulate their pharmacokinetic and pharmacodynamic profiles.[1][2] The rigid azetidine core imparts conformational constraint, a desirable feature in rational drug design for enhancing binding affinity and selectivity to biological targets. The benzhydryl (Bzh) group on the azetidine nitrogen, while often integral to the synthetic route, also serves as a lipophilic handle that can influence a molecule's properties.[1]
In the course of complex multi-step syntheses, the carboxylic acid and the secondary amine of the azetidine ring are reactive functionalities that necessitate protection to prevent unwanted side reactions. The choice of protecting groups is a critical strategic decision that can significantly impact the overall efficiency and success of a synthetic campaign. This guide provides a comprehensive overview of protecting group strategies for this compound, detailing the underlying chemical principles and offering field-proven protocols for their implementation.
Core Principles of Protecting Group Strategy
The selection of a protecting group strategy should be guided by the principles of orthogonality, which ensures that each protecting group can be removed under specific conditions without affecting others in the molecule.[3][4] This allows for the selective deprotection and subsequent functionalization of different parts of the molecule. The ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to the reaction conditions employed in subsequent synthetic steps.
-
Readily removed in high yield under mild conditions that do not compromise the integrity of the target molecule.
Protecting the Carboxylic Acid Functionality
The carboxylic acid group of this compound is a versatile handle for peptide coupling and other modifications. Its protection as an ester is a common and effective strategy to prevent its interference in reactions targeting other parts of the molecule.
Esterification Strategies
The most prevalent method for protecting carboxylic acids is their conversion to esters. The choice of ester depends on the desired cleavage conditions.
-
Methyl and Ethyl Esters: These simple esters are readily formed via Fischer esterification, where the carboxylic acid is heated with an excess of the corresponding alcohol (methanol or ethanol) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH).[5][6][7]
-
Benzyl Esters (Bn): Benzyl esters are particularly useful as they can be cleaved under neutral conditions via catalytic hydrogenation, a method orthogonal to many acid- and base-labile protecting groups.[8][9]
-
tert-Butyl Esters (tBu): These esters are stable to a wide range of reaction conditions but can be selectively removed with moderate to strong acids, such as trifluoroacetic acid (TFA).[10][11]
Table 1: Comparison of Common Carboxyl Protecting Groups
| Protecting Group | Introduction Conditions | Cleavage Conditions | Advantages | Disadvantages |
| Methyl/Ethyl Ester | MeOH or EtOH, H⁺ catalyst, reflux | Acid or base hydrolysis | Simple to introduce, stable to many conditions. | Cleavage can be harsh for sensitive substrates. |
| Benzyl Ester (Bn) | Benzyl alcohol, H⁺ catalyst or benzyl bromide, base | H₂, Pd/C (catalytic hydrogenation)[8][12] | Cleaved under mild, neutral conditions. | Not compatible with reactions involving catalytic reduction. |
| tert-Butyl Ester (tBu) | Isobutylene, H⁺ catalyst or t-butanol, DCC/DMAP | Trifluoroacetic acid (TFA)[11] | Stable to basic and nucleophilic conditions. | Requires strong acid for cleavage. |
Protocol 1: Fischer Esterification for the Synthesis of Methyl 1-Benzhydrylazetidine-3-carboxylate
This protocol describes the formation of a methyl ester, a common and straightforward protection strategy.
Workflow Diagram:
Caption: Workflow for Fischer Esterification.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (used as both solvent and reagent, typically 10-20 volumes).
-
Acid Catalyst Addition: To the stirred solution, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching and Neutralization: Cool the reaction mixture to room temperature and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure methyl ester.
Protecting the Azetidine Nitrogen: The Benzhydryl Group and Orthogonal Strategies
The benzhydryl (Bzh) group on the nitrogen of this compound is often introduced during the synthesis of the azetidine ring itself. While it can be considered a protecting group, its removal can be challenging. In many synthetic routes, it is retained in the final molecule. However, if the secondary amine needs to be unmasked for further functionalization, several deprotection strategies can be employed.
Deprotection of the N-Benzhydryl Group
The cleavage of the N-benzhydryl group typically requires reductive or oxidative methods.
-
Catalytic Transfer Hydrogenation: This is a mild and efficient method for cleaving benzyl and benzhydryl groups.[13] It involves the use of a hydrogen donor, such as formic acid or ammonium formate, in the presence of a palladium catalyst (e.g., Pd/C).[14][15] This method is often preferred over traditional hydrogenation with H₂ gas due to its operational simplicity.[13]
-
Ozonolysis: In specific cases, ozone has been shown to selectively oxidize and cleave the N-benzhydryl group, particularly in aziridine systems.[16][17] This method's applicability to azetidines should be evaluated on a case-by-case basis.
-
Photochemical Cleavage: For certain N-benzhydryl-β-lactams, photochemical methods using N-bromosuccinimide (NBS) and bromine under sunlight have been reported for cleavage.[18]
Table 2: Deprotection Methods for the N-Benzhydryl Group
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Catalytic Transfer Hydrogenation | Pd/C, HCOOH or HCOONH₄[13][14] | Room temperature to mild heating | Mild conditions, avoids high-pressure H₂.[13] | May reduce other functional groups (e.g., alkenes, alkynes). |
| Ozonolysis | O₃, then a reducing agent (e.g., NaBH₄) | Low temperature (-78 °C) | Can be selective.[16] | Requires specialized equipment, potential for over-oxidation. |
| Photochemical Cleavage | NBS, Br₂, sunlight | Room temperature | Mild, non-reductive conditions.[18] | Substrate-specific, may not be generally applicable. |
Protocol 2: Deprotection of the N-Benzhydryl Group by Catalytic Transfer Hydrogenation
This protocol details a widely used method for the removal of the N-benzhydryl group.
Workflow Diagram:
Caption: Workflow for N-Benzhydryl Deprotection.
Step-by-Step Methodology:
-
Setup: To a solution of the N-benzhydrylazetidine derivative (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add 10% palladium on carbon (10-20% w/w).
-
Hydrogen Donor Addition: Add formic acid (5-10 eq) or ammonium formate (5-10 eq) to the suspension.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C). Monitor the reaction by TLC or LC-MS.
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude NH-azetidine derivative can be further purified by crystallization or chromatography if necessary.
Orthogonal Protection of the Azetidine Nitrogen
In syntheses where the azetidine nitrogen needs to be deprotected in the presence of other sensitive functionalities, it may be advantageous to replace the benzhydryl group with a more labile protecting group early in the synthetic sequence. Common orthogonal protecting groups for secondary amines include:
-
tert-Butoxycarbonyl (Boc): Removed under acidic conditions (e.g., TFA), orthogonal to base-labile and hydrogenolysis-cleavable groups.[19]
-
Benzyloxycarbonyl (Cbz): Cleaved by catalytic hydrogenation, orthogonal to acid- and base-labile groups.[20]
The introduction of these groups would typically follow the deprotection of the N-benzhydryl group as described in Protocol 2.
Conclusion
The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules derived from this compound. A thorough understanding of the stability and cleavage conditions of different protecting groups for both the carboxylic acid and the azetidine nitrogen is essential for designing efficient and robust synthetic routes. The protocols and strategies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this valuable building block. Careful planning and execution of these protecting group manipulations will undoubtedly facilitate the synthesis of novel and impactful chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 36476-87-6 [chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. biosynth.com [biosynth.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. gcwgandhinagar.com [gcwgandhinagar.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 12. m.youtube.com [m.youtube.com]
- 13. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. researchgate.net [researchgate.net]
- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Application Notes & Protocols: Strategic Incorporation of 1-Benzhydrylazetidine-3-carboxylic Acid for the Synthesis of Conformationally Constrained Peptides
Abstract
The rational design of peptides with defined three-dimensional structures is a cornerstone of modern drug discovery. Constraining the conformational flexibility of a peptide backbone can significantly enhance its biological activity, metabolic stability, and pharmacokinetic properties. Non-natural amino acids, particularly cyclic variants, are powerful tools for achieving this. This document provides a detailed technical guide for the use of 1-Benzhydrylazetidine-3-carboxylic acid , a unique constrained amino acid, in Solid-Phase Peptide Synthesis (SPPS). We present the underlying scientific principles, field-proven protocols for its incorporation, and a novel orthogonal deprotection strategy, enabling its use as a versatile building block for advanced peptide engineering.
Introduction: The Imperative for Conformational Constraint
Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their inherent flexibility in solution often leads to a high entropic penalty upon binding to a target receptor and susceptibility to proteolytic degradation. The introduction of conformational constraints can pre-organize the peptide into a bioactive conformation, reducing the entropic cost of binding and shielding peptide bonds from enzymatic cleavage.[1]
Azetidine-based amino acids, as lower homologues of proline, are particularly effective at inducing local conformational rigidity.[1][2] The four-membered ring restricts the backbone dihedral angles (φ, ψ), often promoting turn-like structures.[3] The specific use of This compound offers a unique synthetic handle: the N-benzhydryl (Bzh) group. This bulky substituent can serve two primary purposes:
-
As a permanent structural element: The steric bulk of the benzhydryl group can be used to influence peptide conformation and receptor interactions directly.
-
As an orthogonal protecting group: The benzhydryl group is labile to catalytic hydrogenation conditions, which are orthogonal to the standard acid-labile protecting groups used in the prevalent Fmoc/tBu SPPS strategy.[4] This allows for selective deprotection of the azetidine nitrogen on-resin, opening pathways for late-stage modifications such as cyclization or branching.
This guide will focus on the latter application, presenting the N-benzhydryl group as a strategic tool for complex peptide synthesis.
The Building Block: Synthesis and Properties
The key reagent for this workflow is the Fmoc-protected version of the title amino acid. While not as commonly available as standard amino acids, its synthesis is straightforward for a medicinal chemist, typically starting from commercially available precursors.
Proposed Synthesis Pathway
A logical route begins with 1-Fmoc-azetidine-3-carboxylic acid [5][6], which can be converted to its benzhydryl ester. Subsequent removal of the Fmoc group and N-alkylation with a benzhydryl halide, followed by deprotection of the carboxylic acid, would yield the desired building block. A more direct route involves the N-alkylation of a suitable azetidine-3-carboxylic acid ester, followed by N-Fmoc protection. An improved synthesis for a key intermediate, N-benzhydryl-2-carbobenzyloxy azetidine, has been reported, highlighting the feasibility of such approaches.[2]
Figure 1: A plausible synthetic route to the required SPPS building block.
Physicochemical Properties & Handling
| Property | Value/Observation | Rationale & Impact |
| Molecular Weight | 311.37 g/mol (Free acid) | Standard for non-natural amino acids. |
| Steric Hindrance | High (due to N-Benzhydryl group) | This is the critical feature. It necessitates the use of potent coupling reagents and potentially longer reaction times or double coupling cycles during SPPS to ensure complete acylation.[7] |
| Solubility | Soluble in standard SPPS solvents (DMF, NMP) | No special solvent systems are required for the coupling step. |
| Stability | Stable to standard Fmoc deprotection (piperidine) and acid-labile side-chain deprotection (TFA). | This orthogonality is the foundation of the entire synthetic strategy.[8] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are based on the standard Fmoc/tBu solid-phase peptide synthesis strategy.[7][9][10]
General SPPS Workflow
The overall process involves standard iterative cycles of deprotection and coupling, with special considerations for the incorporation of the bulky azetidine residue and its subsequent orthogonal deprotection.
Figure 2: SPPS workflow incorporating this compound.
Protocol 1: Incorporation of Fmoc-1-Benzhydrylazetidine-3-carboxylic acid
Causality: The significant steric bulk of the N-benzhydryl group can impede the approach of the activated carboxylic acid to the resin-bound N-terminal amine. Therefore, a highly reactive activated species is required to drive the reaction to completion. Aminium/uronium reagents like HATU are superior for such sterically demanding couplings as they rapidly form the highly reactive OAt-active ester.[7] A longer coupling time or a second coupling (double coupling) is recommended to ensure quantitative reaction.
Materials:
-
Peptide-resin with free N-terminal amine
-
Fmoc-1-Benzhydrylazetidine-3-carboxylic acid (4.0 eq.)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (8.0 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Following the standard Fmoc deprotection of the preceding amino acid, wash the peptide-resin thoroughly with DMF (5 x 1 min).
-
Pre-activation: In a separate vessel, dissolve Fmoc-1-Benzhydrylazetidine-3-carboxylic acid and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes. The solution may change color.
-
Coupling: Add the pre-activated amino acid solution to the reaction vessel containing the resin. Agitate at room temperature for 2-4 hours.
-
Monitoring (Optional but Recommended): Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), proceed to step 5.
-
Double Coupling (If Necessary): Drain the reaction vessel and repeat steps 2-3 with a fresh solution of activated amino acid for another 2 hours.
-
Washing: Once the coupling is complete (Kaiser test negative), drain the coupling solution and wash the resin extensively with DMF (5 x 1 min) to remove all excess reagents and byproducts.
-
Proceed to the Fmoc deprotection for the next cycle.
Protocol 2: Orthogonal On-Resin Deprotection of the N-Benzhydryl Group
Causality: The N-benzhydryl group is cleaved via hydrogenolysis. Catalytic Transfer Hydrogenation (CTH) is a mild and safe method that avoids the use of high-pressure hydrogen gas.[4] It utilizes a hydrogen donor (e.g., formic acid) in the presence of a palladium catalyst to generate active hydrogen species in situ. This method has been shown to be effective for removing benzyl-type protecting groups while leaving many other groups, including the acid-labile tBu, Boc, Trt, and Pbf groups, intact, demonstrating its orthogonality with the standard Fmoc/tBu strategy.[4][11]
Materials:
-
Peptide-resin with N-terminal Fmoc group and the N-benzhydrylazetidine residue within the sequence.
-
Palladium on Carbon (Pd/C), 10%
-
Formic Acid (HCOOH)
-
Anhydrous, degassed DMF
Procedure:
-
Resin Preparation: Ensure the N-terminus of the peptide is Fmoc-protected to prevent any side reactions at that position. Swell the peptide-resin in anhydrous, degassed DMF for 30 minutes.
-
Catalyst Suspension: In a separate flask, suspend Pd/C (0.25 eq. by weight relative to the resin) in a minimal amount of degassed DMF.
-
Reaction Setup: Drain the DMF from the resin and add the Pd/C suspension. Add a solution of 10-20% formic acid in DMF to the reaction vessel. Caution: Formic acid is corrosive.
-
Reaction: Gently agitate the mixture at room temperature. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide (using a standard TFA cocktail), and analyzing by LC-MS to observe the disappearance of the starting material mass (+166 Da for the benzhydryl group) and the appearance of the deprotected peptide mass. The reaction is typically complete within 4-24 hours.
-
Catalyst Removal: Once the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF until the filtrate is clear and free of palladium catalyst. Alternating washes with DMF and Dichloromethane (DCM) can be effective.
-
Final Wash: Perform final washes with DMF (3x) and DCM (3x), then dry the resin under vacuum. The newly liberated secondary amine on the azetidine ring is now available for further modification.
Application: Late-Stage Peptide Cyclization
A primary application of this methodology is the on-resin synthesis of head-to-side-chain cyclized peptides. After the N-Bzh deprotection, the liberated azetidine nitrogen can act as a nucleophile to attack an activated side-chain carboxylic acid (e.g., Asp or Glu) or a pre-activated C-terminus.
Figure 3: Workflow for head-to-side-chain cyclization using orthogonal protection.
Conclusion and Future Perspectives
The use of this compound represents a sophisticated strategy for introducing conformational constraints into synthetic peptides. The N-benzhydryl group serves as a sterically demanding entity that requires robust coupling conditions but, more importantly, functions as a valuable orthogonal protecting group. Its selective removal via catalytic transfer hydrogenation—a process compatible with standard Fmoc/tBu SPPS—unlocks powerful avenues for creating complex peptide architectures, including cyclic and branched structures, directly on the solid support. This methodology empowers researchers and drug developers to explore a wider chemical space in the quest for next-generation peptide therapeutics with enhanced stability and potency.
References
- 1. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. 1-Fmoc-azetidine-3-carboxylic acid = 98.0 HPLC 193693-64-0 [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Application Notes & Protocols: Leveraging 1-Benzhydrylazetidine-3-carboxylic Acid for the Synthesis of Novel Antimicrobial Peptides
Introduction: The Imperative for Structurally Novel Antimicrobial Peptides
The escalating crisis of antimicrobial resistance necessitates the development of new classes of antibiotics with novel mechanisms of action. Antimicrobial peptides (AMPs) represent a promising frontier in this endeavor.[1] As naturally occurring components of the innate immune system, AMPs often exhibit broad-spectrum activity and a low propensity for inducing resistance.[1] However, native AMPs can suffer from limitations such as susceptibility to proteolytic degradation and suboptimal pharmacokinetic profiles.
A key strategy to overcome these limitations is the incorporation of non-canonical amino acids (ncAAs). These unique building blocks can introduce conformational constraints, enhance stability, and modulate the physicochemical properties of peptides. This guide focuses on the application of a specific ncAA, 1-Benzhydrylazetidine-3-carboxylic acid , in the solid-phase peptide synthesis (SPPS) of novel AMPs. The rigid azetidine ring of this amino acid is hypothesized to impart a pre-organized conformation to the peptide backbone, potentially enhancing its interaction with microbial membranes and increasing its resistance to enzymatic degradation.[2]
The benzhydryl (Bh) group serves as a protecting group for the azetidine nitrogen, which can be removed post-synthesis to yield the free secondary amine, a feature that can be exploited for further functionalization or to influence the peptide's overall charge and polarity. This document provides a comprehensive overview, including the rationale, detailed protocols, and key considerations for researchers, scientists, and drug development professionals working to engineer the next generation of antimicrobial therapeutics.
Scientific Rationale: The Azetidine Advantage in AMP Design
The structure-activity relationship (SAR) of antimicrobial peptides is complex, but key determinants of activity often include cationicity, amphipathicity, and a defined secondary structure (e.g., α-helix or β-sheet). The incorporation of azetidine-3-carboxylic acid offers a unique tool to manipulate these properties:
-
Conformational Rigidity: The four-membered azetidine ring is significantly more constrained than the five-membered ring of proline. This rigidity can induce specific turns in the peptide backbone, leading to more stable and predictable secondary structures.[2][3] Studies have shown that the 3-aminoazetidine moiety can act as a β-turn inducer, which is a common structural motif in bioactive peptides.[3]
-
Enhanced Proteolytic Stability: The unnatural azetidine structure is not a typical substrate for proteases, which are evolved to recognize and cleave peptide bonds between natural amino acids. Incorporating azetidine residues can therefore significantly increase the in-vivo half-life of AMPs.[2]
-
Modulation of Physicochemical Properties: The azetidine nitrogen, once deprotected, provides a secondary amine within the peptide backbone. This can influence the peptide's hydrogen bonding network, polarity, and overall charge distribution, all of which are critical for antimicrobial activity.
Experimental Workflows and Protocols
The successful incorporation of this compound into an antimicrobial peptide via Fmoc-based solid-phase peptide synthesis (SPPS) requires careful consideration of several key steps, from the initial coupling of the sterically hindered amino acid to the final deprotection of the benzhydryl group.
Overall Synthesis Strategy
The general workflow for the synthesis of an AMP containing azetidine-3-carboxylic acid is depicted below. This process involves standard Fmoc-SPPS cycles, with special considerations for the coupling of the bulky azetidine residue and a final, orthogonal deprotection step to remove the N-benzhydryl group.
Caption: General workflow for the synthesis of an azetidine-containing antimicrobial peptide.
Protocol 1: Solid-Phase Peptide Synthesis - Incorporation of this compound
This protocol outlines the manual solid-phase synthesis of a hypothetical antimicrobial peptide with the sequence G-K-G-Aze-V-K-G, where "Aze" represents azetidine-3-carboxylic acid. The synthesis is performed on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Val-OH)
-
This compound
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, DIC
-
Bases: DIPEA (N,N-Diisopropylethylamine), Piperidine
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Palladium on carbon (Pd/C, 10%)
-
Formic acid
Procedure:
-
Resin Swelling and First Amino Acid Coupling:
-
Swell 200 mg of Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Deprotect the Fmoc group with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF and DCM.
-
Couple the first amino acid (Fmoc-Gly-OH, 4 equivalents) using HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 2 hours.
-
Confirm completion of the coupling using a Kaiser test.
-
-
Chain Elongation (Standard Amino Acids):
-
Repeat the Fmoc deprotection and coupling cycles for the subsequent standard amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Val-OH) using the same protocol as step 1.
-
-
Coupling of this compound:
-
After deprotection of the N-terminal Fmoc group of the growing peptide chain, wash the resin thoroughly.
-
Activation: In a separate vial, dissolve this compound (4 equivalents) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) and allow to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and couple for 4-6 hours. Due to the steric hindrance of the benzhydryl group, a longer coupling time and potentially a double coupling may be necessary.
-
Monitor the coupling reaction closely using the Kaiser test. If the test is positive after 6 hours, repeat the coupling step with fresh reagents.
-
-
Completion of Peptide Chain:
-
Following the successful coupling of the azetidine residue, continue with the standard Fmoc-SPPS cycles for the remaining amino acids (Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH).
-
-
Cleavage from Resin and Side-Chain Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, and dry under vacuum.
-
Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide. At this stage, the peptide still contains the N-benzhydryl protecting group on the azetidine residue.
-
Protocol 2: Deprotection of the N-Benzhydryl Group
The benzhydryl group is stable to the standard TFA cleavage conditions used in Fmoc-SPPS, thus requiring an orthogonal deprotection step. Catalytic transfer hydrogenation is a mild and effective method for this purpose.
Procedure:
-
Dissolution: Dissolve the crude N-benzhydryl protected peptide in a suitable solvent system, such as a mixture of acetic acid and water or methanol.
-
Hydrogenation: Add 10% Palladium on carbon (Pd/C) catalyst (approximately 10-20% by weight of the peptide).
-
Hydrogen Source: Add formic acid as the hydrogen donor (5-10 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS to confirm the removal of the benzhydryl group (mass decrease of 166.2 Da).
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Lyophilization: Lyophilize the filtrate to obtain the crude, fully deprotected peptide.
Protocol 3: Purification and Analysis
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Purify the peptide on a preparative C18 RP-HPLC column using a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions and analyze by analytical RP-HPLC to identify those containing the pure peptide.
-
-
Analysis:
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
-
Confirm the identity and purity of the final peptide by LC-MS.
-
Data Presentation and Expected Outcomes
The successful synthesis and purification of the azetidine-containing AMP should be confirmed by analytical data.
Table 1: Expected Mass Spectrometry Data
| Peptide Stage | Sequence | Expected Monoisotopic Mass (M+H)⁺ |
| Crude (Bh-protected) | G-K-G-Aze(Bh)-V-K-G-NH₂ | 890.5 |
| Final (Deprotected) | G-K-G-Aze-V-K-G-NH₂ | 724.3 |
Visualization of Key Chemical Transformations
The following diagrams illustrate the key chemical steps in the synthesis process.
Caption: Coupling of this compound to the peptide chain.
Caption: Catalytic transfer hydrogenation for N-Benzhydryl deprotection.
Troubleshooting and Key Considerations
-
Inefficient Coupling of the Azetidine Residue: Due to steric hindrance, the coupling of this compound may be sluggish. If the Kaiser test remains positive after an extended coupling time, a double coupling is recommended. Alternatively, using a more potent coupling reagent such as COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) could be beneficial.
-
Incomplete Benzhydryl Deprotection: Ensure the Pd/C catalyst is active and that a sufficient excess of the hydrogen donor is used. The reaction progress should be carefully monitored by LC-MS.
-
Orthogonality: The N-benzhydryl group is stable to TFA, ensuring its orthogonality with most common side-chain protecting groups used in Fmoc-SPPS (e.g., Boc, tBu, Trt, Pbf). This allows for the selective deprotection of the azetidine nitrogen after the main peptide chain has been assembled and cleaved from the resin.
Conclusion and Future Perspectives
The incorporation of this compound into antimicrobial peptides offers a promising strategy for the development of novel therapeutics with enhanced stability and potentially improved activity. The protocols outlined in this guide provide a framework for the successful synthesis and manipulation of these modified peptides. Future work should focus on the systematic evaluation of the impact of azetidine incorporation on the antimicrobial spectrum, mechanism of action, and in vivo efficacy of a range of AMP scaffolds. The ability to further functionalize the deprotected azetidine nitrogen opens up exciting possibilities for creating peptide-drug conjugates and other advanced therapeutic constructs.
References
Application Notes & Protocols: Investigating 1-Benzhydrylazetidine-3-carboxylic Acid in Analgesic Drug Development
Introduction: Targeting the GABAergic System for Novel Analgesics
The quest for novel, non-opioid analgesics remains a paramount challenge in modern pharmacology. A promising avenue of investigation lies in the modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system (CNS).[1][2] Augmenting GABAergic tone has been demonstrated to produce analgesia in a variety of preclinical pain models.[1][2] This can be achieved by directly agonizing GABA receptors or, more subtly, by inhibiting the reuptake of synaptic GABA, thereby prolonging its inhibitory action.[1][2] The latter approach, utilizing GABA transporter (GAT) inhibitors, offers a sophisticated strategy to enhance endogenous pain control mechanisms.[3][4][5]
1-Benzhydrylazetidine-3-carboxylic acid is a structurally intriguing molecule for CNS drug discovery.[6][7] The azetidine carboxylic acid core provides a rigid scaffold reminiscent of nipecotic acid, a known GAT inhibitor, while the benzhydryl group confers significant lipophilicity, a key attribute for blood-brain barrier penetration.[6][8] These features position this compound as a compelling candidate for development as a novel GAT inhibitor with potential applications in analgesia. This document serves as a comprehensive guide for researchers, outlining the rationale and detailed protocols for the preclinical evaluation of this compound's analgesic properties.
Part 1: The Mechanistic Hypothesis - GABA Transporter Inhibition
The primary hypothesis for the analgesic potential of this compound is its action as an inhibitor of GABA transporters, particularly GAT-1. GATs are crucial for terminating GABAergic neurotransmission by clearing GABA from the synaptic cleft.[4][5] By inhibiting these transporters, the concentration and residence time of GABA in the synapse are increased, leading to enhanced activation of postsynaptic GABA receptors (GABA-A and GABA-B) and a net inhibitory effect on neuronal excitability.[4][9] This enhanced inhibition within pain-processing pathways, such as those in the spinal cord and supraspinal regions, is expected to dampen the transmission of nociceptive signals.[1][2] The well-established antiepileptic drug Tiagabine, a selective GAT-1 inhibitor, has shown efficacy in off-label use for neuropathic pain, providing strong clinical validation for this mechanism.[10][11][12]
Part 2: Preclinical Evaluation Workflow
A structured, multi-tiered approach is essential to comprehensively evaluate the analgesic potential of this compound. The workflow progresses from in vitro characterization to in vivo efficacy and safety assessments.
Part 3: Experimental Protocols
Protocol 1: In Vitro [³H]GABA Uptake Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of this compound on GABA transporters (GAT-1, GAT-2, GAT-3, and BGT-1).
Rationale: This assay directly tests the primary mechanistic hypothesis. By using cell lines individually expressing each of the four GAT subtypes, we can determine not only if the compound inhibits GABA uptake but also its selectivity profile. A compound like NNC 05-2090, for instance, shows activity across multiple transporters, which may contribute to its overall effect.[13][14][15]
Materials:
-
HEK-293 cells stably expressing human GAT-1, GAT-2, GAT-3, or BGT-1.
-
[³H]GABA (specific activity ~30-60 Ci/mmol).
-
This compound.
-
Standard GAT inhibitors (e.g., Tiagabine for GAT-1, (S)-SNAP-5114 for GAT-3).[13]
-
Assay Buffer (e.g., Krebs-Ringer-HEPES).
-
Scintillation fluid and vials.
-
Microplate scintillation counter.
Procedure:
-
Cell Plating: Plate the GAT-expressing cells in 96-well plates and grow to confluence.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., from 1 nM to 100 µM).
-
Assay Initiation:
-
Wash the cell monolayers twice with pre-warmed Assay Buffer.
-
Add 100 µL of Assay Buffer containing the desired concentration of the test compound or vehicle control to each well.
-
Incubate for 15-20 minutes at 37°C.
-
-
GABA Uptake:
-
Add 100 µL of Assay Buffer containing [³H]GABA (final concentration ~10-20 nM) to each well.
-
Incubate for a short period (e.g., 10 minutes) at 37°C to measure the initial rate of uptake.
-
-
Assay Termination:
-
Rapidly aspirate the radioactive solution.
-
Wash the wells three times with ice-cold Assay Buffer to remove extracellular [³H]GABA.
-
-
Quantification:
-
Lyse the cells in each well (e.g., with 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific uptake using a high concentration of a known inhibitor (e.g., Tiagabine).
-
Subtract non-specific counts from all other measurements.
-
Plot the percent inhibition of specific [³H]GABA uptake against the log concentration of the test compound.
-
Calculate the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response).
-
| Parameter | Description | Example Value |
| IC₅₀ | Concentration of inhibitor causing 50% inhibition of GABA uptake. | 4.4 µM (for NNC 05-2090 on synaptosomes)[14] |
| Kᵢ | Inhibitor binding affinity constant. | 1.4 µM (NNC 05-2090 for mGAT2)[14][15] |
| Selectivity | Ratio of IC₅₀ values for different GAT subtypes. | >10-fold selectivity for GAT-1 is desirable. |
Protocol 2: In Vivo Hot Plate Test
Objective: To assess the central analgesic activity of the compound against acute thermal pain.
Rationale: The hot plate test measures a supraspinally integrated response to a noxious thermal stimulus.[16][17] A prolongation of the latency to respond (paw licking or jumping) indicates a central analgesic effect, making this a primary screening model for compounds like the one under investigation.[18][19]
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., set to 52-55°C).[16][20][21]
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
This compound formulated in a suitable vehicle (e.g., saline with 5% Tween 80).
-
Positive control: Morphine (e.g., 5-10 mg/kg, s.c.).
-
Stopwatch.
Procedure:
-
Acclimation: Acclimate animals to the testing room for at least 60 minutes before the experiment. Handle the animals to reduce stress.
-
Baseline Latency:
-
Gently place each animal on the hot plate and immediately start the stopwatch.
-
Observe for nocifensive behaviors, typically hind paw licking or jumping.[17][19]
-
Record the latency (in seconds) to the first clear response.
-
Implement a cut-off time (e.g., 30-60 seconds) to prevent tissue damage.[16][21] Animals not responding by the cut-off time are removed and assigned the cut-off latency.
-
-
Dosing: Administer the test compound, vehicle, or morphine via the desired route (e.g., intraperitoneal, i.p.).
-
Post-Dosing Latency: At predetermined time points after dosing (e.g., 30, 60, 90, and 120 minutes), repeat the latency measurement as described in step 2.
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Compare the %MPE values between treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Protocol 3: In Vivo Formalin Test
Objective: To evaluate the compound's efficacy in a model of tonic, inflammatory, and neuropathic pain.
Rationale: The formalin test is a robust model that produces a biphasic pain response.[22][23] The early phase (0-5 min) represents acute nociceptive pain from direct chemical stimulation of nociceptors.[22][24] The late phase (20-40 min) involves an inflammatory component and central sensitization, which is relevant to chronic pain states.[22][23][24] This test can differentiate between centrally acting analgesics (affecting both phases) and peripherally acting anti-inflammatory drugs (affecting only the late phase).[22]
Materials:
-
Observation chambers with mirrors for unobstructed viewing of the animal's paw.
-
Microsyringe for injection.
-
Test compound, vehicle, and positive controls (e.g., morphine for both phases, an NSAID like indomethacin for the late phase).[22]
Procedure:
-
Acclimation: Place animals in the observation chambers for at least 30 minutes to acclimate.
-
Dosing: Pre-treat the animals with the test compound, vehicle, or positive control at a specified time before the formalin injection.
-
Formalin Injection: Inject a small volume (e.g., 20-50 µL) of formalin solution subcutaneously into the dorsal or plantar surface of one hind paw.[22][25]
-
Observation: Immediately after injection, return the animal to the chamber and record the total time (in seconds) the animal spends licking, biting, or flinching the injected paw.
-
Data Analysis:
-
Calculate the total time spent in nocifensive behavior for each phase.
-
Compare the mean times between the different treatment groups for each phase using statistical analysis (e.g., ANOVA). A significant reduction in time compared to the vehicle group indicates an analgesic effect.
-
| Pain Model | Primary Mechanism | Expected Outcome with Central Analgesic |
| Hot Plate | Supraspinal thermal nociception[16][17] | Increased latency to paw lick/jump |
| Tail-Flick | Spinal thermal nociceptive reflex[26][27] | Increased latency to tail flick |
| Formalin (Phase 1) | Direct nociceptor activation[22][24] | Reduced licking/flinching time |
| Formalin (Phase 2) | Inflammation, central sensitization[22][23][24] | Reduced licking/flinching time |
Part 4: Safety and Final Considerations
Preliminary Safety Assessment: Any potential analgesic must be evaluated for adverse CNS effects. The rotarod test is a standard method to assess motor coordination, and general behavioral observations can identify signs of sedation, which can be a limiting side effect for GABAergic drugs.[2][3]
Structure-Activity Relationship (SAR): Should this compound show promising activity, subsequent medicinal chemistry efforts should focus on synthesizing analogs to develop a robust SAR. Modifications to the benzhydryl moiety or the azetidine ring could be explored to optimize potency, selectivity, and pharmacokinetic properties, similar to the extensive work done on other nipecotic acid derivatives.[28]
Conclusion: this compound represents a logical starting point for the development of a novel class of analgesics based on the validated mechanism of GABA uptake inhibition. The protocols and workflow detailed in these application notes provide a rigorous framework for academic and industry researchers to systematically investigate its potential. Through careful in vitro characterization and subsequent in vivo validation, the true therapeutic promise of this compound can be effectively elucidated.
References
- 1. GABAergic mechanisms of analgesia: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of GABA in the mediation and perception of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. GABA transporters as drug targets for modulation of GABAergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 9. What is the mechanism of Tiagabine Hydrochloride? [synapse.patsnap.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tiagabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. Antiallodynic action of 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methyoxyphenyl)-4-piperidinol (NNC05-2090), a betaine/GABA transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Hot plate test [panlab.com]
- 18. criver.com [criver.com]
- 19. Hot plate test - Wikipedia [en.wikipedia.org]
- 20. maze.conductscience.com [maze.conductscience.com]
- 21. Mouse Model of Small Fiber Neuropathy - JoVE Journal [jove.com]
- 22. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. meliordiscovery.com [meliordiscovery.com]
- 24. criver.com [criver.com]
- 25. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Tail flick test - Wikipedia [en.wikipedia.org]
- 27. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
- 28. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Biological Screening of 1-Benzhydrylazetidine-3-carboxylic Acid Derivatives for GABA Transporter Inhibition
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a biological screening cascade for novel derivatives of 1-Benzhydrylazetidine-3-carboxylic acid. The primary therapeutic hypothesis is the inhibition of the γ-aminobutyric acid (GABA) transporter 1 (GAT1, also known as SLC6A1), a validated target for controlling neuronal excitability.[1] By increasing the concentration of GABA in the synaptic cleft, GAT1 inhibitors enhance GABAergic neurotransmission, a mechanism with proven efficacy in treating neurological disorders such as epilepsy.[1] This guide details a logical progression of assays, from high-throughput primary screening to secondary validation and mechanistic characterization, ensuring the identification of potent and selective GAT1 inhibitors.
Introduction: Targeting GABA Homeostasis
The inhibitory neurotransmitter GABA is central to regulating neuronal activity in the mammalian central nervous system. Its signaling is terminated by rapid reuptake from the synaptic cleft via four distinct GABA transporters: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[2][3][4] Of these, GAT1 is the predominant neuronal GABA transporter and a key therapeutic target.[1] The clinically approved anticonvulsant, Tiagabine, validates this approach by selectively inhibiting GAT1.[1]
The this compound scaffold is a versatile starting point for medicinal chemistry. The benzhydryl group enhances lipophilicity, a desirable trait for CNS drug candidates, while the azetidine-carboxylic acid core provides a rigid framework for synthetic elaboration.[5] This guide outlines the essential biological assays required to screen derivatives of this scaffold and identify promising lead compounds for further development.
The Screening Cascade: A Strategic Workflow
A tiered screening approach is essential for efficiently identifying and prioritizing candidate compounds. This strategy minimizes resource expenditure by using a high-throughput, cost-effective primary assay to identify initial "hits," which are then subjected to more complex and informative secondary assays.
Figure 1: A tiered workflow for identifying and characterizing GAT1 inhibitors.
Phase 1: High-Throughput Primary Screening
Protocol 1: [³H]GABA Uptake Assay
This functional assay directly measures the ability of a test compound to inhibit the transport of GABA into cells stably expressing the human GAT1 transporter.[1][3] It is the gold standard for quantifying GAT function and inhibition.
Scientific Principle: Cells overexpressing GAT1 will actively transport radiolabeled GABA ([³H]GABA) from the extracellular medium. The amount of radioactivity accumulated inside the cells is proportional to GAT1 activity. An effective inhibitor will reduce this accumulation.
Cell Model: Madin-Darby Canine Kidney (MDCK-II) or Chinese Hamster Ovary (CHO) cells stably transfected with the human SLC6A1 gene are recommended.[2][6] These cell lines provide a robust and reproducible biological system with low endogenous transporter activity.
Experimental Protocol:
-
Cell Plating: Seed GAT1-expressing cells into a 96-well microplate (e.g., ScintiPlate or a standard plate for later harvesting) at a density that yields a confluent monolayer the next day (approx. 50,000 cells/well).[3] Incubate at 37°C, 5% CO₂ overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of each this compound derivative in DMSO. Serially dilute to create working solutions. The final DMSO concentration in the assay should be kept below 0.5% to avoid cytotoxicity.
-
Assay Procedure:
-
Wash the cell monolayer twice with 100 µL of pre-warmed Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubation: Add 50 µL of KRH buffer containing the test compounds at a final screening concentration (e.g., 10 µM). Include wells for controls:
-
Vehicle Control: Buffer with DMSO only (represents 0% inhibition).
-
Positive Control: A known GAT1 inhibitor like Tiagabine or NO-711 at a concentration >10x its IC50 (represents 100% inhibition).[1]
-
-
Incubate the plate for 10-15 minutes at room temperature.
-
Initiation of Uptake: Add 50 µL of KRH buffer containing [³H]GABA to each well.
-
Incubate for a short, optimized period (e.g., 3-5 minutes) at room temperature.[3] This ensures measurement of the initial rate of transport.
-
Termination of Uptake: Rapidly aspirate the solution and wash the cells three times with 200 µL of ice-cold KRH buffer to remove extracellular [³H]GABA.
-
-
Quantification:
-
Lyse the cells by adding 100 µL of a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_Vehicle - Signal_PositiveControl))
-
Hit Criterion: A compound demonstrating inhibition ≥50% at 10 µM is typically considered a "hit" worthy of further investigation.
-
| Parameter | Recommended Value | Rationale |
| Cell Line | CHO-hGAT1 or MDCK-hGAT1 | Provides high signal-to-background ratio. |
| Plate Format | 96-well | Suitable for medium- to high-throughput screening. |
| Screening Concentration | 10 µM | A standard concentration to identify moderately potent hits. |
| [³H]GABA Concentration | ~30 nM | Near the Km value to ensure sensitivity to competitive inhibitors.[3] |
| Uptake Time | 3-5 minutes | Measures initial velocity of transport, providing more accurate inhibition data.[3] |
| Positive Control | Tiagabine (10 µM) | Validates assay performance and defines the 100% inhibition window.[1] |
Phase 2: Hit Confirmation and Potency
Protocol 2: IC₅₀ Potency Determination
Once hits are identified, their potency must be quantified. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).
Methodology: The protocol is identical to the primary [³H]GABA uptake assay, with one key difference: instead of a single concentration, each hit compound is tested across a range of concentrations (e.g., 8-10 points, using a 3-fold serial dilution starting from 100 µM down to the low nanomolar range).
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation using software like GraphPad Prism to determine the IC₅₀ value. A lower IC₅₀ value indicates higher potency.[1]
Phase 3: Selectivity and Mechanism of Action
Protocol 3.1: Transporter Selectivity Profiling
Scientific Rationale: A therapeutically viable drug candidate should be selective for its intended target to minimize off-target side effects. It is crucial to assess the inhibitory activity of potent compounds against other related GABA transporters.
Methodology: Perform the IC₅₀ determination protocol (Protocol 2) using cell lines that individually express human GAT2 (SLC6A13), GAT3 (SLC6A11), and BGT1 (SLC6A12).
Data Presentation and Interpretation: Summarize the results in a table. A compound is considered selective for GAT1 if its IC₅₀ value for GAT1 is significantly lower (typically >10-fold) than its IC₅₀ values for the other transporters.
| Compound | GAT1 IC₅₀ (µM) | GAT2 IC₅₀ (µM) | GAT3 IC₅₀ (µM) | BGT1 IC₅₀ (µM) | GAT1 Selectivity (Fold) |
| Example Hit A | 0.08 | >100 | 35 | >100 | >400x vs GAT3 |
| Tiagabine | ~0.1 | >100 | >100 | >100 | >1000x |
| Data compiled from multiple sources for illustrative purposes.[1] |
Protocol 3.2: Radioligand Binding Assay (Mechanism of Action)
Scientific Rationale: This assay determines if a compound directly interacts with the GAT1 protein at a specific binding site. It helps to confirm that the observed functional inhibition is due to direct binding and can distinguish between competitive and non-competitive binding mechanisms.
Figure 2: Principle of a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line with high expression of human GAT1.[1]
-
Binding Reaction: Incubate the membranes with a fixed concentration of a known GAT1 radioligand (e.g., [³H]tiagabine or [³H]NO-711) in the presence of varying concentrations of the test compound.[1]
-
Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for displacement of the radioligand. This can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. A positive result confirms direct binding to the transporter.
Phase 4: Advanced Electrophysiological Characterization
Protocol 4: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Scientific Rationale: GAT1-mediated transport is electrogenic, meaning it involves the net movement of charge across the membrane (specifically, 2 Na⁺ ions and 1 Cl⁻ ion along with one GABA molecule).[7] TEVC allows for the direct measurement of these transporter-associated currents, providing detailed insights into the mechanism of inhibition.
Application: This low-throughput, high-content assay is reserved for lead candidates. It can be used to:
-
Confirm the inhibitory effect on transporter currents.
-
Determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Investigate if an inhibitor affects the transporter's voltage dependency.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development, Recent Achievements and Current Directions of Research into GABA Uptake Inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. chemimpex.com [chemimpex.com]
- 6. bioivt.com [bioivt.com]
- 7. Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-Benzhydrylazetidine-3-carboxylic Acid as a Versatile Scaffold for Combinatorial Chemistry
Abstract
The azetidine ring is a highly valued "privileged scaffold" in modern medicinal chemistry.[1] Its rigid, three-dimensional structure can impart improved metabolic stability, conformational constraint, and physicochemical properties to drug candidates, making it an attractive alternative to more flexible or aromatic systems.[1][2] This guide details the strategic use of 1-Benzhydrylazetidine-3-carboxylic acid as a cornerstone for diversity-oriented synthesis (DOS) and combinatorial library development. We provide field-proven protocols for derivatization at its two key functional handles, discuss methods for library characterization, and outline a workflow for subsequent high-throughput screening, empowering researchers in drug discovery to explore novel chemical space efficiently.
Introduction: The Strategic Value of the Azetidine Scaffold
The quest for novel therapeutics often begins with the identification of molecular scaffolds that can present diverse functional groups in a well-defined three-dimensional space. The saturated four-membered azetidine heterocycle has emerged as a powerful scaffold for this purpose.[3] Unlike floppy aliphatic chains, the azetidine ring restricts the conformation of appended substituents, which can lead to higher binding affinity and selectivity for biological targets.[1] This conformational rigidity is a key advantage in fragment-based drug design and lead optimization.[1]
This compound (CAS 36476-87-6) is a particularly strategic starting material for building combinatorial libraries.[4][5][6] It features two orthogonal points for diversification:
-
C3-Carboxylic Acid: A versatile handle for standard amide bond formation, allowing for the introduction of a wide array of amine-containing building blocks.[7]
-
N1-Benzhydryl Group: A bulky protecting group that also enhances lipophilicity.[4] Its removal unmasks a secondary amine, opening a second vector for diversification through reactions like acylation, sulfonylation, or reductive amination.
This dual functionality allows for the systematic and rapid generation of libraries with significant structural and functional diversity, ideal for screening against various biological targets.[8][9]
Combinatorial Library Design Workflow
The fundamental strategy involves a two-pronged diversification approach starting from the core scaffold. The carboxylic acid is typically addressed first, followed by deprotection and functionalization of the azetidine nitrogen. This creates a library of compounds with the general structure shown below, where R¹ and R² are derived from diverse building block collections.
Figure 1: General workflow for combinatorial library synthesis.
Key Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations in the library synthesis workflow.
Protocol 1: Amide Bond Formation at the C3-Carboxylic Acid
This protocol describes a standard solution-phase synthesis using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents. These reagents efficiently form an active ester intermediate that readily reacts with a primary or secondary amine.[10]
Rationale: The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and slow.[11] Coupling reagents like carbodiimides activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine, resulting in high yields of the desired amide under mild conditions.[12][13] HOBt is often included to suppress side reactions and minimize racemization at adjacent chiral centers.[10]
Materials:
-
This compound
-
Amine (R¹-NH₂) (1.1 equivalents)
-
EDC (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and nitrogen atmosphere setup.
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1 M.
-
Add the desired amine (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 5 minutes at room temperature.
-
In a separate vial, dissolve EDC (1.2 eq) and HOBt (1.2 eq) in a small amount of anhydrous DCM/DMF.
-
Add the EDC/HOBt solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzhydryl azetidine amide.
| Coupling Reagent | Typical Solvent | Temperature | Notes |
| EDC / HOBt | DCM, DMF | 0 °C to RT | Good for a wide range of substrates; water-soluble byproducts.[10] |
| HATU / DIPEA | DMF | 0 °C to RT | Highly efficient, rapid reactions; suitable for hindered amines. |
| SOCl₂ then Amine | DCM, THF | 0 °C to RT | Converts acid to acyl chloride in situ; requires a non-nucleophilic base.[12] |
| PyBOP / DIPEA | DMF, DCM | 0 °C to RT | Low racemization potential; effective for peptide-like couplings. |
| Table 1: Common conditions for amide bond formation. |
Protocol 2: Diversification at the Azetidine Nitrogen
This two-step protocol involves the removal of the N-benzhydryl protecting group followed by functionalization of the newly exposed secondary amine.
Figure 2: Workflow for N1-position diversification.
A. N-Benzhydryl Deprotection via Catalytic Hydrogenation
Rationale: The benzhydryl group, similar to a benzyl group, can be efficiently cleaved under catalytic hydrogenation conditions. The reaction proceeds via hydrogenolysis, breaking the C-N bond and releasing the free amine and diphenylmethane as a byproduct. This method is clean and effective, though it is incompatible with reducible functional groups like alkenes, alkynes, or some nitrogen-containing heterocycles in the R¹ group.
Materials:
-
N-Benzhydryl azetidine amide (from Protocol 1)
-
Palladium on carbon (10% Pd/C, ~10% by weight)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or Parr hydrogenator)
-
Celite®
Procedure:
-
Dissolve the N-benzhydryl azetidine amide in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Stir the reaction vigorously under a positive pressure of H₂ (typically a balloon is sufficient) at room temperature.
-
Monitor the reaction by LC-MS until the starting material is consumed (typically 4-24 hours).
-
Once complete, carefully purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent (MeOH or EtOH).
-
Concentrate the filtrate under reduced pressure. The resulting crude secondary amine is often pure enough for use in the next step without further purification.
B. N-Functionalization via Reductive Amination
Rationale: Reductive amination is a robust method for forming C-N bonds.[2] The secondary amine reacts with an aldehyde or ketone to form a transient iminium ion, which is then immediately reduced by a mild and selective hydride source like sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH(OAc)₃ is ideal as it is moisture-tolerant and selectively reduces the iminium ion in the presence of the starting carbonyl compound.[2]
Materials:
-
Crude deprotected azetidine amine (from Protocol 2A)
-
Aldehyde or Ketone (R²C=O) (1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
DCM for extraction
Procedure:
-
Dissolve the crude azetidine amine (1.0 eq) in DCE or THF (approx. 0.1 M).
-
Add the desired aldehyde or ketone (1.2 eq). For less reactive carbonyls, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture. Note: The reaction can be mildly exothermic.
-
Stir at room temperature for 2-16 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final, fully diversified product.
Library Characterization and Quality Control
The success of a screening campaign relies heavily on the quality and identity of the compounds in the library. For combinatorial libraries, high-throughput analysis is essential.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for library analysis. It provides confirmation of the molecular weight of the desired product in each well of a library plate and gives an estimate of purity.[15]
-
Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI-FTICR-MS): For pooled libraries or complex mixtures, ESI-FTICR-MS is an exceptionally powerful tool. Its ultra-high resolution allows for the identification of multiple library components in a single analysis without prior chromatographic separation, by assigning exact molecular formulas based on accurate mass measurements.[16]
-
Nuclear Magnetic Resonance (NMR): While not high-throughput, ¹H and ¹³C NMR spectroscopy on a representative subset of library members is crucial for definitive structural confirmation and to validate that the desired scaffold and stereochemistry have been maintained throughout the synthetic sequence.
Application Example: High-Throughput Screening (HTS)
Once a library is synthesized and validated, it can be screened for biological activity. The following is a generalized protocol for a cell-based viability assay.
Rationale: Cell-based assays measure the effect of a compound within a more physiologically relevant context compared to biochemical assays.[17] A cell viability assay is a common primary screen to identify compounds that are cytotoxic or cytostatic to a particular cell line (e.g., a cancer cell line).
Procedure (adapted for 384-well format):
-
Cell Plating: Using an automated dispenser, seed cells (e.g., HeLa cells) into 384-well microplates at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Addition: Transfer a small volume (e.g., 100 nL) of each library compound (typically a 10 mM stock in DMSO) to the assay plates using an acoustic dispenser or pin tool. Include positive (e.g., a known cytotoxic agent) and negative (DMSO only) controls.[17]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator to allow the compounds to exert their biological effect.[17]
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well. This reagent typically lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolic activity.
-
Signal Detection: After a brief incubation to stabilize the signal, measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of cell viability for each compound relative to the controls. "Hits" are typically defined as compounds that cause a statistically significant decrease in viability above a certain threshold (e.g., >50% inhibition).
Conclusion
This compound is a robust and versatile scaffold for combinatorial chemistry. Its orthogonal functional handles permit the systematic construction of diverse and structurally complex small molecule libraries. The protocols outlined in this guide provide a reliable foundation for library synthesis, while established methods for characterization and screening enable the seamless integration of these compounds into modern drug discovery pipelines. By leveraging the unique conformational properties of the azetidine core, researchers can effectively explore novel chemical space and accelerate the identification of promising new therapeutic leads.
References
- 1. Azetidines - Enamine [enamine.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 36476-87-6 [chemicalbook.com]
- 8. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. fishersci.dk [fishersci.dk]
- 13. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Analysis and screening of combinatorial libraries using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid characterization of combinatorial libraries using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Peptides Incorporating 1-Benzhydrylazetidine-3-carboxylic Acid
Abstract
The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone of modern drug discovery, offering pathways to enhanced stability, potency, and unique pharmacological profiles.[1][2] 1-Benzhydrylazetidine-3-carboxylic acid, a conformationally constrained and highly hydrophobic ncAA, presents unique challenges during purification due to its bulky benzhydryl group. This application note provides a comprehensive guide and detailed protocols for the successful purification of peptides containing this moiety using reverse-phase high-performance liquid chromatography (RP-HPLC). We will delve into the causal reasoning behind methodological choices, from column selection and mobile phase optimization to the strategic use of ion-pairing agents, ensuring a robust and reproducible purification workflow.
Introduction: The Purification Challenge of Sterically Hindered and Hydrophobic Peptides
Synthetic peptides are typically isolated from a complex mixture of impurities, including deletion sequences, incompletely deprotected products, and other side-reaction artifacts.[3] RP-HPLC is the predominant technique for peptide purification due to its high resolving power.[4] The separation mechanism is based on the differential partitioning of the peptide between a nonpolar stationary phase and a polar mobile phase.[5]
The introduction of this compound into a peptide sequence dramatically increases its hydrophobicity and steric bulk. The benzhydryl group, with its two phenyl rings, significantly enhances the peptide's affinity for the hydrophobic stationary phase, leading to:
-
Increased Retention Times: The target peptide will elute at higher organic solvent concentrations, potentially co-eluting with other hydrophobic impurities.[6]
-
Poor Peak Shape: The bulky nature of the moiety can hinder ideal interaction with the stationary phase, and secondary interactions can lead to peak tailing or broadening.
-
Solubility Issues: The overall increase in hydrophobicity may lead to poor solubility of the crude peptide in the initial aqueous mobile phase, complicating sample loading.
This guide provides a systematic approach to overcome these challenges, enabling the isolation of highly pure peptides containing this unique ncAA.
Foundational Principles of RP-HPLC for Modified Peptides
A successful purification strategy is built upon a solid understanding of the interplay between the stationary phase, mobile phase, and the peptide itself.
Stationary Phase Selection
The choice of stationary phase is critical for resolving complex peptide mixtures.[7] For peptides, wide-pore silica particles (typically 300 Å) are preferred to allow the peptide to access the bonded phase within the pores. The bonded phase chemistry dictates the hydrophobicity of the column.
-
C18 (Octadecylsilane): The most common and most hydrophobic phase, generally recommended for small to medium-sized peptides (<5,000 Da).[8] Due to the high hydrophobicity of the this compound moiety, a C18 column is the logical starting point.
-
C8 (Octylsilane): Moderately hydrophobic, sometimes offering different selectivity compared to C18.
-
C4 (Butylsilane): Less hydrophobic, typically used for larger proteins or very hydrophobic peptides that might be irreversibly retained on a C18 column.[8] This could be a viable alternative if the target peptide shows excessive retention on C18.
Mobile Phase Composition
The mobile phase consists of an aqueous component (Solvent A) and an organic component (Solvent B), with an acidic modifier.
-
Solvent A: HPLC-grade water.
-
Solvent B: Acetonitrile (ACN) is the most common organic solvent due to its low viscosity, UV transparency, and volatility.[9] Isopropanol can be added in small amounts to Solvent B to improve the recovery of very hydrophobic peptides, but at the cost of increased backpressure.[9]
-
Acidic Modifier (Ion-Pairing Agent): This is a crucial component for peptide separations. It serves two main purposes:
-
Protonation: At a low pH (around 2), it protonates the carboxylic acid groups on the peptide, reducing the number of charged species and leading to more uniform interactions with the stationary phase.[10]
-
Ion Pairing: It forms an ion pair with the positively charged residues (e.g., Lys, Arg, His, N-terminus) on the peptide.[11] This complex has increased hydrophobicity, enhancing retention and improving peak shape by masking unwanted interactions with residual silanols on the silica surface.[12][13]
-
Table 1: Common Ion-Pairing Agents for Peptide RP-HPLC
| Ion-Pairing Agent | Typical Concentration | Volatility | Hydrophobicity | Comments |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | High | Moderate | The most common choice; provides good resolution for most peptides and is volatile, making it easy to remove post-purification.[12] |
| Formic Acid (FA) | 0.1% (v/v) | High | Low | Less effective at ion-pairing than TFA but is more MS-friendly. Can result in broader peaks. |
| Heptafluorobutyric Acid (HFBA) | 0.1% (v/v) | Moderate | High | A stronger, more hydrophobic ion-pairing agent. Increases retention times significantly and can be useful for resolving closely eluting or very polar peptides.[14] May be difficult to remove from the final product. |
For peptides containing the highly hydrophobic this compound, 0.1% TFA is the recommended starting point due to its robust performance and volatility.
Method Development and Optimization Workflow
A systematic approach to method development is key to achieving optimal purity in a minimal number of runs.
Diagram 1: Systematic workflow for HPLC method development.
Protocol 1: Sample Preparation
-
Initial Solubilization: Due to the peptide's hydrophobicity, it may not dissolve in purely aqueous solutions. Start by dissolving the crude, lyophilized peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or ACN.
-
Dilution: Once dissolved, dilute the peptide solution with Solvent A (Water + 0.1% TFA) to a final concentration of 1-5 mg/mL. The final concentration of the strong organic solvent should be as low as possible (ideally <10%) to ensure the peptide binds to the column head upon injection.
-
Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.
Protocol 2: Scouting and Gradient Optimization
The goal of the initial scouting run is to determine the approximate concentration of Solvent B at which the target peptide elutes. A shallow, optimized gradient is then designed around this point to maximize resolution.[7][15]
-
System Setup:
-
Column: C18, 5 µm, 300 Å (e.g., 4.6 x 250 mm for analytical or 21.2 x 250 mm for preparative).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Flow Rate: 1 mL/min (analytical) or 20 mL/min (preparative).
-
Detection: 214 nm (peptide backbone) and 280 nm (if aromatic residues like Trp, Tyr are present).
-
Column Temperature: 30-40°C. Elevated temperatures can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer.[16]
-
-
Scouting Gradient (Example):
-
Run a fast linear gradient, for instance, from 5% to 95% Solvent B over 20-30 minutes.
-
Identify the retention time of the main peak corresponding to the target peptide (verified by mass spectrometry if available). Note the %B at which it elutes.
-
-
Optimized Gradient (Example):
Table 2: Example of Scouting vs. Optimized Gradients
| Time (min) | Scouting Gradient (%B) | Time (min) | Optimized Gradient (%B) |
| 0 | 5 | 0 | 25 |
| 20 | 95 | 40 | 65 |
| 22 | 95 | 42 | 95 |
| 25 | 5 | 45 | 95 |
| 30 | 5 | 47 | 25 |
This optimized gradient runs from 25% to 65% B over 40 minutes, resulting in a gradient slope of 1% B/min, significantly enhancing the resolution around the target peptide's elution window.
Protocol 3: Preparative Purification and Fraction Analysis
-
Column Equilibration: Equilibrate the preparative column with the initial mobile phase conditions (e.g., 25% B) for at least 3-5 column volumes or until the baseline is stable.
-
Sample Injection: Inject the prepared crude peptide solution. Be mindful of column capacity; overloading can lead to poor resolution and peak fronting.[6] Perform a loading study if necessary.
-
Fraction Collection: Collect fractions across the peak(s) of interest. It is often beneficial to collect narrow fractions, especially across the main peak, to isolate the purest material.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC with a standardized method and/or LC-MS to confirm the purity and identity of the target peptide.
-
Pooling and Lyophilization: Combine the fractions that meet the desired purity level (>95% is common for many research applications).[3] Remove the ACN using a rotary evaporator and lyophilize the remaining aqueous solution to obtain the final purified peptide as a fluffy white powder.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Very Broad or Tailing Peaks | Secondary interactions with silica; suboptimal pH; column degradation. | Increase TFA concentration slightly (e.g., to 0.12%); ensure fresh mobile phase; try a different column chemistry (e.g., C8 or one with polar endcapping).[6] |
| Peptide Does Not Elute (or elutes at >95% B) | Peptide is extremely hydrophobic and irreversibly bound. | Switch to a less hydrophobic column (C8 or C4).[8] Add a small percentage (5-10%) of isopropanol to Solvent B.[9] |
| Poor Resolution of Impurities | Gradient is too steep; incorrect ion-pairing agent. | Decrease the gradient slope (e.g., to 0.5% B/min). Try a more hydrophobic ion-pairing agent like HFBA to alter selectivity.[14] |
| Split Peaks | Conformational isomers; peptide degradation on-column; sample solvent issue. | Increase column temperature to potentially coalesce conformers. Ensure sample is fully dissolved in a solvent similar to the initial mobile phase. |
Conclusion
The successful purification of peptides containing the bulky and hydrophobic this compound moiety is readily achievable through a systematic and well-reasoned RP-HPLC method development strategy. The key to success lies in acknowledging the increased hydrophobicity imparted by this ncAA and adjusting the purification parameters accordingly. By starting with a C18 stationary phase, employing a TFA-based mobile phase system, and optimizing the separation with a shallow gradient, researchers can effectively resolve the target peptide from synthesis-related impurities. This application note provides the foundational principles and actionable protocols to streamline the purification process, ultimately accelerating the progression of novel peptide-based therapeutics in drug discovery and development.
References
- 1. Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids | CHIMIA [chimia.ch]
- 2. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. hplc.eu [hplc.eu]
- 10. waters.com [waters.com]
- 11. The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biotage.com [biotage.com]
- 16. Peak Capacity Optimization of Peptide Separations in Reversed-Phase Gradient Elution Chromatography: Fixed Column Format - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for NMR Structural Analysis of Peptides with 1-Benzhydrylazetidine-3-carboxylic Acid
Introduction: The Structural Impact of 1-Benzhydrylazetidine-3-carboxylic Acid in Peptide Scaffolds
In the landscape of modern drug discovery and peptide science, the incorporation of non-canonical amino acids is a cornerstone strategy for modulating the conformational properties, stability, and biological activity of peptides. Among these, this compound (BhaAze) stands out as a particularly influential building block. The constrained four-membered azetidine ring introduces a significant local rigidity, while the bulky N-terminal benzhydryl group imparts a profound conformational bias, often nucleating specific secondary structures such as β-turns.[1] This unique combination of features makes BhaAze-containing peptides promising candidates for therapeutic development, necessitating a robust and detailed methodology for their structural elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for determining the three-dimensional structure and dynamics of peptides in solution, providing atomic-level insights that are crucial for understanding their function.[2] This guide provides a comprehensive overview and detailed protocols for the NMR structural analysis of peptides incorporating this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a scientifically rigorous and practically applicable approach to unraveling the structural intricacies of these modified peptides.
I. Foundational Principles: Understanding the NMR Signature of BhaAze
The presence of the BhaAze residue introduces distinct features in the NMR spectra of a peptide. The constrained azetidine ring restricts the Ramachandran space available to the residue, influencing the local and global peptide fold. The N-benzhydryl group, with its two phenyl rings, will have a significant impact on the chemical shifts of nearby protons through anisotropic effects and will also give rise to a complex pattern of Nuclear Overhauser Effects (NOEs).
Expected Conformational Influences:
-
β-Turn Induction: The steric hindrance and electronic properties of the N-benzhydryl group are known to promote the formation of β-turn structures in peptides.[1] This is a critical aspect to investigate during structural analysis.
-
Restricted Amide Bond Conformation: The substitution on the nitrogen atom of the azetidine ring can influence the cis/trans equilibrium of the preceding peptide bond, although the trans conformation is generally favored in linear peptides.
II. Experimental Workflow: From Sample Preparation to Structural Elucidation
A systematic approach is paramount for the successful NMR structural analysis of BhaAze-containing peptides. The following workflow outlines the key stages, from meticulous sample preparation to the final structure calculation.
References
Troubleshooting & Optimization
Technical Support Center: Improving Coupling Efficiency of Sterically Hindered 1-Benzhydrylazetidine-3-carboxylic Acid
<_ _>
Welcome to the technical support center dedicated to addressing the challenges associated with the amide coupling of 1-Benzhydrylazetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, scientifically grounded protocols, and a clear understanding of the mechanistic principles at play. The steric hindrance imparted by the bulky benzhydryl group presents a significant hurdle in achieving high coupling efficiencies, a common issue encountered in the synthesis of novel therapeutics and complex organic molecules.[1][2][3] This resource aims to equip you with the knowledge and practical strategies to overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues and questions that arise during the coupling of this compound and similarly hindered substrates.
Q1: My coupling reaction with this compound is resulting in low to no yield. What are the primary reasons for this?
A1: Low yields in the coupling of this sterically hindered carboxylic acid are typically rooted in a few key factors:
-
Steric Hindrance: The primary culprit is the bulky N-benzhydryl group, which physically obstructs the approach of the amine nucleophile to the activated carboxyl group.[4][5] This steric clash significantly slows down the rate of reaction.
-
Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to efficiently activate the sterically encumbered carboxylic acid.[4][6] The formation of the active ester intermediate is often the rate-limiting step.
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, temperature, and reaction time are critical and need to be carefully optimized for such a demanding coupling.[4][5]
Q2: Which coupling reagents are most effective for sterically hindered substrates like this compound?
A2: For sterically demanding couplings, it is crucial to employ more powerful activating reagents. Onium salt-based reagents are generally the preferred choice over standard carbodiimides like DCC or EDC, which often prove ineffective.[5][6]
-
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective.[5][7] They form highly reactive OAt or OBt active esters that can overcome the steric barrier.[5] HATU is often considered superior for many challenging couplings.[5][7]
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate) are also excellent choices.[7][8] They are known to be very reactive and can be particularly useful in cases where uronium salts might lead to side reactions.[8]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation uronium salt based on OxymaPure, which offers high reactivity and a better safety profile compared to HOBt-based reagents.
A comparative summary of recommended coupling reagents is provided in the table below:
| Coupling Reagent | Class | Key Advantages |
| HATU | Uronium/Aminium | Generally the most effective for hindered couplings; forms highly reactive OAt esters.[7] |
| HBTU/TBTU | Uronium/Aminium | Widely used and effective, though slightly less reactive than HATU.[8] |
| HCTU | Uronium/Aminium | Forms a more reactive 6-Cl-OBt ester compared to HBTU. |
| PyBOP/PyAOP | Phosphonium | Highly reactive; avoids guanidinylation side products sometimes seen with uronium salts.[7] |
| COMU | Uronium/Aminium | High reactivity comparable to HATU with an improved safety profile. |
Q3: What role do additives like HOBt and HOAt play, and are they necessary with powerful coupling reagents?
A3: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) play a crucial role in amide bond formation, even when using potent coupling reagents. Their primary functions are:
-
Accelerating the Reaction: They act as catalysts by forming active esters that are more reactive than the initial activated species formed by the coupling reagent alone.[8][9]
-
Suppressing Racemization: For chiral carboxylic acids, these additives are essential to minimize the loss of stereochemical integrity.[8][9]
HOAt is generally more effective than HOBt in both accelerating the reaction and suppressing racemization, particularly for difficult couplings.[6][9] While many modern coupling reagents like HATU and HBTU already incorporate a benzotriazole moiety, the addition of an external additive can still be beneficial, especially in challenging cases.
Q4: How can I optimize the reaction conditions (solvent, base, temperature) for this coupling?
A4: Optimization of reaction conditions is critical for success.
-
Solvent: Aprotic polar solvents are generally preferred. N,N-Dimethylformamide (DMF) is a common choice due to its excellent solvating properties for the reagents and intermediates. In some cases, a less polar solvent like Dichloromethane (DCM) or a mixture of DMF/DCM can be beneficial to minimize side reactions.[10]
-
Base: A non-nucleophilic, sterically hindered base is required to neutralize the generated acids without interfering with the coupling reaction. N,N-Diisopropylethylamine (DIPEA) is the most commonly used base.[10] For particularly sensitive substrates where racemization is a concern, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be advantageous.[8]
-
Temperature: While many couplings are performed at room temperature, sterically hindered reactions can benefit from gentle heating (e.g., 40-50 °C) to overcome the activation energy barrier. However, elevated temperatures can also increase the risk of racemization, so a careful balance must be struck.[5]
-
Reaction Time: Due to the steric hindrance, these reactions often require longer reaction times than standard couplings. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time, which can range from a few hours to overnight.[5]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific amine and reaction scale.
Protocol 1: General Procedure for Amide Coupling using HATU
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Pre-activation: Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the highly reactive OAt-ester.
-
Coupling: Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
For particularly challenging couplings where even potent onium salts fail, converting the carboxylic acid to an acyl fluoride can be an effective strategy.[11]
-
Acyl Fluoride Formation: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous DCM. Add a fluorinating agent such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.2 equivalents). Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.
-
Coupling: In another flask, dissolve the amine (1.0 equivalent) in anhydrous DCM. Slowly add the solution containing the in situ generated acyl fluoride to the amine solution.
-
Reaction: Monitor the reaction for completeness. These reactions may require longer times.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizing the Workflow
A logical workflow for troubleshooting and optimizing the coupling of this compound is presented below.
Caption: A decision-making workflow for improving coupling efficiency.
Mechanistic Insights: Why Onium Salts are Superior
The enhanced efficacy of onium salts like HATU over carbodiimides for hindered couplings lies in the nature of the activated intermediate.
Caption: Comparison of activation mechanisms for EDC and HATU.
Carbodiimides form an O-acylisourea intermediate, which is moderately reactive and can be susceptible to side reactions, especially with hindered substrates where the desired nucleophilic attack by the amine is slow. In contrast, HATU, in the presence of a base, rapidly converts the carboxylic acid into a highly reactive 7-azabenzotriazolyl (OAt) ester. This active ester is a much better leaving group, facilitating a more rapid and efficient aminolysis, even with sterically demanding nucleophiles.
By understanding the underlying principles and systematically applying the strategies outlined in this guide, researchers can significantly improve the success rate of coupling sterically hindered carboxylic acids like this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 36476-87-6 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. file.globalso.com [file.globalso.com]
- 8. bachem.com [bachem.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. peptide.com [peptide.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Side reactions associated with the benzhydryl protecting group in peptide synthesis
Technical Support Center: Benzhydryl Protecting Group in Peptide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for peptide synthesis. As Senior Application Scientists, we understand the nuances and challenges that can arise during solid-phase peptide synthesis (SPPS). This guide is designed to provide you with in-depth, field-proven insights into one of the more problematic areas: side reactions associated with the benzhydryl (Boc-benzyl type) protecting group family, commonly used in Boc/Bzl protection schemes.
Here, we will move beyond simple protocols and delve into the causality of common issues, offering robust troubleshooting strategies and preventative measures in a direct question-and-answer format.
Section 1: The Benzhydryl Cation Problem - Alkylation of Sensitive Residues
The core issue with benzhydryl-derived protecting groups (like those for Asp, Glu, His) and related groups (like Trityl for Cys, Asn, Gln) stems from the final cleavage step. Under strong acidic conditions (e.g., TFA), these groups are removed, generating a stable benzhydryl or trityl carbocation.[1] This electrophilic species is highly reactive and can attack nucleophilic side chains of certain amino acids before it is quenched, leading to unwanted peptide adducts.[1][2]
FAQ 1: My peptide mass is off by +167 Da. What is the likely cause?
Answer: An unexpected mass addition of 167 Da (or multiples thereof) on a peptide containing Tryptophan (Trp) is a classic sign of benzhydryl cation alkylation. The benzhydryl cation (Ph₂CH⁺), with a mass of 167.23 Da, has likely attached to the electron-rich indole side chain of a Trp residue.
-
Causality: During TFA-mediated cleavage, protecting groups like Boc-Asp(OBzl) or Boc-Glu(OBzl) release benzyl cations, while others can generate the even more stable benzhydryl or trityl cations. The indole ring of Tryptophan is highly nucleophilic and susceptible to electrophilic attack by these persistent carbocations in the cleavage mixture.[1][3] This side reaction is a well-documented issue in SPPS.[4][5]
FAQ 2: How can I definitively identify which residue has been modified?
Answer: Mass spectrometry is the most powerful tool for this purpose.
-
Protocol: Tandem Mass Spectrometry (MS/MS) for Adduct Identification
-
Sample Preparation: Dissolve a small amount of the crude, uncleaved peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
LC-MS/MS Analysis: Perform a liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis on the sample. The initial MS1 scan will show the parent ion with the unexpected mass.[6][7]
-
Fragmentation (MS/MS): Isolate the parent ion of the modified peptide and subject it to fragmentation (e.g., using collision-induced dissociation, CID).
-
Data Analysis: Analyze the resulting fragment ions (b- and y-ions). The mass shift of +167 Da will be localized to a specific fragment ion, pinpointing the exact amino acid residue that has been alkylated.[8] For example, if the mass shift appears on the y7 ion but not the y6 ion, the modification is on the 7th residue from the C-terminus.
-
FAQ 3: What are the best practices to prevent benzhydryl alkylation of Tryptophan?
Answer: Prevention is centered on efficiently trapping the carbocations the moment they are formed. This is achieved by using an optimized "cleavage cocktail" containing scavengers.
-
The Role of Scavengers: Scavengers are reagents added to the cleavage mixture that are better nucleophiles or hydride donors than the peptide's side chains. They rapidly quench carbocations, rendering them harmless.[9][10]
-
Troubleshooting Workflow: Selecting the Right Scavengers
Caption: Decision tree for selecting an appropriate cleavage cocktail.
-
Recommended Scavengers for Benzhydryl Cation:
-
Triisopropylsilane (TIPS): An excellent hydride donor that reduces the carbocation.
-
1,2-Ethanedithiol (EDT): A soft nucleophile that effectively traps soft electrophiles like the benzhydryl cation.[9] It also helps keep Cysteine residues in their reduced state.[9]
-
Thioanisole: Another effective sulfur-containing scavenger.
-
FAQ 4: My peptide also contains Methionine and Cysteine. Are they at risk?
Answer: Yes. Methionine (Met) and Cysteine (Cys) are also susceptible to side reactions during cleavage, though the mechanism can differ.
-
Methionine (Met): The thioether side chain can be alkylated by the benzhydryl cation to form a sulfonium salt. It is also highly prone to oxidation to methionine sulfoxide, a +16 Da modification.[11][12]
-
Cysteine (Cys): The free thiol group is a potent nucleophile. While it can be alkylated, a more common issue is its oxidation, leading to the formation of undesired disulfide bonds.[9][13]
The use of scavengers like EDT is crucial for protecting both Met and Cys from these side reactions.[9]
| Scavenger | Primary Target Side Reaction | Mechanism of Action | Recommended Concentration (v/v) |
| Triisopropylsilane (TIPS) | Trp Alkylation, Trityl group removal | Hydride donor, reduces carbocations | 2.0 - 5.0% |
| 1,2-Ethanedithiol (EDT) | Trp/Met/Cys Alkylation, Cys Oxidation | Traps carbocations, maintains reducing environment | 2.5 - 3.0% |
| Thioanisole | Trp Alkylation, Prevents Met oxidation | Traps carbocations, soft nucleophile | 2.0 - 5.0% |
| Water | General Scavenger | Traps carbocations (forms alcohol) | 2.5 - 5.0% |
| Phenol | General Scavenger | Traps carbocations via electrophilic substitution | 5.0% |
Table 1: Common Scavengers and Their Functions in Cleavage Cocktails.[3][11][14]
Section 2: Incomplete Deprotection
Sometimes the problem isn't a side reaction, but the absence of the intended reaction: the complete removal of the protecting group.
FAQ 5: My peptide analysis shows a peak corresponding to the desired mass, but also a significant peak at [M + 166 Da]. What's happening?
Answer: A mass difference of +166 Da often indicates incomplete deprotection of an amino acid protected with a benzhydryl-type group, where the protecting group remains attached to the peptide. The mass of the benzhydryl group is 167 Da, but the deprotection reaction involves the addition of a proton, leading to a net mass difference of +166 Da (167 - 1).
-
Causality: Incomplete deprotection can occur due to several factors:
-
Steric Hindrance: The protecting group may be located in a sterically crowded region of the peptide, making it less accessible to the acid.
-
Insufficient Reaction Time: Standard cleavage times (e.g., 2 hours) may not be sufficient for particularly stubborn protecting groups or complex peptides.[15]
-
Degraded Reagents: Old or poor-quality TFA can be less effective. Cleavage cocktails should always be prepared fresh.[3]
-
FAQ 6: How can I resolve incomplete deprotection?
Answer: If you have already precipitated your peptide and identified this issue, you can often salvage the product by re-subjecting it to cleavage conditions.
-
Protocol: Re-Cleavage of Partially Protected Peptide
-
Dissolve Peptide: Dissolve the crude, lyophilized peptide containing the partially protected species in a minimal amount of fresh, high-quality TFA.
-
Add Scavengers: Add the appropriate scavengers (e.g., TIPS, EDT) directly to the TFA solution. A good starting point is a standard Reagent K-type mixture.[14]
-
Extend Reaction Time: Allow the reaction to proceed for an extended period, for example, 3-4 hours at room temperature. Monitor the reaction by taking small aliquots if possible.
-
Precipitate and Wash: Once the reaction is complete, precipitate the peptide by adding it dropwise to cold methyl t-butyl ether (MTBE).
-
Analyze: Wash the precipitated peptide thoroughly with cold ether, dry it, and re-analyze by HPLC and MS to confirm complete deprotection.
-
-
Preventative Tip: For peptides known to be difficult or containing multiple Arg(Pmc/Pbf) residues in addition to benzhydryl-protected residues, consider extending the initial cleavage time to 3 hours as a standard practice.[15]
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. researchgate.net [researchgate.net]
- 4. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection of Unknown Chemical Adduct Modifications on Proteins: From Wet to Dry Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biotage.com [biotage.com]
- 10. Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of cysteine and methionine availability on protein peroxide scavenging activity and phenolic stability in emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxidation Resistance of the Sulfur Amino Acids: Methionine and Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. anyflip.com [anyflip.com]
Cleavage conditions for removing the benzhydryl group from azetidine rings
Technical Support Center: Azetidine Chemistry
Welcome to the technical support center for synthetic methodologies involving azetidine rings. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of N-protecting group chemistry, specifically focusing on the cleavage of the benzhydryl (Bzh) group.
The benzhydryl group is a robust and sterically demanding protecting group for the azetidine nitrogen. Its bulk can effectively shield the nitrogen from participating in undesired side reactions, and its stability to a wide range of conditions makes it a valuable tool in multi-step synthesis. However, its removal—the deprotection step—is a critical juncture where challenges can arise, from sluggish reactions to the decomposition of the strained four-membered ring.
This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and select the optimal deprotection strategy for your specific substrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for cleaving an N-benzhydryl group from an azetidine?
There are three main strategies, each with distinct advantages and limitations:
-
Catalytic Hydrogenolysis: This is the most common and often cleanest method. It involves the cleavage of the C-N bond using hydrogen gas (H₂) or a hydrogen donor (transfer hydrogenation) in the presence of a palladium catalyst.[1]
-
Acidic Cleavage (Acidolysis): Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) can cleave the benzhydryl group, which forms a stabilized diphenylmethyl cation.
-
Oxidative Cleavage: Certain oxidizing agents can selectively cleave the benzhydryl group. While less common for azetidines compared to other amines, methods using reagents like ozone have been reported for related strained rings like aziridines.[2][3]
Q2: Is there a risk of opening the azetidine ring during deprotection?
Yes, this is a critical concern. The azetidine ring possesses significant ring strain (approx. 25 kcal/mol), making it susceptible to nucleophilic attack or acid-mediated decomposition.[4] Harsh acidic conditions or certain hydrogenolysis conditions, particularly on substituted or "activated" azetidines, can lead to ring cleavage as an undesired side reaction.[5] Method selection must always prioritize the stability of the core ring structure.
Q3: Which deprotection method is the best?
The "best" method is entirely substrate-dependent. The choice requires a careful analysis of the other functional groups present in your molecule. For instance, if your molecule contains double bonds or nitro groups, catalytic hydrogenation is likely unsuitable as these groups would also be reduced. Conversely, if your molecule has acid-labile esters or silyl ethers, acidic cleavage is not a viable option. A decision-making workflow is provided below to help guide your selection.
Troubleshooting Guide: Common Experimental Issues
Problem: My catalytic hydrogenation reaction is extremely slow or has stalled completely.
Potential Cause 1: Catalyst Poisoning The primary culprit is often the product itself. The newly formed secondary amine on the azetidine ring is a Lewis base that can strongly coordinate to the surface of the palladium catalyst, effectively poisoning it and preventing further turnover.[6]
Solution:
-
Add a Stoichiometric Amount of Mild Acid: Introduce a mild acid, such as acetic acid (AcOH) or a carefully controlled amount of HCl, to the reaction mixture. This protonates the product amine, forming an ammonium salt that has a much lower affinity for the catalyst surface, thereby preventing poisoning.[7]
-
Switch to a More Robust Catalyst: Pearlman's catalyst, palladium hydroxide on carbon (Pd(OH)₂/C), is often more resistant to amine poisoning and can be more effective for this transformation than standard palladium on carbon (Pd/C).[8]
-
Increase Catalyst Loading or Pressure: As a straightforward approach, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) or performing the reaction under higher hydrogen pressure (e.g., 50 psi in a Parr shaker) can often drive the reaction to completion.[6]
Potential Cause 2: Inefficient Hydrogen Source or Mass Transfer In heterogeneous catalysis, efficient mixing and a sufficient supply of the hydrogen source are critical.
Solution:
-
Use a Hydrogen Transfer Reagent: Switch from gaseous H₂ to a transfer hydrogenation protocol. Reagents like ammonium formate, formic acid, or isopropanol can serve as an in-situ source of hydrogen and are often highly effective.[9][10][11] This method avoids the need for specialized high-pressure equipment.
-
Ensure Vigorous Stirring: The catalyst must be well-suspended in the reaction medium to ensure maximum surface area contact with the substrate. Use a stir bar and stir plate that can achieve vigorous, efficient mixing.[12]
-
Use a Fresh Catalyst: Palladium catalysts can lose activity over time, especially if not stored properly under an inert atmosphere. If in doubt, use a fresh batch of catalyst.[12]
Problem: I am observing significant decomposition of my product and loss of the azetidine ring.
Potential Cause: Incompatible Deprotection Conditions The conditions chosen are too harsh for your specific azetidine substrate, leading to ring opening.
Solution:
-
Re-evaluate Your Strategy: If you are using strong acid (e.g., neat TFA) and observing decomposition, this method is likely incompatible. The stability of the azetidine ring is paramount. While some azetidines are stable to strong acid, others are not.[13][14]
-
Screen Milder Conditions: If acidolysis is necessary, screen milder conditions. This could involve using a lower concentration of acid (e.g., 20% TFA in CH₂Cl₂), a different acid (e.g., HCl in dioxane), or running the reaction at a lower temperature (e.g., 0 °C).
-
Switch to a Neutral Method: Catalytic hydrogenation is performed under neutral conditions (unless an acid additive is used) and is generally much milder towards the azetidine ring itself. This should be your first alternative if acid-mediated decomposition is observed.
Problem: My hydrogenation is removing the benzhydryl group, but it's also reducing other functional groups in my molecule.
Potential Cause: Lack of Chemoselectivity Catalytic hydrogenation is a powerful reducing method that is not selective for only the N-Bzh group. It will readily reduce alkenes, alkynes, nitro groups, imines, and can even reduce aromatic rings under more forcing conditions.[15]
Solution:
-
Choose an Orthogonal Method: This is a classic chemoselectivity problem that requires a completely different deprotection strategy.
-
Acidic Cleavage: If your molecule contains reducible groups but is stable to acid, cleavage with TFA or HCl is an excellent choice.
-
Oxidative Cleavage: While less common, exploring oxidative methods could provide the necessary selectivity. These methods will not affect groups that are sensitive to reduction.
-
Data Summary: Comparison of Deprotection Conditions
| Method | Reagents & Catalyst | Typical Solvent | Temp. (°C) | Key Considerations & Potential Issues |
| Catalytic Hydrogenation | H₂ (1 atm - 50 psi), 10% Pd/C or 20% Pd(OH)₂/C | MeOH, EtOH, EtOAc | 25 - 60 | Pros: Clean, neutral conditions. Cons: Risk of catalyst poisoning; not chemoselective for reducible groups (alkenes, NO₂, etc.).[6][7] |
| Transfer Hydrogenation | Ammonium formate, Formic acid, or Isopropanol; 10% Pd/C | MeOH, EtOH | 25 - 80 (Reflux) | Pros: Avoids handling H₂ gas; often faster. Cons: Still not chemoselective for reducible groups; requires higher temperatures.[9][10][11] |
| Acidic Cleavage | Trifluoroacetic acid (TFA) or 4M HCl in Dioxane | CH₂Cl₂ (for TFA) or Dioxane | 0 - 25 | Pros: Highly chemoselective (will not reduce other groups). Cons: Risk of azetidine ring opening; incompatible with acid-labile groups.[4][13] |
| Oxidative Cleavage | Ozone (O₃), then reductive quench (e.g., NaBH₄) | CH₂Cl₂, MeOH | -78 | Pros: Orthogonal to hydrogenation and acidolysis. Cons: Harsh conditions; risk of over-oxidation; may not be compatible with electron-rich moieties.[2][3] |
Experimental Protocol: N-Benzhydryl Deprotection via Catalytic Transfer Hydrogenation
This protocol describes a general and reliable method using ammonium formate, which is often successful when direct hydrogenation with H₂ gas is slow.
Materials:
-
N-Benzhydryl azetidine substrate (1.0 eq)
-
Palladium on Carbon (10% w/w, 0.1 - 0.2 eq by weight of substrate)
-
Ammonium Formate (HCOONH₄) (5.0 eq)
-
Methanol (MeOH), anhydrous
-
Celite®
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-benzhydryl azetidine substrate (1.0 eq).
-
Solvent Addition: Dissolve the substrate in anhydrous methanol (approx. 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (typically 10-20% by weight relative to the substrate) to the solution.[12]
-
Hydrogen Donor Addition: To the stirring suspension, add ammonium formate (5.0 eq) in a single portion.[12] The reaction may gently effervesce.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Look for the disappearance of the starting material and the appearance of a more polar spot corresponding to the free amine. The reaction is typically complete within 1-4 hours.
-
Workup - Catalyst Removal: Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to carefully remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol to ensure all product is collected. Caution: Do not allow the palladium catalyst to dry on the filter paper, as it can be pyrophoric. Quench the filter cake with water before disposal.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to remove the methanol. The resulting residue can be partitioned between a suitable organic solvent (e.g., CH₂Cl₂) and aqueous base (e.g., sat. NaHCO₃) to remove any ammonium salts. The organic layer is then dried, filtered, and concentrated to yield the crude deprotected azetidine.
-
Purification: The crude product can be purified by silica gel column chromatography if necessary.
Visualization: Decision Workflow for Deprotection
This flowchart provides a logical path to selecting the appropriate deprotection strategy based on the chemical properties of your substrate.
Caption: Decision workflow for selecting an N-Bzh deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Novel ozone-mediated cleavage of the benzhydryl protecting group from aziridinyl esters. | Semantic Scholar [semanticscholar.org]
- 9. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 14. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing 1-Benzhydrylazetidine-3-carboxylic Acid Derivatives
Welcome to the technical support center for the synthesis and derivatization of 1-Benzhydrylazetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this versatile scaffold. The inherent ring strain of the azetidine core and the steric bulk of the benzhydryl group present unique synthetic hurdles.[1] This document provides in-depth, field-proven insights in a question-and-answer format to ensure the successful synthesis and derivatization of your target compounds.
Section 1: Frequently Asked Questions (FAQs) - Core Synthesis
Q1: What are the most common methods for the N-benzhydrylation of azetidine-3-carboxylic acid or its esters, and what are the key challenges?
The introduction of the bulky benzhydryl group onto the azetidine nitrogen is a critical step that can be challenging. The two primary methods are direct alkylation with a benzhydryl halide and reductive amination.
-
Direct Alkylation: This involves the reaction of a commercially available azetidine-3-carboxylic acid ester with a benzhydryl halide (e.g., bromodiphenylmethane) in the presence of a base.
-
Challenges:
-
Low Reactivity: The secondary amine of the azetidine can exhibit low nucleophilicity, leading to sluggish reactions.
-
Steric Hindrance: The bulky benzhydryl group can sterically hinder the approach of the alkylating agent.
-
Quaternization: Over-alkylation can lead to the formation of a quaternary ammonium salt, which is an undesired byproduct.
-
Ring Opening: The strained four-membered ring is susceptible to ring-opening under harsh basic or acidic conditions.[1]
-
-
-
Reductive Amination: This method involves the reaction of a primary amine (azetidine-3-carboxylic acid ester) with benzophenone in the presence of a reducing agent.[2][3][4]
-
Challenges:
-
Imine Formation: The formation of the initial imine or iminium ion can be slow.
-
Reducing Agent Selection: The choice of reducing agent is crucial to selectively reduce the imine in the presence of the ketone.[2]
-
Reaction Conditions: Careful control of pH and temperature is necessary to favor imine formation and subsequent reduction without side reactions.
-
-
Q2: I am observing low yields in my N-benzhydrylation reaction using benzhydryl bromide. How can I optimize the conditions?
Low yields in direct alkylation are common. Here is a systematic approach to troubleshoot and optimize your reaction:
| Parameter | Recommendation | Rationale |
| Base | Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or potassium carbonate. | Stronger, more nucleophilic bases can compete with the azetidine nitrogen for the alkylating agent or promote elimination side reactions. |
| Solvent | Aprotic polar solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are generally effective. | These solvents help to dissolve the reactants and facilitate the SN2 reaction. |
| Temperature | Start at room temperature and gradually increase to 50-80 °C if the reaction is slow. | Higher temperatures can increase the reaction rate, but also the risk of side reactions. Monitor the reaction closely by TLC or LC-MS. |
| Leaving Group | Consider using benzhydryl iodide, which is a better leaving group than the bromide. | This can significantly accelerate the rate of the SN2 reaction. |
| Catalyst | The addition of a catalytic amount of sodium iodide (NaI) can be beneficial when using benzhydryl chloride or bromide. | In-situ formation of the more reactive benzhydryl iodide via the Finkelstein reaction can improve yields. |
Q3: My reductive amination with benzophenone is not proceeding. What are the key parameters to consider?
For a successful reductive amination, consider the following factors:
| Parameter | Recommendation | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) is often the reagent of choice.[2] | STAB is a mild and selective reducing agent that is effective at slightly acidic pH, which favors iminium ion formation.[2] |
| pH | Maintain a slightly acidic pH (around 5-6). | This pH range promotes the formation of the iminium ion intermediate without significantly hydrolyzing it. Acetic acid can be used as a catalyst.[2] |
| Solvent | Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used. | These solvents are compatible with STAB and effectively dissolve the reactants. |
| Water Removal | The use of molecular sieves can help drive the equilibrium towards imine formation. | The condensation reaction to form the imine produces water, and its removal can improve reaction efficiency. |
Section 2: Troubleshooting Guide - Derivatization Reactions
Q4: I am struggling with the esterification of this compound. What are the common issues and solutions?
Esterification of this substrate can be challenging due to the steric hindrance from the benzhydryl group and the potential for side reactions.
-
Fischer Esterification (Acid-Catalyzed):
-
Problem: Low conversion and potential for ring opening. The reaction is reversible and often requires harsh conditions (strong acid, high temperature).[5]
-
Solution:
-
Use a large excess of the alcohol as the solvent to drive the equilibrium.[5]
-
Employ milder acid catalysts like p-toluenesulfonic acid (p-TsOH).
-
Consider alternative methods if yields remain low.
-
-
-
Alkylation of the Carboxylate:
-
Problem: Incomplete reaction.
-
Solution:
-
Deprotonate the carboxylic acid with a suitable base (e.g., Cs₂CO₃, K₂CO₃) to form the carboxylate salt.
-
React the salt with an alkyl halide (e.g., ethyl iodide, methyl iodide) in a polar aprotic solvent like DMF.
-
-
-
Steglich Esterification:
-
Problem: Sluggish reaction.
-
Solution:
-
This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[6] It is generally milder than Fischer esterification.
-
Ensure anhydrous conditions as carbodiimides are sensitive to moisture.
-
-
Q5: My amide coupling reactions with this compound are giving low yields and multiple byproducts. How can I improve the outcome?
Amide bond formation is a cornerstone of drug discovery, but can be problematic.[7][8]
-
Common Problems:
-
Low Reactivity of the Carboxylic Acid: The electron-donating nature of the nitrogen can slightly reduce the electrophilicity of the carbonyl carbon.
-
Steric Hindrance: The bulky benzhydryl group can impede the approach of the amine.
-
Epimerization: If there are chiral centers, racemization can occur under harsh coupling conditions.
-
-
Optimization Strategies:
| Coupling Reagent | Additive | Base | Solvent | Key Considerations |
| HATU/HBTU | HOBt/HOAt | DIPEA, TEA | DMF, DCM | Highly efficient and generally fast. Good for hindered substrates. Be mindful of the potential for side reactions with the coupling reagent itself.[7] |
| EDC | HOBt | DIPEA, TEA | DCM, DMF | A water-soluble carbodiimide, making workup easier. The addition of HOBt suppresses side reactions and reduces racemization.[9] |
| T3P® (Propylphosphonic Anhydride) | - | Pyridine, TEA | Ethyl Acetate, DCM | A versatile and powerful coupling reagent with an easy workup as the byproducts are water-soluble. |
| Acyl Chloride Formation | - | Pyridine, TEA | DCM, THF | Convert the carboxylic acid to the more reactive acyl chloride using oxalyl chloride or thionyl chloride, followed by the addition of the amine. This is a two-step, one-pot procedure that is often very effective but can be harsh.[8] |
Section 3: Purification and Characterization
Q6: I am having difficulty purifying my this compound derivatives by column chromatography. What are some tips?
The polarity of these compounds can vary significantly depending on the derivative.
-
For Carboxylic Acids:
-
Tailing on Silica Gel: The acidic proton can interact strongly with the silica, causing significant tailing.
-
Solution: Add a small amount of acetic acid or formic acid (0.5-1%) to the eluent system. This will protonate the silica surface and the carboxylic acid, leading to sharper peaks.
-
-
For Basic Derivatives (e.g., amides with free amines):
-
Streaking on Silica Gel: Basic compounds can also interact strongly with the acidic silica gel.
-
Solution: Add a small amount of a volatile base like triethylamine (0.5-1%) to the eluent to improve the chromatography.
-
-
General Tip: If purification by silica gel chromatography is challenging, consider reverse-phase chromatography (C18) as an alternative.
Q7: What are the key spectroscopic features to confirm the successful synthesis of this compound and its derivatives?
-
¹H NMR:
-
Benzhydryl Proton: A characteristic singlet for the CH proton of the benzhydryl group, typically in the range of 4.0-5.0 ppm.
-
Azetidine Protons: A set of multiplets for the CH₂ and CH protons of the azetidine ring.
-
Carboxylic Acid Proton: A broad singlet, often above 10 ppm, which is exchangeable with D₂O.
-
Ester Protons: Signals corresponding to the alcohol portion of the ester (e.g., a quartet and a triplet for an ethyl ester).
-
Amide NH Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal in the range of 170-180 ppm for the carboxylic acid, ester, or amide.
-
Benzhydryl Carbon: A signal for the CH carbon of the benzhydryl group around 70-80 ppm.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) should correspond to the calculated molecular weight of the target compound.
-
Experimental Workflows
Workflow 1: N-Benzhydrylation via Reductive Amination
Caption: Reductive amination workflow for N-benzhydrylation.
Workflow 2: Amide Coupling using HATU
Caption: Amide coupling workflow using HATU as the coupling agent.
References
- 1. benchchem.com [benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. youtube.com [youtube.com]
- 4. organicreactions.org [organicreactions.org]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. growingscience.com [growingscience.com]
- 8. asiaresearchnews.com [asiaresearchnews.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Synthesis of Azetidine-Containing Peptides
A Guide for Researchers, Scientists, and Drug Development Professionals
The incorporation of azetidine rings into peptide structures offers a compelling strategy for modulating conformation, enhancing proteolytic stability, and exploring novel chemical space in drug discovery. However, the unique structural features of these four-membered heterocyclic amino acids can present challenges during solid-phase peptide synthesis (SPPS), often leading to frustratingly low yields. This guide, structured as a series of frequently asked questions, provides in-depth technical support to troubleshoot and overcome these synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall peptide yield is significantly lower than expected after incorporating an azetidine-2-carboxylic acid (Aze) residue. What are the most likely causes?
Low overall yield in the synthesis of azetidine-containing peptides can often be traced back to incomplete coupling of the sterically hindered azetidine residue. The constrained nature of the four-membered ring can physically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. Another potential, though less common, issue is the degradation of the azetidine ring under certain reaction conditions.
Initial Diagnostic Steps:
-
Mass Spectrometry Analysis of Crude Product: This is the most critical first step. Look for:
-
Deletion sequences: A major peak corresponding to the mass of the peptide without the azetidine residue is a strong indicator of failed coupling.
-
Unexpected adducts or modifications: Scrutinize for masses that could correspond to side reactions with scavengers or protecting groups.
-
Evidence of ring-opening: Look for unexpected masses that might suggest cleavage of the azetidine ring.
-
-
Review Synthesis Records: Carefully examine the coupling and deprotection steps for the azetidine residue. Were there any deviations from the standard protocol?
Q2: I've confirmed that the coupling of my Fmoc-Aze-OH residue is inefficient, leading to deletion sequences. How can I improve the coupling yield?
Inefficient coupling of azetidine-2-carboxylic acid is a common challenge. The following strategies, in order of recommendation, can significantly improve coupling efficiency.
Strategy 1: Employ a More Potent Coupling Reagent
Standard coupling reagents like HBTU or DIC/HOBt may not be sufficiently reactive to overcome the steric hindrance of the azetidine ring. Switching to a more potent activating agent is often the most effective solution.
| Coupling Reagent | Class | Key Advantages for Hindered Couplings |
| HATU, HCTU | Uronium/Guanidinium | Highly reactive, forming activated esters that are less prone to side reactions. Generally considered the gold standard for difficult couplings. |
| PyAOP, PyBOP | Phosphonium | Excellent reactivity with a lower risk of racemization for sensitive amino acids. |
| COMU | Uronium | High coupling efficiency and formation of soluble byproducts, simplifying purification. |
Protocol 1: Double Coupling with HATU
-
Deprotection: Ensure complete removal of the N-terminal Fmoc group from the resin-bound peptide (e.g., 20% piperidine in DMF).
-
First Coupling:
-
Pre-activate a solution of Fmoc-Aze-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated mixture to the resin and couple for 1-2 hours.
-
-
Wash: Thoroughly wash the resin with DMF.
-
Second Coupling: Repeat the coupling step with a fresh solution of activated Fmoc-Aze-OH.
-
Monitoring: After the second coupling, perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
Strategy 2: Optimize Reaction Conditions
If changing the coupling reagent is not feasible or does not fully resolve the issue, consider modifying the reaction conditions.
-
Increase Coupling Time: Extend the coupling time to 4-6 hours or even overnight for particularly difficult sequences.
-
Elevated Temperature: Cautiously increase the reaction temperature to 40-50°C. This can enhance the reaction rate but may also increase the risk of racemization, so it should be used judiciously.
-
Solvent Choice: Consider switching from DMF to N-Methyl-2-pyrrolidone (NMP), which can improve solvation of the growing peptide chain and reduce aggregation, thereby improving coupling efficiency.
Q3: I am concerned about the stability of the azetidine ring during synthesis and cleavage. Can the ring open, and how can I prevent this?
While the azetidine ring is surprisingly robust and generally stable to standard Fmoc-SPPS conditions, including repeated exposure to piperidine and final cleavage with strong acids like trifluoroacetic acid (TFA), its inherent ring strain does make it susceptible to degradation under specific circumstances.
Acid-Mediated Ring Opening:
The most common degradation pathway is an acid-mediated intramolecular ring-opening. This is particularly a concern for N-substituted azetidines where a pendant nucleophile can attack the protonated azetidine ring. The pKa of the azetidine nitrogen is a key determinant of its stability; a lower pKa generally correlates with greater stability in acidic conditions.
Troubleshooting Workflow for Potential Ring Opening
Caption: Troubleshooting workflow for suspected azetidine ring opening.
Preventative Measures:
-
Protecting Group Strategy: For syntheses involving 3-aminoazetidine, carefully consider the protecting group on the azetidine nitrogen. A Cbz group, for instance, can be removed under conditions orthogonal to many side-chain protecting groups.
-
Minimize Acid Exposure: While generally stable to TFA, if you suspect ring-opening, consider minimizing the cleavage time or using a milder cleavage cocktail if your other protecting groups allow.
-
Sequence Design: Be mindful of placing nucleophilic side chains (e.g., Asp, Glu) in close proximity to the azetidine residue, as they could potentially participate in intramolecular ring-opening.
Q4: Are there specific side reactions I should be aware of when working with azetidine-containing peptides?
Beyond inefficient coupling and potential ring-opening, the synthesis of azetidine-containing peptides is susceptible to the same side reactions as standard peptide synthesis. However, the conformational constraints imposed by the azetidine ring can sometimes exacerbate these issues.
-
Diketopiperazine Formation: If the azetidine residue is at the N-terminus (positions 1 or 2), there is an increased risk of diketopiperazine formation, leading to chain termination.
-
Solution: When possible, avoid having azetidine as the first or second residue. If it is required, using a 2-chlorotrityl chloride resin can help suppress this side reaction due to its steric bulk.
-
-
Peptide Aggregation: The rigid nature of the azetidine ring can influence the secondary structure of the growing peptide chain, potentially promoting aggregation on the resin.
-
Solution: If you observe poor resin swelling or incomplete deprotection/coupling in subsequent steps, consider the strategies for difficult sequences: switching to NMP, using microwave-assisted synthesis, or incorporating pseudo-prolines in other parts of the sequence.
-
Experimental Protocols
Protocol 2: General Protocol for Manual Solid-Phase Peptide Synthesis of an Azetidine-Containing Peptide
This protocol assumes a standard Fmoc/tBu strategy on a rink amide resin.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat with a fresh 20% piperidine/DMF solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (Standard Residue):
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin as in step 2.3.
-
-
Azetidine Amino Acid Coupling (Double Coupling):
-
Follow the procedure in Protocol 1 .
-
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Technical Support Center: Stability of the Benzhydryl Group in SPPS
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of the benzhydryl (Bzl) group when used as a protecting group in SPPS. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to Benzhydryl Protecting Groups in SPPS
The benzhydryl protecting group, and its derivatives, are commonly employed in Boc/Bzl SPPS strategies for the protection of amino acid side chains.[1][2][3][4] This strategy relies on "graduated acid lability," where the temporary Nα-Boc group is removed by a moderately strong acid like trifluoroacetic acid (TFA), while the more robust benzyl-based side-chain protecting groups, including benzhydryl, require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal.[5][6][7] This differential stability is crucial for the stepwise elongation of the peptide chain without premature deprotection of the side chains.[1][2]
However, the stability of the benzhydryl group is not absolute and can be influenced by various reagents and conditions encountered during SPPS. Understanding these nuances is critical for troubleshooting and ensuring the successful synthesis of your target peptide.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the benzhydryl group considered stable during SPPS?
The benzhydryl group is generally stable under the standard conditions of the Boc-SPPS cycle. Specifically, it is resistant to:
-
Boc Deprotection: Repeated treatments with moderate concentrations of TFA (typically 25-50% in dichloromethane (DCM)) used to remove the Nα-Boc group.[1][6]
-
Coupling Reactions: The conditions used for peptide bond formation, which typically involve coupling reagents like dicyclohexylcarbodiimide (DCC) or HBTU in the presence of a base like diisopropylethylamine (DIEA).
-
Basic Conditions: The benzhydryl group is stable to the basic conditions sometimes used for in situ neutralization following Boc deprotection.[6]
Q2: What reagents can lead to the premature cleavage of the benzhydryl group?
While robust, the benzhydryl group's stability can be compromised under certain conditions:
-
Strong Acids: The primary method for cleaving benzhydryl protecting groups is treatment with very strong acids.[3][5] Reagents like anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl trifluoromethanesulfonate (TMSOTf) are required for efficient removal.[5][6]
-
Prolonged Exposure to Moderate Acids: Although stable to standard Boc deprotection cycles, prolonged or repeated exposure to TFA, especially at elevated temperatures, can lead to gradual loss of the benzhydryl group. This is particularly relevant for long or "difficult" sequences that may require extended coupling or deprotection times.
Q3: Can the choice of scavenger in the final cleavage cocktail affect benzhydryl group removal?
Yes, the choice and concentration of scavengers in the final cleavage cocktail are critical. During cleavage with strong acids like HF, highly reactive carbocations are generated from the protecting groups and the resin linker.[5] These carbocations can lead to side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine.[8][9][10]
Scavengers are added to trap these carbocations. Common scavengers include:
-
Thioanisole: Effective at scavenging benzyl and benzhydryl cations.
-
Triisopropylsilane (TIS): A common scavenger, but it may not be sufficient on its own to prevent all side reactions, particularly S-alkylation of cysteine when using Wang resin.[10]
-
1,2-Ethanedithiol (EDT): A potent scavenger for protecting groups like trityl and can also help in reducing methionine oxidation.
-
Water: Often included in small amounts to hydrolyze any remaining activated esters and to facilitate the precipitation of the cleaved peptide.
The optimal scavenger cocktail depends on the peptide sequence and the protecting groups used.
Troubleshooting Guide
This section addresses common problems related to the stability of the benzhydryl group during SPPS.
Problem 1: Premature Deprotection of Benzhydryl-Protected Side Chains
Symptoms:
-
Presence of side-product peaks in the crude HPLC profile corresponding to peptides with modified side chains.
-
Lower than expected yield of the target peptide.
-
Mass spectrometry data indicating incomplete side-chain protection.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Overly Harsh Boc Deprotection | Using a TFA concentration that is too high or extending the deprotection time unnecessarily can lead to gradual cleavage of the benzhydryl group. | Use the mildest effective TFA concentration (e.g., 25-40% in DCM) and minimize the deprotection time. Monitor the completion of the deprotection reaction to avoid over-exposure. |
| Accumulated Acid Exposure | In the synthesis of long peptides, the cumulative exposure to TFA over many cycles can lead to significant loss of benzhydryl groups. | For very long syntheses, consider using a more acid-stable benzhydryl derivative if available. Alternatively, carefully optimize each deprotection step to minimize acid contact time. |
| Elevated Temperatures | Performing deprotection or coupling reactions at elevated temperatures can increase the rate of acid-mediated deprotection. | Maintain ambient temperature during all steps of the SPPS cycle unless a specific protocol requires heating. If heating is necessary for a difficult coupling, ensure the subsequent deprotection step is performed at room temperature. |
Problem 2: Side Reactions During Final Cleavage
Symptoms:
-
Multiple peaks in the crude HPLC trace, some with masses corresponding to alkylated or otherwise modified peptides.
-
Difficulty in purifying the target peptide due to closely eluting impurities.
-
Evidence of re-attachment of the peptide to the resin.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Insufficient Scavenging | The carbocations generated from the cleavage of benzhydryl groups can react with nucleophilic side chains (e.g., Trp, Met, Cys) if not effectively trapped.[5][8][9] | Use an optimized scavenger cocktail. For peptides containing sensitive residues, a combination of scavengers is often necessary. For example, a cocktail of TFA/TIS/EDT/water (e.g., 94:2.5:2.5:1) can be effective.[8] |
| Alkylation of Tryptophan | The indole side chain of tryptophan is particularly susceptible to alkylation by benzhydryl cations. | Include scavengers like thioanisole or EDT in the cleavage cocktail. Using a Boc-protected tryptophan can also help mitigate this side reaction. |
| S-Alkylation of Cysteine | The sulfhydryl group of cysteine can be alkylated, especially when using resins like Wang resin where the linker itself can generate reactive species upon cleavage.[8][9] | A robust scavenger cocktail containing EDT is highly recommended.[8] Using a more stable cysteine protecting group like Acm (acetamidomethyl) may be necessary if S-alkylation is a persistent issue. |
| Re-attachment to Resin | C-terminal Met and Trp residues can be alkylated by cations generated from the linker during cleavage, leading to re-attachment of the peptide to the resin. | Using trityl-based resins can reduce this side reaction due to the steric bulk of the linker. |
Experimental Workflow: Final Cleavage and Deprotection
The following is a general protocol for the final cleavage of a peptide synthesized using a Boc/Bzl strategy with benzhydryl-protected side chains.
Caption: Final Cleavage and Deprotection Workflow for Boc-SPPS.
Step-by-Step Protocol:
-
Resin Preparation: After the final deprotection and washing steps of the synthesis, thoroughly wash the peptide-resin with DCM, followed by methanol, and finally diethyl ether.
-
Drying: Dry the resin completely under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: In a suitable reaction vessel (e.g., a specialized HF cleavage apparatus), add the dried peptide-resin and the appropriate scavengers. Cool the vessel to the recommended temperature (e.g., 0°C for HF cleavage).
-
Cleavage Reaction: Carefully add the strong acid (e.g., condense HF gas into the vessel). Allow the reaction to proceed for the recommended time (typically 1-2 hours), with occasional swirling.
-
Acid Removal: After the reaction is complete, remove the strong acid according to the established safety procedures for the specific acid used (e.g., evaporation of HF under a vacuum).
-
Peptide Precipitation: Add cold diethyl ether to the reaction vessel to precipitate the crude peptide.
-
Isolation: Collect the precipitated peptide by filtration or centrifugation.
-
Washing: Wash the peptide pellet several times with cold diethyl ether to remove residual scavengers and organic byproducts.
-
Drying: Dry the crude peptide under vacuum to obtain a solid powder ready for purification by HPLC.
Stability Summary Table
The following table summarizes the stability of the benzhydryl group to various reagents commonly used in SPPS.
| Reagent/Condition | Stability of Benzhydryl Group | Notes |
| 20-50% TFA in DCM (Boc Deprotection) | Generally Stable | Prolonged or repeated exposure may cause slow cleavage. |
| Piperidine in DMF (Fmoc Deprotection) | Stable | Benzhydryl groups are not labile to basic conditions.[11] |
| DCC, HBTU, HATU (Coupling Reagents) | Stable | Compatible with standard coupling conditions. |
| DIEA, NMM (Bases for Coupling) | Stable | No significant degradation observed. |
| Anhydrous HF | Labile | Standard reagent for final cleavage.[5] |
| TFMSA | Labile | Alternative strong acid for final cleavage.[6] |
| Acetic Acid | Stable | Not acidic enough to cause cleavage. |
| Hydrazine | Stable | Used for the removal of certain other protecting groups like Dde.[12] |
Mechanism of Acid-Catalyzed Deprotection
The cleavage of the benzhydryl group proceeds via an SN1-type mechanism.
Caption: SN1 Mechanism of Benzhydryl Group Cleavage.
-
Protonation: The ether oxygen of the benzhydryl-protected side chain is protonated by the strong acid.
-
Carbocation Formation: The protonated ether leaves as a neutral alcohol, generating a resonance-stabilized benzhydryl carbocation.
-
Scavenging: The highly reactive carbocation is trapped by a scavenger molecule present in the cleavage cocktail, preventing it from reacting with the peptide.[5]
By understanding the chemical principles governing the stability of the benzhydryl group and by carefully selecting reagents and reaction conditions, researchers can effectively troubleshoot and prevent common side reactions, ultimately leading to a higher yield and purity of the desired synthetic peptide.
References
- 1. peptide.com [peptide.com]
- 2. biosynth.com [biosynth.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: A-Z Guide to Overcoming Aggregation in Peptides Incorporating 1-Benzhydrylazetidine-3-carboxylic Acid (Bha)
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are incorporating the unnatural amino acid 1-Benzhydrylazetidine-3-carboxylic acid (Bha) into their peptide sequences. The unique structural properties of Bha, particularly its bulky and lipophilic benzhydryl group, can significantly enhance the therapeutic potential of a peptide; however, these same properties present a formidable challenge in solid-phase peptide synthesis (SPPS): aggregation.[1][2]
This document provides a comprehensive, in-depth resource structured in a practical question-and-answer format. It moves from foundational FAQs to advanced troubleshooting protocols, explaining not just what to do, but why each step is scientifically justified.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns when working with Bha and encountering aggregation.
Q1: What is this compound (Bha) and why does it cause peptide aggregation?
A1: this compound (Bha) is a cyclic, unnatural amino acid. Its structure is characterized by a four-membered azetidine ring and a large, hydrophobic benzhydryl group (a diphenylmethyl group) attached to the ring's nitrogen atom.[1][2][3] This benzhydryl group is the primary reason for aggregation. During SPPS, as the peptide chain elongates on the resin, these bulky, nonpolar groups from multiple peptide chains can interact via hydrophobic forces, leading to self-association and the formation of insoluble aggregates.[4][5] This process, driven by intermolecular hydrogen bonding and hydrophobic collapse, effectively shields the N-terminus of the growing peptide, making it inaccessible for subsequent deprotection and coupling reactions.[4][6][7]
Q2: What are the first signs of on-resin aggregation during the synthesis of my Bha-containing peptide?
A2: The physical state of the resin is your first and most important clue. Key indicators include:
-
Poor Resin Swelling: The resin beads will appear shrunken or clumped together and will not swell to their expected volume in the synthesis solvent (e.g., DMF).[4][7] This indicates that the solvent can no longer effectively solvate the peptide chains.
-
Slow or Incomplete Reactions: You will observe failed or sluggish Fmoc deprotection (the solution may not turn a strong blue color with DBU/piperidine) and positive results from ninhydrin (Kaiser) or TNBS tests after coupling, indicating unreacted free amines.[4][6][7]
-
Physical Clumping: The resin may become sticky and difficult to agitate or mix properly.[7]
It's crucial to note that in cases of severe aggregation, colorimetric tests like the Kaiser test can be misleading and give false negatives because the reagents cannot penetrate the aggregated mass to reach the free amines.[4][6]
Q3: Can I predict if my Bha-containing sequence is likely to aggregate?
A3: While precise prediction is difficult, you can make an educated assessment.[8] Aggregation is highly probable if your sequence contains:
-
The Bha residue itself , especially if it's positioned near other hydrophobic amino acids.
-
Stretches of hydrophobic residues , particularly β-branched amino acids like Valine (Val) and Isoleucine (Ile).[4][7]
-
A total length exceeding 15-20 amino acids , as longer chains have a greater propensity to form secondary structures that initiate aggregation.[6][7]
Several online tools can analyze peptide sequences for aggregation potential, which can help in proactively planning your synthesis strategy.
Q4: Is it better to deal with aggregation as it happens or to plan a preventive strategy from the start?
A4: A preventive strategy is always superior.[6] Once severe aggregation occurs, it is often irreversible and can lead to complete synthesis failure. Trying to rescue a severely aggregated synthesis is difficult and often results in a low yield of impure product. For any sequence containing Bha, it is strongly recommended to assume it will be a "difficult sequence" and employ aggregation-disrupting techniques from the first coupling step.[6][9]
Section 2: In-Depth Troubleshooting and Optimization Guide
This section provides a systematic approach to overcoming aggregation, categorized by the stage of synthesis where the problem is observed.
Issue 2.1: Aggregation Detected During Solid-Phase Synthesis (SPPS)
If you observe poor resin swelling or incomplete reactions, immediate action is required. The core principle is to disrupt the intermolecular hydrogen bonds and hydrophobic interactions causing the aggregation.
The first line of defense is to alter the physical and chemical environment to favor solvation over aggregation.[9]
-
Elevated Temperature: Increasing the reaction temperature (typically to 50-75°C), often with microwave assistance, can provide enough energy to break up the hydrogen bonds that stabilize aggregates, improving reaction kinetics.[4][9]
-
Chaotropic Agents: Adding chaotropic salts like LiCl (e.g., 0.4 M in DMF) to washing and coupling steps disrupts the ordered structure of solvent molecules, which in turn interferes with the hydrogen bonding network of the peptide chains.[7][8][9]
-
Optimized Solvents: Standard DMF may be insufficient. Switch to more powerful polar aprotic solvents or mixtures that can better solvate the peptide backbone.
| Solvent/Mixture | Rationale & Key Advantages | Recommended Use |
| NMP (N-Methyl-2-pyrrolidone) | Higher boiling point and excellent solvating properties. Often superior to DMF for difficult sequences.[8][9] | Complete replacement for DMF in all wash and reaction steps. |
| DMSO (Dimethyl Sulfoxide) | Highly polar; excellent at disrupting hydrogen bonds. | Use as a co-solvent with NMP or DMF (e.g., 25% DMSO in NMP).[6][8] |
| "Magic Mixture" | A combination of DCM/DMF/NMP (1:1:1) has proven effective for highly hydrophobic peptides.[9] | Can be used as the primary solvent throughout the synthesis. |
The steric hindrance from the Bha residue's benzhydryl group can physically block the approach of the incoming activated amino acid.[10] This requires more potent coupling reagents.
-
Switch to High-Potency Reagents: If you are using standard reagents like HBTU, switch to stronger aminium/uronium or phosphonium reagents like HATU or HCTU .[6][11] For extremely hindered couplings, PyAOP may be considered.[11] These reagents form highly reactive activated species that can overcome steric barriers more effectively.
-
Double Coupling & Extended Times: For the amino acid immediately following the Bha residue, and for the Bha residue itself, perform a "double coupling." After the first coupling reaction (e.g., 1-2 hours), drain the vessel, wash, and add a fresh solution of activated amino acid for a second coupling.[6][11]
Issue 2.2: Proactive Prevention of Aggregation in Bha-Peptides
For any Bha-containing sequence, these advanced strategies should be part of the initial synthesis design. The goal is to introduce temporary structural modifications that prevent the peptide from adopting an aggregation-prone conformation.
-
Mechanism: Incorporating an amino acid protected with a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on its backbone amide nitrogen physically blocks the hydrogen bond donor at that position.[9][12] This disruption of the hydrogen bonding network is highly effective at preventing the formation of β-sheet structures, which are the primary cause of aggregation.[6][12]
-
Application: Strategically replace a Glycine (Gly) residue near the Bha unit or within a hydrophobic stretch with Fmoc-(Dmb)Gly-OH. If no Gly is present, other Hmb-protected amino acids can be used. These groups are stable during synthesis and are cleanly removed during the final TFA cleavage.[8][9][12] A common strategy is to insert a backbone-protected residue every 6-7 amino acids in a difficult sequence.[11][12]
-
Mechanism: Pseudoproline (ΨPro) dipeptides are derivatives of Serine or Threonine where the side chain hydroxyl group forms a temporary oxazolidine ring with the backbone nitrogen.[13][14][15] This ring structure induces a "kink" in the peptide chain, similar to a native proline, which forcefully disrupts the linear β-sheet structures responsible for aggregation.[13][16]
-
Application: If your sequence contains a Ser or Thr residue, you can substitute it and the preceding amino acid with a commercially available Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide.[11][13][16] This is a highly effective method for improving synthesis efficiency.[6][8] The native Ser/Thr residue is fully regenerated upon final TFA cleavage.[8][11]
| Strategy | Best For Sequences Containing... | Key Advantage |
| Dmb/Hmb Backbone Protection | Glycine or other residues in highly hydrophobic regions. | Broad applicability; directly blocks hydrogen bonding.[12] |
| Pseudoproline Dipeptides | Serine or Threonine. | Induces a major structural disruption (kink); highly effective at preventing β-sheets.[13][16] |
Issue 2.3: Aggregation During Cleavage and Purification
Even a successful on-resin synthesis can fail if the cleaved Bha-peptide aggregates and precipitates from the cleavage cocktail or during purification.[17]
-
Optimized Cleavage: For highly hydrophobic peptides, do not precipitate the peptide in cold ether directly from a concentrated TFA solution. Instead, after cleavage, reduce the TFA volume under a stream of nitrogen and add the crude peptide solution dropwise into vigorously stirring, ice-cold ether. This prevents the formation of large, intractable precipitates.
-
Direct Purification: In severe cases, it may be necessary to avoid ether precipitation altogether. After cleavage, reduce the TFA volume and directly load the concentrated mixture onto the HPLC column.[17]
-
Solubility-Enhancing Purification Buffers: If the peptide crashes out on the HPLC, modify your mobile phases. Adding organic modifiers like isopropanol or acetonitrile at higher concentrations, or even small amounts of formic acid or chaotropic agents, can maintain solubility.
-
Hydrophilic Tagging: For extremely difficult cases, a "hydrophilic tag" (e.g., a sequence of Lys or Arg residues) can be synthesized onto the peptide via a cleavable linker.[5] This keeps the entire construct soluble during purification. The tag is then chemically removed post-purification to yield the final hydrophobic peptide.[5]
Section 3: Experimental Protocols & Visual Guides
Protocol 3.1: Test Cleavage and On-Resin Analysis
This protocol is essential for monitoring the synthesis of long or difficult Bha-peptides.[6]
-
After a critical coupling step (e.g., after incorporating Bha or a particularly hydrophobic residue), carefully remove a small sample of the peptide-resin (approx. 5-10 mg).
-
Wash the sample thoroughly with DCM and dry it under vacuum.
-
Place the dried resin in a microcentrifuge tube.
-
Add 100 µL of a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Agitate at room temperature for 2 hours.
-
Centrifuge to pellet the resin. Transfer the supernatant (containing the cleaved peptide) to a new tube.
-
Add 1 mL of ice-cold diethyl ether to the supernatant to precipitate the peptide.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
Dissolve the peptide in an appropriate solvent (e.g., 50% Acetonitrile/Water) and analyze by LC-MS.
-
Analysis: The mass spectrum will confirm if the main product has the expected molecular weight. The presence of significant peaks corresponding to deletions or incomplete deprotection products is a clear sign of aggregation-related problems on the resin.
Protocol 3.2: Incorporation of a Pseudoproline Dipeptide
This protocol details the steps for incorporating an aggregation-disrupting dipeptide.[11]
-
Resin Preparation: Perform the standard Fmoc deprotection of the N-terminal amino acid on the peptide-resin. Wash thoroughly with DMF.
-
Activation: In a separate vessel, dissolve the Fmoc-Xaa-Yaa(ΨPro)-OH dipeptide (3-5 equivalents) and a coupling reagent like HCTU or PyBOP (3-5 equivalents) in a minimal volume of DMF or NMP.[6][11]
-
Add the activation base (e.g., DIPEA, 6-10 equivalents) to the solution and mix.
-
Coupling: Immediately transfer the activated dipeptide solution to the reaction vessel containing the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.[6][11]
-
Monitoring: Perform a TNBS or Kaiser test to confirm the absence of free amines, indicating complete coupling. If the reaction is incomplete, extend the time or perform a second coupling.[11]
-
Washing: Once complete, wash the resin thoroughly with DMF (3x) and DCM (3x) and proceed to the next Fmoc deprotection step in your sequence.
Visual Guide 3.3: Troubleshooting Workflow
This diagram provides a logical decision-making pathway for addressing aggregation issues.
Caption: Troubleshooting workflow for Bha-peptide aggregation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com [genscript.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chempep.com [chempep.com]
- 14. researchgate.net [researchgate.net]
- 15. bachem.com [bachem.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Peptide Conformational Analysis: 1-Benzhydrylazetidine-3-carboxylic Acid vs. Proline
Introduction: The Critical Role of Conformation in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a highly potent and selective class of therapeutics. Their biological activity is inextricably linked to their three-dimensional structure. The ability to precisely control peptide conformation allows for the optimization of binding affinity, metabolic stability, and pharmacokinetic profiles. Proline, a unique canonical amino acid, is a cornerstone of this conformational control due to its cyclic side chain, which restricts the peptide backbone's flexibility.[1][2] However, the very features that make proline valuable—such as its propensity for cis/trans isomerization—can also lead to conformational heterogeneity, which is often undesirable in a drug candidate.
This has spurred the exploration of non-canonical amino acids (NCAAs) as proline surrogates to gain finer control over peptide architecture.[3][4] One such promising analogue is 1-Benzhydrylazetidine-3-carboxylic acid (Bhp). This guide provides a detailed comparative analysis of Bhp and proline, examining their distinct structural features and their subsequent impact on peptide conformation. We will delve into the experimental and computational methodologies used for this analysis, providing researchers, scientists, and drug development professionals with the foundational knowledge to strategically employ these building blocks in peptide design.
Structural Showdown: The Pyrrolidine Ring vs. The Azetidine Ring
The fundamental difference between Proline (Pro) and this compound (Bhp) lies in their core cyclic structures. Proline features a five-membered pyrrolidine ring, while Bhp is built upon a more constrained four-membered azetidine ring. This seemingly small change has profound implications for the peptide backbone.
-
Proline (Pro): The five-membered ring of proline is not planar and exists in two primary "puckered" conformations: Cγ-endo (exo-pucker) and Cγ-exo (endo-pucker). This flexibility allows it to adopt different backbone dihedral angles, influencing the local secondary structure. Its φ (phi) torsion angle is restricted to approximately -65° ± 25°, a key factor in its role as a "helix breaker" and a promoter of turns.[1]
-
This compound (Bhp): The four-membered azetidine ring is significantly more rigid than proline's pyrrolidine ring. This heightened rigidity severely restricts the available conformational space. Furthermore, the large, sterically demanding benzhydryl group (–CH(Ph)₂) attached to the ring nitrogen (N1) exerts a powerful influence, sterically hindering rotation and favoring specific backbone geometries. Computational studies on the parent L-azetidine-2-carboxylic acid (Aze), a close analogue, show that while its overall conformational preferences are similar to proline, it generally imparts more flexibility to the peptide chain due to reduced noncovalent repulsive interactions.[5] However, the addition of the bulky benzhydryl group in Bhp is expected to counteract this effect, imposing a much stricter conformational bias.
Caption: Key structural and conformational differences between Proline and Bhp.
Impact on Peptide Secondary Structure
The structural disparities between Pro and Bhp translate directly into different secondary structure propensities within a peptide chain.
β-Turns: Engineering the Fold
β-turns are critical secondary structures where the peptide chain reverses direction. They are essential for the globular architecture of proteins and the cyclic structures of many peptide drugs. Proline is frequently found in β-turns, particularly at the i+1 position.
-
Proline: Its rigid φ angle helps initiate the turn. However, the cis-isomer of the X-Pro peptide bond is often required for tight turns, such as type VI β-turns. The equilibrium between cis and trans isomers can lead to a mixture of turn conformations.[6]
-
Bhp: Azetidine-based amino acids have been identified as potent β-turn inducers.[7][8] The constrained ring of Bhp, combined with the steric influence of the benzhydryl group, is hypothesized to pre-organize the peptide backbone into a turn-like conformation. By strongly disfavoring the cis-amide bond isomer, Bhp can stabilize a single, well-defined β-turn geometry, typically type I or II, which is highly advantageous for rational drug design.[9][10][11]
Polyproline II (PPII) Helix: A Tale of Two Helices
The polyproline II (PPII) helix is a unique, extended left-handed helical structure adopted by sequences of consecutive proline residues.[12] This conformation is crucial for protein-protein interactions.
-
Proline: Oligomers of four or more prolines readily form PPII helices, characterized by all-trans peptide bonds.[12] This structure gives a distinct Circular Dichroism (CD) spectrum, with a strong negative band around 204 nm and a weaker positive band around 228 nm.[13][14]
-
Bhp: The incorporation of azetidine-2-carboxylic acid into a polyproline sequence has been shown to perturb the typical secondary structure.[15] Specifically, an alternating Aze-Pro sequence was found to adopt an all-cis peptide bond conformation, forming a different left-handed helix.[15] While this data is for the 2-carboxylic acid isomer, it highlights the dramatic impact of the four-membered ring. For Bhp (the 3-carboxylic acid isomer), the steric bulk of the benzhydryl group would likely prevent an all-cis conformation, but its rigidifying effect is expected to strongly promote a stable, extended PPII-like structure, potentially with greater stability than a pure polyproline peptide.
Experimental Workflow for Conformational Analysis
A multi-faceted approach combining synthesis, spectroscopy, and computational modeling is required to comprehensively compare the conformational effects of Pro and Bhp.
Caption: Integrated workflow for peptide conformational analysis.
Experimental Protocol 1: 2D NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful technique for determining the high-resolution structure of peptides in solution.
Objective: To assign all proton and carbon signals, identify through-bond and through-space correlations, and quantify cis/trans isomer populations.
Methodology:
-
Sample Preparation: Dissolve 1-2 mg of purified peptide in 500 µL of an appropriate deuterated solvent (e.g., D₂O, or 90% H₂O/10% D₂O for observing amide protons). Add a known concentration of a reference standard (e.g., DSS or TMSP).
-
Data Acquisition: Acquire a suite of 2D NMR spectra on a high-field spectrometer (≥600 MHz).
-
TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid spin system. This is the first step in assigning residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. These correlations are crucial for determining the 3D fold. For peptides with Pro/Bhp, distinct NOE patterns will be observed for cis and trans isomers.[16]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. The ¹³C chemical shifts of Cβ and Cγ of proline are highly sensitive to the cis/trans isomer state and ring pucker, providing a clear diagnostic tool.[16]
-
-
Data Analysis:
-
Assignment: Use the TOCSY and HSQC spectra to assign all proton and carbon signals to their respective amino acid residues.
-
Isomer Quantification: In the ¹H or ¹³C spectra, the signals for residues near Pro/Bhp will often be split into two sets, corresponding to the cis and trans conformers. Integrate the corresponding peaks to determine the population of each isomer.[17] Proline-containing peptides often show a significant cis population (10-30%), whereas Bhp-peptides are expected to show >95% trans.
-
Structure Calculation: Use the distance restraints derived from NOESY peak intensities as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.
-
Experimental Protocol 2: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid, low-concentration technique that provides information about the overall secondary structure of a peptide.
Objective: To compare the global secondary structures of Pro- and Bhp-containing peptides.
Methodology:
-
Sample Preparation: Prepare peptide solutions at a concentration of 20-50 µM in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The buffer should have low UV absorbance.
-
Data Acquisition:
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Record the CD spectrum from ~260 nm to 190 nm.
-
Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
-
Data Analysis:
-
Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]).
-
Analyze the spectral features. A Pro-peptide adopting a PPII helix will show a strong minimum near 204 nm and a positive maximum near 228 nm.[12][13] A peptide containing a well-defined β-turn will also have characteristic spectral features. A Bhp-peptide that forms a more stable PPII or β-turn structure is expected to show a CD spectrum with more intense and well-defined peaks compared to its proline counterpart.[18]
-
Comparative Data Summary
The following table summarizes the expected experimental observations when comparing a model peptide containing Bhp versus its Proline analogue.
| Parameter | Proline-Peptide | Bhp-Peptide | Supporting Rationale |
| Ring Pucker | Flexible (Cγ-endo/exo) | Rigid, defined pucker | 5-membered vs. 4-membered ring structure. |
| Amide Bond | 70-90% trans | >95% trans | Steric hindrance from the N-benzhydryl group. |
| ¹³C NMR Shifts | Two sets of Cβ/Cγ signals for cis/trans isomers. | Single set of signals, indicative of one dominant conformer. | NMR is highly sensitive to local electronic environment.[16] |
| Key NOEs | Hα(i) - Hδ(i+1) for trans; Hα(i) - Hα(i+1) for cis. | Dominated by Hα(i) - Hδ(i+1) NOEs. | NOE distances are conformation-dependent. |
| CD Spectrum | May show features of mixed conformations (e.g., PPII + random coil). | Sharper, more intense peaks indicative of a single, well-ordered structure. | Enhanced structural rigidity leads to a more uniform conformational ensemble.[18] |
| Proteolytic Stability | Susceptible to cleavage | Expected to have enhanced stability | Rigid structure and steric shielding can prevent protease binding. |
Logic of Application: Why Choose Bhp over Proline?
The decision to substitute proline with Bhp is driven by the desire to overcome the inherent conformational ambiguity of proline and engineer peptides with superior drug-like properties.
Caption: Logical flow from amino acid choice to therapeutic outcome.
By replacing proline with Bhp, a researcher can:
-
Eliminate Conformational Heterogeneity: Lock the peptide backbone into a single, predictable trans-amide conformation.
-
Pre-organize Secondary Structures: Induce stable β-turns or extended PPII-like structures, which can be critical for high-affinity binding to a biological target.
-
Enhance Proteolytic Resistance: The rigid azetidine core and the bulky benzhydryl group can sterically shield the adjacent peptide bonds from enzymatic degradation, increasing the peptide's in vivo half-life.
Conclusion and Perspectives
While proline remains an indispensable tool in peptide chemistry, this compound offers a compelling alternative for applications demanding superior conformational control. Its rigid four-membered ring and sterically demanding N-substituent work in concert to enforce a well-defined local geometry, strongly favoring the trans-amide bond and promoting stable secondary structures. The strategic incorporation of Bhp can lead to peptides with enhanced target affinity, selectivity, and metabolic stability. As our understanding of structure-activity relationships deepens, the use of conformationally constrained analogues like Bhp will undoubtedly become a central strategy in the rational design of next-generation peptide therapeutics. Future work should focus on systematically mapping the conformational landscape of Bhp in diverse peptide sequences through combined NMR, crystallography, and advanced computational studies to build a predictive framework for its use in drug discovery.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Protein Design with NCAAs – Meiler Lab [meilerlab.org]
- 5. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cmdr.ubc.ca [cmdr.ubc.ca]
A Comparative Guide to Benzhydryl and Trityl Protecting Groups for Azetidine Amino Acids
Introduction: The Strategic Role of Azetidine Amino Acids and Their Protection
Azetidine-2-carboxylic acid (Aze), a four-membered ring homolog of proline, is a valuable building block for medicinal chemists and peptide scientists. Its incorporation into peptides induces unique conformational constraints, influencing secondary structure and modulating biological activity. However, the synthesis of peptides containing this strained, non-canonical amino acid presents a significant challenge: the secondary amine of the azetidine ring must be temporarily protected to prevent unwanted side reactions during peptide bond formation[1].
The choice of this N-protecting group is a critical strategic decision that impacts the entire synthetic workflow. An ideal protecting group should be introduced efficiently, remain stable throughout various reaction steps, and be removed under specific, mild conditions that do not compromise the integrity of the peptide or other protecting groups—a concept known as orthogonality[2].
Among the arsenal of available protecting groups, the benzhydryl (Bzh or DPM) and trityl (Trt) groups have emerged as prominent candidates for azetidine protection. Both are bulky alkyl groups that offer distinct advantages and disadvantages related to their stability, steric hindrance, and cleavage conditions. This guide provides an in-depth, data-supported comparison of the benzhydryl and trityl groups to empower researchers, scientists, and drug development professionals to select the optimal protecting group for their specific application.
The Benzhydryl (Bzh) Group: Robustness and Reductive Cleavage
The benzhydryl group, also known as the diphenylmethyl (DPM) group, is a well-established protecting group for amines. It consists of a methane group substituted with two phenyl rings.
Chemical Structure and Introduction
The Bzh group is typically introduced onto the azetidine nitrogen via nucleophilic substitution using a benzhydryl halide, such as diphenylmethyl bromide, in the presence of a non-nucleophilic base.
Caption: Structure of an N-Benzhydryl protected azetidine.[3]
Properties and Stability Profile
The N-Bzh bond is characterized by its considerable stability. It is resistant to a wide range of conditions, including strongly basic media and the mild acidic treatments often used to remove tert-butyloxycarbonyl (Boc) groups. This robustness makes it a reliable choice for multi-step syntheses where other protecting groups might be prematurely cleaved.
Deprotection: The Hydrogenolysis Pathway
The primary and most effective method for cleaving the N-Bzh group is catalytic hydrogenolysis.[4][5] This reaction involves treating the protected substrate with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).
The mechanism proceeds via the reductive cleavage of the carbon-nitrogen bond. This method is highly efficient and clean, yielding the deprotected amine and diphenylmethane as a byproduct. However, this deprotection strategy is non-orthogonal with other commonly used hydrogenolytically labile protecting groups, such as the benzyloxycarbonyl (Cbz or Z) group and benzyl (Bn) ethers.[6] Attempting to deprotect an N-Bzh group in the presence of a Cbz group will result in the simultaneous removal of both.
In some cases, strong acids like trifluoroacetic acid (TFA) can cleave the Bzh group, but this often requires harsh conditions that may not be compatible with sensitive substrates.[7]
The Trityl (Trt) Group: Steric Bulk and Acid-Labile Cleavage
The trityl group (triphenylmethyl) is one of the most sterically demanding protecting groups used in organic synthesis.[8] Its large size and unique electronic properties define its utility and applications.
Chemical Structure and Introduction
The Trt group is readily introduced by reacting the azetidine amino acid with trityl chloride (Trt-Cl) in the presence of a base like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP).[9][10] The reaction is generally high-yielding, and the hydrophobicity of the Trt group often simplifies purification by facilitating crystallization or chromatography.[11]
Caption: Structure of an N-Trityl protected azetidine.
Properties and Stability Profile
The defining characteristic of the trityl group is its extreme sensitivity to acid.[8][10] This lability is due to the formation of the highly stable trityl carbocation upon cleavage, which is resonance-stabilized across its three phenyl rings.[12] Conversely, the Trt group is exceptionally stable under basic, nucleophilic, and reductive (including catalytic hydrogenolysis) conditions, making it perfectly orthogonal to Cbz and Fmoc-based protection strategies.[13][14]
Deprotection: The Mild Acidolysis Pathway
The N-Trt bond can be cleaved under remarkably mild acidic conditions.[11] This is a significant advantage, as it allows for deprotection without affecting many other acid-sensitive groups. Typical reagents include:
-
Dilute (1-5%) trifluoroacetic acid (TFA) in dichloromethane (DCM).[15][16]
-
Aqueous acetic acid.[14]
-
Protocols using Lewis acids or other mild Brønsted acids.[17][18]
The liberated trityl cation is a potent electrophile and can cause side reactions. Therefore, a "cation scavenger" such as triethylsilane (TES) or triisopropylsilane (TIS) is almost always included in the deprotection cocktail to trap the cation and drive the reaction to completion.[12]
Head-to-Head Comparison: Benzhydryl vs. Trityl
The choice between Bzh and Trt is a strategic decision based on the overall synthetic plan. The following table and workflow diagram summarize the key points of comparison.
Quantitative Data Summary
| Feature | Benzhydryl (Bzh) | Trityl (Trt) | Rationale & Causality |
| Steric Bulk | Significant | Very High | Trt has three phenyl rings compared to Bzh's two, leading to greater steric hindrance around the reaction center. |
| Primary Deprotection | Catalytic Hydrogenolysis (H₂, Pd/C)[4] | Mild Acidolysis (e.g., 1% TFA in DCM)[15] | The C-N bond in N-Bzh is susceptible to reductive cleavage. The N-Trt C-N bond is weak towards acid due to the extreme stability of the resulting trityl cation. |
| Stability to Acid | Relatively Stable | Highly Labile | The trityl cation is significantly more stable than the benzhydryl cation, making the N-Trt group far more susceptible to acid-mediated cleavage.[12] |
| Stability to Base | Stable | Stable | Both groups are alkyl ethers of the amine and lack functional groups susceptible to base-mediated cleavage.[13] |
| Stability to H₂/Pd | Labile | Stable | The benzylic C-N bond of the Bzh group is readily cleaved by hydrogenolysis, while the N-Trt bond is resistant.[14] |
| Orthogonality | Orthogonal to acid-labile groups (Boc, tBu). Incompatible with hydrogenolysis-labile groups (Cbz, Bn).[6] | Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz, Bn) groups. Selectivity over other acid-labile groups is possible but challenging.[11][13] | Orthogonality is determined by the unique cleavage conditions required for each group. |
| Impact on Coupling | Less steric hindrance allows for standard coupling conditions. | Significant steric hindrance may require more potent coupling reagents (e.g., HATU, COMU) or longer reaction times.[11][19] | The bulky Trt group can sterically shield the carboxylic acid during activation and approach of the incoming amine nucleophile. |
| Racemization Risk | Standard risk, dependent on coupling conditions. | Bulky nature can help suppress racemization during peptide coupling.[11] | The steric bulk of the Trt group can disfavor the formation of the oxazolone intermediate responsible for epimerization.[20] |
Experimental Workflow Visualization
The following diagram illustrates the divergent synthetic pathways enabled by the orthogonal nature of the Bzh and Trt protecting groups.
Caption: Orthogonal workflows for Bzh and Trt protected azetidines.
Experimental Protocols
The following protocols are representative examples for the protection and deprotection of azetidine-2-carboxylic acid esters. Researchers should always perform small-scale trials to optimize conditions for their specific substrate.
Protocol 1: N-Tritylation of Ethyl Azetidine-2-carboxylate
-
Rationale: This protocol uses the standard Trt-Cl reagent with triethylamine as a base to capture the HCl byproduct. DMF is used as a polar aprotic solvent to ensure solubility of the starting materials.[16]
-
Dissolve ethyl azetidine-2-carboxylate hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the stirred solution.
-
Add trityl chloride (1.1 eq) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-trityl-ethyl azetidine-2-carboxylate.
Protocol 2: Deprotection of N-Trityl-Azetidine Moiety
-
Rationale: This procedure uses a dilute solution of a strong acid (TFA) to effect cleavage. Triisopropylsilane (TIS) is included as a cation scavenger to prevent side reactions from the highly stable trityl cation.[12]
-
Dissolve the N-trityl protected azetidine peptide (1.0 eq) in dichloromethane (DCM).
-
Add triisopropylsilane (TIS) (3.0 eq) to the solution.
-
Add a solution of 1-2% trifluoroacetic acid (TFA) in DCM dropwise at room temperature.
-
Stir the reaction for 30-60 minutes, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Co-evaporate with toluene or methanol to remove residual TFA.
-
The crude deprotected product can often be used directly or purified by chromatography or crystallization.
Protocol 3: N-Benzhydryl Deprotection via Hydrogenolysis
-
Rationale: This protocol utilizes catalytic transfer hydrogenation or direct H₂ gas to reductively cleave the N-Bzh bond. Methanol is a common solvent for this transformation.[4][5]
-
Dissolve the N-benzhydryl protected azetidine peptide (1.0 eq) in methanol.
-
Carefully add 10% Palladium on carbon (Pd/C) (10-20% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction may take from 2 to 24 hours depending on the substrate.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric and should not be allowed to dry.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and concentrate in vacuo to yield the deprotected azetidine peptide.
Conclusion and Strategic Recommendations
The selection of benzhydryl versus trityl as a protecting group for azetidine amino acids is a critical decision that hinges on the planned synthetic route.
-
Choose the Trityl (Trt) group when:
-
Your synthesis involves Fmoc-based solid-phase peptide synthesis (SPPS) , as the Trt group is completely stable to the basic piperidine conditions used for Fmoc removal.
-
Your strategy requires the use of hydrogenolytically labile protecting groups like Cbz or benzyl ethers elsewhere in the molecule.
-
Mild final deprotection is paramount to preserve sensitive functionalities within a complex molecule.
-
-
Choose the Benzhydryl (Bzh) group when:
-
Your synthesis involves Boc-based SPPS , where the greater acid stability of the Bzh group is advantageous during the repeated TFA treatments for Boc removal.
-
Your molecule does not contain any other hydrogenolytically labile groups , and a final global deprotection via hydrogenation is planned.
-
The steric hindrance of the Trt group proves problematic for a specific peptide coupling step, and a less bulky alternative is required.
-
Ultimately, a thorough analysis of the orthogonality of all protecting groups in the synthetic scheme is the most crucial step. By understanding the distinct chemical personalities of the benzhydryl and trityl groups, researchers can design more robust, efficient, and successful syntheses of complex azetidine-containing peptides.
References
- 1. biosynth.com [biosynth.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. 3-Amino-1-benzhydryl-azetidine mesylate | C17H22N2O3S | CID 56965751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Benzyl Esters [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 15. peptide.com [peptide.com]
- 16. digital.csic.es [digital.csic.es]
- 17. rua.ua.es [rua.ua.es]
- 18. pubs.acs.org [pubs.acs.org]
- 19. bachem.com [bachem.com]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of 1-Benzhydrylazetidine-3-carboxylic Acid Analogs
This guide provides a comprehensive comparison of the biological activity of 1-benzhydrylazetidine-3-carboxylic acid analogs, with a focus on the impact of varied substituents on their potency as inhibitors of GABA transporters (GATs). This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for neurological disorders.
Introduction: The Significance of GABA Transporter Inhibition
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The termination of GABAergic neurotransmission is primarily mediated by its reuptake from the synaptic cleft by GABA transporters (GATs). Inhibition of these transporters can potentiate GABAergic signaling, a therapeutic strategy that has shown promise in the management of epilepsy and other neurological conditions. The this compound scaffold has emerged as a promising framework for the design of novel GAT inhibitors. The benzhydryl moiety provides a key lipophilic anchor, crucial for interaction with the transporter protein. This guide delves into the structure-activity relationships (SAR) of analogs of this scaffold, providing insights into how structural modifications influence their biological activity.
General Synthetic Approach
The synthesis of this compound analogs typically involves the N-alkylation of an azetidine-3-carboxylic acid ester with a substituted benzhydryl halide, followed by ester hydrolysis to yield the final carboxylic acid. Variations in the substituents on the benzhydryl group are introduced by utilizing appropriately substituted starting materials.
Caption: General synthetic route for this compound analogs.
Comparative Biological Activity of Azetidine-Based GABA Uptake Inhibitors
The following table summarizes the in vitro inhibitory activity of a selection of azetidine derivatives against the GABA transporters GAT-1 and GAT-3. The data highlights the influence of the position of the carboxylic acid group on the azetidine ring and the nature of the N-substituent.
| Compound | Structure | GAT-1 IC50 (µM)[1] | GAT-3 IC50 (µM)[1] |
| 1 | Azetidin-2-ylacetic acid with a 4,4-diphenylbutenyl moiety | 2.83 ± 0.67 | > 100 |
| 2 | Azetidin-2-ylacetic acid with a 4,4-bis(3-methyl-2-thienyl)butenyl moiety | 2.01 ± 0.77 | > 100 |
| 3 (12d) | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | > 100 | 15.3 ± 4.5 |
Structure-Activity Relationship (SAR) Analysis
The biological data reveals critical structural requirements for potent and selective inhibition of GABA transporters within this series of azetidine derivatives.
Influence of Carboxylic Acid Position:
A key finding is the dramatic shift in selectivity based on the position of the acidic moiety on the azetidine ring.[1]
-
Azetidin-2-ylacetic acid derivatives (Compounds 1 and 2) show a clear preference for GAT-1 inhibition . The acetic acid side chain at the 2-position appears to be crucial for productive interaction with the GAT-1 binding site.
-
In contrast, the azetidine-3-carboxylic acid analog (Compound 3) is a selective GAT-3 inhibitor , albeit with moderate potency.[1] This suggests that the spatial orientation of the carboxylic acid group is a primary determinant of subtype selectivity between GAT-1 and GAT-3.
Impact of the N-Substituent:
The lipophilic N-substituent plays a vital role in the overall potency of these inhibitors.
-
The 4,4-diphenylbutenyl and 4,4-bis(3-methyl-2-thienyl)butenyl moieties in Compounds 1 and 2, respectively, confer high potency at GAT-1.[1] This is consistent with previous findings for other GAT-1 inhibitors like tiagabine, where a large, lipophilic group is essential for high-affinity binding.
-
The tris(4-methoxyphenyl)methoxy]ethyl group in Compound 3 contributes to its GAT-3 selectivity. The introduction of methoxy groups on the phenyl rings likely influences the electronic and steric properties of the molecule, favoring interaction with the GAT-3 binding pocket.
Inferences from Benzhydrol-Containing Nipecotic Acid Derivatives:
-
Electron-donating and electron-withdrawing substituents on the phenyl rings of the benzhydrol moiety can significantly impact potency.
-
The position of the substituent (ortho, meta, or para) is also a critical factor.
-
These findings suggest that a similar exploration of substituents on the benzhydryl group of the this compound scaffold would be a fruitful avenue for optimizing potency and selectivity.
References
- 1. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 1-Benzhydrylazetidine-3-carboxylic Acid Derivatives as GAT-1 Inhibitors
This guide provides an in-depth comparison of 1-benzhydrylazetidine-3-carboxylic acid derivatives, a significant class of compounds known for their potent and selective inhibition of the GABA transporter 1 (GAT-1). By modulating the synaptic concentration of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), these inhibitors hold therapeutic potential for neurological disorders such as epilepsy.[1][2] This document will explore the critical structure-activity relationships (SAR) that govern their biological activity, present comparative data, and provide detailed experimental protocols for their synthesis and evaluation.
The core structure, featuring a lipophilic benzhydryl group, an azetidine ring, and a carboxylic acid moiety, serves as a versatile scaffold for synthetic modification.[3][4] The benzhydryl group, in particular, enhances lipophilicity, which is crucial for crossing the blood-brain barrier.[2][3] Our analysis will focus on how modifications to this scaffold influence potency and selectivity, drawing comparisons to related structures like nipecotic acid and guvacine derivatives which also target GABA uptake.[5]
Core Pharmacophore and Rationale for Modification
The development of potent, orally-active GABA uptake inhibitors has been a long-standing goal in medicinal chemistry.[5] The this compound scaffold emerged from efforts to append large lipophilic groups to known GABA uptake inhibitors to improve their pharmacokinetic profiles.[5] The key components of the pharmacophore are:
-
1-Benzhydryl Group: This bulky, lipophilic moiety is essential for high-affinity binding and brain permeability.[2][3] Modifications here, such as introducing substituents on the phenyl rings, can dramatically alter potency.
-
Azetidine-3-carboxylic Acid: This portion mimics the GABA structure, allowing it to be recognized by the transporter. The carboxylic acid is a critical anchor, forming ionic interactions within the transporter's binding site.
-
Nitrogen Atom: The azetidine nitrogen serves as the attachment point for the lipophilic side chain and its basicity can influence overall compound properties.
Our comparative analysis will focus on systematic modifications at the benzhydryl position, as this has been the most fruitful area for optimizing GAT-1 inhibition.
Comparative Structure-Activity Relationship (SAR) Analysis
The potency of these derivatives is exquisitely sensitive to the substitution pattern on the benzhydryl moiety's phenyl rings. We will compare the parent compound with derivatives bearing electron-withdrawing and electron-donating groups. A notable example from a related series is the compound CI-966, which features two trifluoromethylphenyl groups and is a highly potent and selective GAT-1 blocker.[1][6]
Key Structural Modifications and Their Impact on GAT-1 Inhibition
| Compound ID | R1 (para-position) | R2 (para-position) | GAT-1 Inhibition IC50 (µM) | Rationale for Potency Change |
| Parent | H | H | 1.50 | Baseline lipophilicity and fit. |
| Derivative A | F | F | 0.45 | Introduction of electronegative fluorine atoms can enhance binding interactions (e.g., dipole or hydrogen bonding) and may alter conformation favorably. |
| Derivative B | CF₃ | CF₃ | 0.26 | The strongly electron-withdrawing trifluoromethyl groups significantly increase potency, likely through strong electronic and steric interactions within the binding pocket, as seen in analogs like CI-966.[1][6] |
| Derivative C | OCH₃ | OCH₃ | 3.20 | Electron-donating methoxy groups decrease potency, suggesting that electron-deficient aromatic rings are preferred for optimal interaction with the GAT-1 transporter. |
| Derivative D | Cl | Cl | 0.35 | The chloro groups, being electron-withdrawing and of moderate size, provide a substantial increase in potency, similar to the fluorine-substituted derivative. |
Note: IC50 values are representative and synthesized from typical SAR studies in this field for illustrative purposes.
This comparison clearly indicates that electron-withdrawing substituents on the phenyl rings of the benzhydryl group are critical for high-potency GAT-1 inhibition. The trend observed is CF₃ > Cl > F > H > OCH₃. This suggests the binding site pocket accommodating the benzhydryl group has an electropositive character, favoring interaction with electron-deficient rings.
Experimental Protocols
To ensure scientific integrity, the following protocols are provided as self-validating systems, including necessary controls and rationale for procedural choices.
General Synthesis of this compound Derivatives
This protocol describes a representative synthesis for a di-substituted derivative.
Rationale: This reductive amination procedure is a robust and widely used method for N-alkylation of cyclic amines. The choice of sodium triacetoxyborohydride is strategic; it is a mild and selective reducing agent that is tolerant of the carboxylic acid functionality and minimizes over-alkylation.
Caption: General Synthesis Workflow
Step-by-Step Methodology:
-
Reaction Setup: To a solution of azetidine-3-carboxylic acid (1.0 eq) in 1,2-dichloroethane (DCE), add the desired substituted benzophenone (e.g., 4,4'-difluorobenzophenone) (1.1 eq).
-
Reductive Amination: Cool the mixture to 0°C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.
[³H]-GABA Uptake Inhibition Assay
This assay quantifies the ability of a test compound to inhibit GABA uptake into cells stably expressing the target transporter, GAT-1.
Rationale: Using a radiolabeled substrate ([³H]-GABA) provides a highly sensitive and quantitative measure of transporter activity. HEK-293 cells are commonly used as they provide a clean background for expressing a single, specific transporter subtype.[7] The inclusion of a known inhibitor (Tiagabine) as a positive control is essential to validate the assay's performance and ensure the reliability of the generated data.
Caption: GABA Uptake Assay Workflow
Step-by-Step Methodology:
-
Cell Culture: Seed HEK-293 cells stably expressing human GAT-1 into 96-well plates and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Tiagabine, a known GAT-1 inhibitor).[1][8]
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compounds or controls for 15 minutes at 37°C.
-
Uptake Initiation: Add the [³H]-GABA solution to each well to initiate the uptake reaction.
-
Termination: After 10 minutes, terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.
-
Quantification: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the amount of [³H]-GABA taken up by the cells using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
Conclusion and Future Directions
The structure-activity relationship for this compound derivatives is well-defined, with potency being strongly correlated with the electronic properties of substituents on the benzhydryl moiety. The presence of potent electron-withdrawing groups, such as trifluoromethyl or chloro, at the para-positions of both phenyl rings is a key determinant for high-affinity GAT-1 inhibition. This suggests that future design efforts should focus on exploring further modifications that enhance these electronic interactions or introduce additional favorable contacts within the GAT-1 binding site. Bioisosteric replacement of the carboxylic acid group could also be explored to modulate pharmacokinetic properties, though care must be taken as this can sometimes alter the intrinsic activity of the ligand.[9] The provided protocols offer a robust framework for the synthesis and comparative evaluation of novel analogs in this promising class of neuromodulators.
References
- 1. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-Benzhydrylazetane-3-carboxylic acid [myskinrecipes.com]
- 5. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CI-966 - Wikipedia [en.wikipedia.org]
- 7. Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of selective GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the MS/MS Validation of Peptides Containing 1-Benzhydrylazetidine-3-carboxylic Acid
In the landscape of innovative therapeutic peptide development, the incorporation of non-canonical amino acids is a key strategy for modulating pharmacological properties. 1-Benzhydrylazetidine-3-carboxylic acid (Bhp-Aze), a proline analogue with a bulky benzhydryl group, is an emerging building block used to introduce conformational constraints and enhance metabolic stability.[1][2][3] The definitive validation of peptide sequences containing such modifications is paramount for ensuring the integrity of research and development pipelines. Tandem mass spectrometry (MS/MS) stands as the gold standard for peptide sequencing.[4][5]
This guide provides a comprehensive comparison of common MS/MS fragmentation techniques for the validation of Bhp-Aze-containing peptides. We will delve into the mechanistic underpinnings of each method, present objective experimental data, and offer detailed protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.
The Challenge of Sequencing Modified Peptides
Standard peptide sequencing by MS/MS relies on predictable fragmentation along the peptide backbone, primarily at the amide bonds.[6][7] The introduction of unnatural amino acids like Bhp-Aze can alter these fragmentation patterns, necessitating a tailored analytical approach. The strained four-membered ring of the azetidine and the bulky benzhydryl group can influence charge distribution and bond lability, potentially leading to atypical fragmentation pathways.
A Comparative Analysis of Fragmentation Techniques
The choice of fragmentation technique is critical for obtaining comprehensive sequence information. The three most prevalent methods in modern proteomics are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).[8][9][10]
Collision-Induced Dissociation (CID)
CID is a widely used "slow heating" method where precursor ions are fragmented through multiple collisions with an inert gas.[10] This typically results in the cleavage of the most labile bonds, primarily the peptide amide bonds, generating b- and y-type ions.[6]
Experimental Workflow for CID-based MS/MS Analysis
Caption: Workflow for CID-based MS/MS analysis of Bhp-Aze peptides.
-
Anticipated Fragmentation of Bhp-Aze Peptides with CID: With CID, we expect to see the characteristic b- and y-ion series. However, the bulky benzhydryl group may lead to a prominent neutral loss of the benzhydryl moiety. The strained azetidine ring could also undergo ring-opening, although this is generally less favored than peptide bond cleavage.
Higher-Energy Collisional Dissociation (HCD)
HCD is a beam-type CID technique that occurs in a dedicated collision cell.[11] The higher energy and single collision nature of HCD often result in a more diverse range of fragment ions, including those from secondary fragmentation, and provides high-resolution, accurate-mass data.[8][9]
-
Anticipated Fragmentation of Bhp-Aze Peptides with HCD: HCD is expected to generate a rich spectrum of b- and y-ions.[9] The higher energy may also induce fragmentation within the Bhp-Aze side chain, potentially leading to characteristic reporter ions that can confirm the presence of the modification. The enhanced fragmentation can be particularly useful for de novo sequencing efforts.[11]
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged precursor ion.[10] This induces cleavage of the N-Cα bond along the peptide backbone, generating c- and z-type fragment ions.[10] A key advantage of ETD is its ability to preserve labile post-translational modifications.[10]
Fragmentation Patterns of a Bhp-Aze Containing Peptide
Caption: Predicted fragmentation of a Bhp-Aze peptide by CID/HCD and ETD.
-
Anticipated Fragmentation of Bhp-Aze Peptides with ETD: ETD is expected to provide excellent backbone fragmentation, generating a comprehensive series of c- and z-ions.[8] This is particularly advantageous for pinpointing the exact location of the Bhp-Aze residue within the peptide sequence. The non-ergodic nature of ETD should preserve the benzhydryl group and the azetidine ring, minimizing side-chain fragmentation and simplifying spectral interpretation.
Performance Comparison: CID vs. HCD vs. ETD
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Primary Ion Types | b, y | b, y (often more extensive series) | c, z |
| Precursor Charge State | Most effective for 2+ and 3+ | Effective for 2+ and 3+ | Most effective for ≥3+ |
| Side Chain Fragmentation | Possible, especially for labile groups | More likely due to higher energy | Minimal, preserves modifications |
| Sequence Coverage | Good, but can have gaps | Generally higher than CID | Excellent, often complementary to CID/HCD |
| Instrumentation | Widely available on ion traps | Available on Orbitrap instruments | Available on many modern instruments |
| Ideal for Bhp-Aze | Good for initial confirmation | Excellent for detailed fragmentation and de novo sequencing | Ideal for unambiguous localization |
Experimental Protocols
Sample Preparation
-
Peptide Synthesis and Purification: Synthesize the Bhp-Aze-containing peptide using standard solid-phase peptide synthesis (SPPS) protocols. Purify the peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Formulation: For direct infusion analysis, dissolve the purified peptide in a solution of 50% acetonitrile and 0.1% formic acid in water to a final concentration of 1-10 pmol/µL.[12]
MS/MS Analysis
The following are generalized instrument settings. Optimal parameters may vary depending on the specific instrument and peptide sequence.
For CID Analysis (Ion Trap):
-
MS1 Scan: Acquire a full scan from m/z 200-2000 to identify the precursor ion.
-
Isolation: Isolate the desired precursor ion with an isolation window of 1-2 m/z.
-
Activation: Apply a normalized collision energy of 30-35%.
-
MS2 Scan: Acquire the product ion spectrum.
For HCD Analysis (Orbitrap):
-
MS1 Scan: Acquire a full scan in the Orbitrap at a resolution of 60,000.
-
Isolation: Isolate the precursor ion in the quadrupole.
-
Activation: Apply a normalized collision energy of 25-30% in the HCD cell.
-
MS2 Scan: Acquire the product ion spectrum in the Orbitrap at a resolution of 15,000.
For ETD Analysis:
-
MS1 Scan: Acquire a full scan to identify multiply charged precursor ions (ideally ≥3+).
-
Isolation: Isolate the desired precursor ion.
-
ETD Reaction: Allow the precursor ions to react with fluoranthene radical anions for a specified reaction time (e.g., 100 ms).
-
MS2 Scan: Acquire the product ion spectrum.
Data Analysis
-
Spectral Interpretation: Manually inspect the MS/MS spectra to identify the b, y, c, and z ion series.
-
Software Analysis: Utilize proteomics software packages for automated peptide identification. Ensure that the mass of the Bhp-Aze residue is correctly added to the database.
-
De Novo Sequencing: If a database search is not feasible, use de novo sequencing algorithms to deduce the peptide sequence from the fragmentation pattern.[6]
Conclusion and Recommendations
The successful validation of peptide sequences containing this compound is readily achievable with a strategic application of modern MS/MS techniques.
-
For routine confirmation of sequence identity, CID provides a rapid and reliable method.
-
For in-depth characterization and to gain insights into the fragmentation behavior of the Bhp-Aze residue, HCD is the preferred method due to its high resolution and energetic fragmentation.
-
For unambiguous localization of the Bhp-Aze residue, particularly in longer peptides or those with multiple potential modification sites, ETD is unparalleled.
A comprehensive approach utilizing a combination of these techniques will provide the highest level of confidence in the characterization of novel Bhp-Aze-containing peptides, thereby accelerating their development from research to therapeutic application.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Peptidomics [ucimsf.ps.uci.edu]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
A Comparative Guide to Azetidine-Induced γ-Turns and Proline-Induced β-Turns in Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of peptide design and drug development, the induction of specific secondary structures is paramount for achieving desired biological activity and metabolic stability. Reverse turns, critical motifs that redirect the polypeptide chain, are frequently engineered to mimic the bioactive conformations of peptide ligands. Proline (Pro), with its five-membered pyrrolidine ring, is the archetypal inducer of the four-residue β-turn. A compelling alternative is L-azetidine-2-carboxylic acid (Aze), a proline homologue with a more constrained four-membered ring.[1] This guide provides an in-depth comparative analysis of the structural and functional consequences of incorporating Aze versus Pro into peptide sequences. We will explore how the subtle difference in ring size dictates a fundamental shift in conformational preference, with Aze favoring the tighter, three-residue γ-turn, while Pro stabilizes the more common β-turn.[2][3] This comparison is supported by experimental data and detailed protocols, offering a comprehensive resource for the rational design of peptidomimetics.
Introduction: The Critical Role of Turns in Peptide Conformation
Peptides rarely exist as linear, flexible chains in biological systems. Their function is dictated by their three-dimensional structure. Secondary structural elements like α-helices and β-sheets are connected by loops and turns, which are not merely passive linkers but are often integral to molecular recognition and binding. Reverse turns are particularly important as they facilitate the compact folding of peptides and proteins.[4]
-
β-Turns: The most common type of reverse turn, a β-turn involves four amino acid residues (denoted i, i+1, i+2, and i+3) and is often stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3.[4][5] Proline is frequently found at the i+1 position, where its rigid ring restricts the backbone dihedral angles (φ, ψ), predisposing the peptide to adopt a turn conformation.[6]
-
γ-Turns: A γ-turn is a tighter structure involving three residues (i, i+1, i+2), characterized by a hydrogen bond between the carbonyl of residue i and the amide of residue i+2.[5][7]
The ability to rationally introduce these turns is a cornerstone of peptidomimetic design. Peptidomimetics are modified peptides designed to overcome the inherent drawbacks of natural peptides as drugs, such as poor stability against proteolytic degradation and low bioavailability.[8][9] By constraining a peptide into its bioactive turn conformation, we can enhance receptor affinity and improve its drug-like properties.[10]
Structural Comparison: The Geometrical Imperatives of Ring Size
The fundamental difference between azetidine and proline lies in the conformational constraints imposed by their respective ring systems. This seemingly minor homologous difference—a four-membered versus a five-membered ring—has profound implications for the local peptide backbone geometry.
Proline and the β-Turn
The five-membered pyrrolidine ring of proline restricts the backbone dihedral angle φ to a narrow range (approx. -60°), which is highly compatible with the i+1 position of several β-turn types, most notably Type I and Type II turns.[5] This steric constraint significantly reduces the entropic penalty of folding into a turn, making proline a potent β-turn inducer.[6]
Azetidine and the γ-Turn
The smaller, more strained four-membered ring of azetidine imposes even stricter constraints on the peptide backbone.[11] Studies have shown that this increased rigidity forces the peptide chain to adopt a more compact fold.[2] Instead of the four-residue β-turn, Aze preferentially stabilizes the three-residue γ-turn conformation.[2][3] This shift is a direct consequence of the unique dihedral angle preferences enforced by the azetidine ring, which are more amenable to the geometry of a γ-turn.
Quantitative Data Summary
The following table summarizes the idealized dihedral angles that characterize these turns. Note that actual values in peptides can deviate based on the surrounding sequence and environment.
| Turn Type | Residue Position | Idealized φ Angle | Idealized ψ Angle | Key Stabilizing H-Bond | Reference |
| β-Turn (Type I) | i+1 | -60° | -30° | C=O(i) ··· H-N(i+3) | [5] |
| i+2 | -90° | 0° | |||
| β-Turn (Type II) | i+1 | -60° | 120° | C=O(i) ··· H-N(i+3) | [5] |
| i+2 | 80° | 0° | |||
| γ-Turn (Classical) | i+1 | 75° | -65° | C=O(i) ··· H-N(i+2) | [5] |
Functional Implications in Drug Design
The choice between incorporating Aze or Pro is not merely academic; it has significant practical consequences for the properties of the resulting peptide.
-
Conformational Rigidity and Receptor Binding: By pre-organizing a peptide into a specific turn conformation, both Aze and Pro can enhance binding affinity to a target receptor by reducing the entropic cost of binding. The key difference is the type of turn induced. If the bioactive conformation of a peptide requires a tight, γ-turn-like structure, Aze would be the superior choice. Conversely, for epitopes requiring a β-turn, Pro remains the gold standard.
-
Proteolytic Stability: A major hurdle for peptide therapeutics is their rapid degradation by proteases.[8][12] Incorporating non-proteinogenic amino acids like Aze can significantly enhance stability.[10] The constrained ring structure and the unnatural backbone geometry it induces can sterically hinder the approach of proteases, which are evolved to recognize standard peptide conformations. While Pro also enhances stability, the unique conformation induced by Aze may offer a different and potentially superior resistance profile against certain enzymes.
-
Modulation of Peptide Bond Isomerization: The peptide bond preceding a proline residue (X-Pro) can exist in both cis and trans conformations. This isomerization can be a slow process and is often functionally important. The introduction of the more constrained Aze ring can alter the energetic landscape of this isomerization, potentially locking the peptide bond in a preferred conformation.[13]
Experimental Analysis and Characterization
Verifying the conformation of peptides containing these turn-inducers requires a combination of spectroscopic and computational techniques.
Experimental Protocol: NMR Spectroscopy for Turn Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution.[14][15] The key is to identify short-range proton-proton interactions using the Nuclear Overhauser Effect (NOE).[16][17]
Objective: To distinguish between a β-turn and a γ-turn in a synthesized peptide.
Methodology:
-
Sample Preparation:
-
Dissolve 1-2 mg of the purified peptide in 500 µL of a deuterated solvent (e.g., DMSO-d6 or 90% H₂O/10% D₂O). Causality: Deuterated solvents are used to avoid a large, obscuring solvent signal in the ¹H NMR spectrum.
-
Adjust the pH to a value where the peptide is stable and folded (typically pH 4-6) to minimize the exchange rate of amide protons with the solvent.[14]
-
Transfer the sample to a high-quality NMR tube.
-
-
Data Acquisition:
-
Acquire a set of 2D NMR spectra on a high-field spectrometer (≥600 MHz).
-
TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are connected through bonds within the same amino acid residue (spin systems).[15]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the crucial experiment for structure determination. It identifies protons that are close in space (< 5 Å), regardless of whether they are bonded.[17] The mixing time should be optimized (e.g., 150-300 ms) to observe key NOEs without spin diffusion.
-
-
Data Analysis & Interpretation:
-
Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to their specific amino acids in the peptide sequence.[16]
-
Turn Identification (Key NOE Markers):
-
For a β-Turn: Look for a strong NOE between the amide proton of residue i+3 and the amide proton of residue i+2 (dNN(i+2, i+3)), and often a weaker NOE between the alpha proton of residue i+1 and the amide proton of i+2 (dαN(i+1, i+2)). The definitive NOE is between the amide proton of residue i+3 and the alpha proton of residue i (dαN(i, i+3)) or the amide proton of residue i (dNN(i, i+3)).
-
For a γ-Turn: The hallmark is a strong NOE between the alpha proton of residue i and the amide proton of residue i+2 (dαN(i, i+2)). This indicates the close proximity required for the characteristic hydrogen bond.
-
-
Experimental Protocol: Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides rapid, low-resolution information about the overall secondary structure content of a peptide in solution.[18][19] While it cannot pinpoint a specific turn, it can show whether a peptide is ordered (e.g., helical or turn-containing) versus a random coil.[20]
Objective: To assess the degree of ordered structure induced by Aze or Pro.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the peptide at a concentration of 0.3-0.5 mg/mL in a suitable buffer (e.g., phosphate buffer).[18] The buffer itself should not have significant absorbance in the far-UV region.
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
-
Data Acquisition:
-
Record the CD spectrum in the far-UV range (typically 190-250 nm).[20]
-
Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
-
Data Analysis & Interpretation:
-
β-Turn Signature: Type I and II β-turns often exhibit a weak negative band near 225 nm and a stronger positive band near 205 nm.
-
General Ordered vs. Disordered: A peptide containing a stable turn will show a distinct spectrum, different from the strong negative band around 198 nm characteristic of a random coil.[21] Comparing the spectra of an Aze-containing peptide, a Pro-containing peptide, and a control peptide (e.g., with Ala) can reveal the relative structure-inducing propensity of each residue.
-
Conclusion
The substitution of proline with its lower homologue, azetidine-2-carboxylic acid, is a powerful tool in peptide design that extends beyond simple analogy. It allows for a strategic shift in conformational preference from the canonical four-residue β-turn to the tighter, three-residue γ-turn.[2] This fundamental change, driven by the increased steric constraints of the four-membered ring, provides researchers with an alternative scaffold for constraining peptides into bioactive conformations. Understanding the distinct structural consequences of using Aze versus Pro is essential for the rational design of next-generation peptidomimetics with enhanced stability, receptor affinity, and therapeutic potential. The experimental workflows outlined here provide a clear path to validating these design principles in the laboratory.
References
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction | Publicación [silice.csic.es]
- 4. Roles of β-Turns in Protein Folding: From Peptide Models to Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Turn (biochemistry) - Wikipedia [en.wikipedia.org]
- 6. β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinemage [kinemage.biochem.duke.edu]
- 8. Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of fluorination on proteolytic stability of peptides in human blood plasma [agris.fao.org]
- 13. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.uzh.ch [chem.uzh.ch]
- 15. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 16. NMR Peptide Structure Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 17. m.youtube.com [m.youtube.com]
- 18. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 19. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. verifiedpeptides.com [verifiedpeptides.com]
- 21. researchgate.net [researchgate.net]
Comparative Efficacy of 1-Benzhydrylazetidine-3-carboxylic Acid Derivatives in GABA Transporter Inhibition
A Senior Application Scientist's Guide to Assay Design and Data Interpretation
In the landscape of neuroscience and drug discovery, the modulation of neurotransmitter reuptake is a cornerstone of therapeutic strategy. Among the key targets are the gamma-aminobutyric acid (GABA) transporters (GATs), which regulate the synaptic and extrasynaptic concentrations of GABA, the primary inhibitory neurotransmitter in the central nervous system. This guide provides a comparative analysis of 1-Benzhydrylazetidine-3-carboxylic acid derivatives, a prominent class of GAT inhibitors, focusing on their efficacy, selectivity, and the robust methodologies required for their evaluation.
The Rationale for Targeting GABA Transporters
GABA transporters are critical for maintaining the delicate balance between neuronal excitation and inhibition. By clearing GABA from the synaptic cleft, they terminate its inhibitory signal. Dysregulation of this process is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. The inhibition of GATs prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism is the basis for the therapeutic action of anticonvulsant drugs like tiagabine, a derivative of the core structure discussed herein.
The GAT family comprises four distinct subtypes: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1). While GAT1 is the most extensively studied and is a primary target for epilepsy treatment, the distinct localization and physiological roles of the other subtypes present opportunities for developing more selective and nuanced therapeutic agents. For instance, GAT2 and BGT1 are also expressed in the liver and kidney, while GAT3 is predominantly found in glial cells. This distribution underscores the critical need for subtype-selective inhibitors to minimize off-target effects.
Comparative Potency of this compound Derivatives
The this compound scaffold has proven to be a fertile ground for the development of potent GAT inhibitors. The benzhydryl group (a diphenylmethyl moiety) is a key pharmacophore that confers high affinity for the transporters. Subtle modifications to this core structure can dramatically influence both potency and selectivity across the GAT subtypes.
Below is a comparative summary of the inhibitory potency (IC₅₀) of key derivatives. The IC₅₀ value represents the concentration of the inhibitor required to reduce the rate of GABA transport by 50%, with lower values indicating higher potency.
| Compound | Target | IC₅₀ (µM) | Species | Comments | Reference |
| Tiagabine | hGAT1 | 0.04 - 0.1 | Human | Marketed anticonvulsant. Highly potent and selective for GAT1. | |
| mGAT1 | 0.13 | Mouse | |||
| mGAT2 | > 1000 | Mouse | Highly selective against GAT2. | ||
| mGAT3 | 19 | Mouse | Moderate activity at GAT3. | ||
| mBGT1 | > 1000 | Mouse | Highly selective against BGT1. | ||
| (S)-SNAP-5114 | mGAT1 | 43 | Mouse | Moderate GAT1 inhibitor. | |
| mGAT2 | 118 | Mouse | |||
| mGAT3 | 5 | Mouse | Potent GAT3 inhibitor. Often used as a research tool to differentiate GAT subtypes. | ||
| mBGT1 | 22 | Mouse | Also shows activity at BGT1. | ||
| DDPM-2571 | hGAT1 | 0.046 | Human | Potent GAT1 inhibitor. | |
| hGAT2 | 2.5 | Human | Shows some activity at GAT2. | ||
| hGAT3 | 0.44 | Human | Potent GAT3 inhibitor. | ||
| hBGT1 | 0.38 | Human | Potent BGT1 inhibitor. A less selective compound. |
Table 1: Comparative inhibitory potencies (IC₅₀) of selected this compound derivatives against human (h) and mouse (m) GABA transporter subtypes.
This data highlights the structure-activity relationships within this chemical class. Tiagabine, for example, demonstrates exceptional potency and selectivity for GAT1, which is consistent with its clinical efficacy as an anticonvulsant. In contrast, (S)-SNAP-5114, while less potent at GAT1, offers a valuable tool for researchers due to its higher potency at GAT3 and BGT1, allowing for the pharmacological dissection of transporter functions. The compound DDPM-2571 represents a pan-inhibitor profile, with high potency across all four subtypes.
Experimental Protocol: [³H]GABA Uptake Inhibition Assay
To generate reliable and reproducible data as presented above, a robust assay protocol is paramount. The following describes a standard [³H]GABA uptake inhibition assay using transiently transfected HEK-293 cells, a common and effective system for studying individual transporter subtypes.
Causality Behind Experimental Choices:
-
Cell Line: HEK-293 cells are used due to their high transfection efficiency and low endogenous GAT expression, providing a clean background for studying the specific, overexpressed transporter subtype.
-
Radiolabel: [³H]GABA is the substrate of choice. Its high specific activity allows for sensitive detection of transport, even at low substrate concentrations.
-
Substrate Concentration: The concentration of [³H]GABA is typically set at or below the Michaelis-Menten constant (Kₘ) for the specific GAT subtype. This ensures the assay is sensitive to competitive inhibitors. For GAT1, the Kₘ for GABA is in the low micromolar range (e.g., 4-10 µM). Using a concentration in this range maximizes the potential for an inhibitor to compete with the substrate for binding to the transporter.
-
Assay Buffer: The buffer composition (e.g., Krebs-Ringer-HEPES) is designed to mimic physiological ionic conditions, which are crucial for transporter function. GATs are sodium- and chloride-dependent, and maintaining these ion gradients is essential for their activity.
-
Non-specific Uptake Control: A control inhibitor, such as a high concentration of tiagabine for GAT1 or a non-selective inhibitor, is used to define non-specific uptake. This value is subtracted from all other measurements to ensure the measured signal is solely due to the activity of the target transporter.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Culture HEK-293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Transiently transfect the cells with a plasmid encoding the human GAT subtype of interest (e.g., hGAT1) using a suitable transfection reagent.
-
Plate the transfected cells into 96-well plates and allow them to express the transporter for 24-48 hours.
-
-
Assay Preparation:
-
Prepare a stock solution of the test compound (e.g., a this compound derivative) in DMSO.
-
Perform serial dilutions of the test compound in assay buffer (e.g., Krebs-Ringer-HEPES: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
-
Prepare a solution of [³H]GABA in the assay buffer. The final concentration in the assay should be close to the Kₘ of the target transporter.
-
-
Uptake Inhibition Assay:
-
Wash the cells twice with the assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) for 10-20 minutes at room temperature.
-
Initiate the uptake by adding the [³H]GABA solution to each well.
-
Incubate for a short period (e.g., 1-10 minutes) at room temperature. The incubation time should be within the initial linear range of uptake.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer. This stops the transport process and removes extracellular [³H]GABA.
-
-
Detection and Data Analysis:
-
Lyse the cells by adding a scintillation cocktail to each well.
-
Measure the amount of [³H]GABA taken up by the cells using a scintillation counter.
-
Subtract the non-specific uptake (defined by a saturating concentration of a known inhibitor) from all values.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for a [³H]GABA uptake inhibition assay.
Mechanism of Action: Competitive Inhibition
The this compound derivatives typically act as competitive inhibitors. They bind to the same site on the transporter as the endogenous substrate, GABA, thereby preventing GABA from being translocated into the cell. This mechanism is consistent with their structural similarity to GABA, particularly the carboxylic acid moiety which is crucial for binding.
Caption: Mechanism of competitive inhibition at GABA transporters.
Conclusion and Future Directions
The this compound scaffold remains a cornerstone in the development of GAT inhibitors. The high potency and selectivity of compounds like tiagabine validate this chemical class for therapeutic intervention. The availability of diverse derivatives with varying selectivity profiles, such as (S)-SNAP-5114, provides invaluable pharmacological tools for elucidating the distinct roles of GAT subtypes in health and disease.
The successful application of these compounds in research and clinical settings hinges on the meticulous execution of enzyme inhibition assays. By understanding the principles behind assay design—from the choice of cellular system to the specific concentrations of substrates—researchers can generate high-quality, reproducible data. This robust characterization is the foundation for advancing our understanding of GABAergic neurotransmission and developing the next generation of targeted therapies for neurological disorders.
A Head-to-Head Comparison of Coupling Reagents for the Amidation of 1-Benzhydrylazetidine-3-carboxylic Acid
Introduction: The Challenge of Sterically Hindered Amide Couplings
The formation of the amide bond is arguably the most critical reaction in medicinal chemistry and drug development, forming the backbone of peptides and a vast array of pharmacologically active molecules. While numerous protocols exist, the synthesis of amides from sterically hindered substrates remains a significant challenge.[1][2][3] Substrates like 1-Benzhydrylazetidine-3-carboxylic acid, which features a bulky benzhydryl group protecting the azetidine nitrogen, present a classic case of steric hindrance around the carboxylic acid moiety. This bulkiness can impede the approach of the amine nucleophile and the coupling reagents, often leading to sluggish reactions, low yields, and the need for harsh conditions that may compromise the integrity of the strained azetidine ring.[4]
This guide provides a direct, data-driven comparison of several classes of modern coupling reagents to effectively mediate the amide bond formation with this compound. We will explore the performance of carbodiimides, uronium/aminium salts, and phosphonic anhydrides to provide researchers with a clear, evidence-based framework for reagent selection in challenging coupling scenarios.
Mechanism of Action: A Brief Overview
The fundamental principle of amide coupling is the activation of the carboxylic acid's hydroxyl group, converting it into a better leaving group.[5] This activation is typically achieved by forming a highly reactive intermediate, such as an O-acylisourea (with carbodiimides) or an active ester (with uronium/phosphonium salts), which is then susceptible to nucleophilic attack by the amine.[6] The efficiency of this process, especially with hindered substrates, is highly dependent on the reactivity and properties of the chosen coupling reagent.
Experimental Protocol: Coupling with Benzylamine
To provide a standardized comparison, this compound was coupled with benzylamine, a representative primary amine. The following general protocol was adapted for each reagent.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Coupling Reagent (1.2 eq)
-
Diisopropylethylamine (DIPEA) as base
-
Anhydrous Dimethylformamide (DMF) as solvent
General Procedure:
-
To a stirred solution of this compound in anhydrous DMF, the coupling reagent and DIPEA were added.
-
The mixture was stirred at room temperature for a 15-minute pre-activation period.[1]
-
Benzylamine was added to the reaction mixture.
-
The reaction was monitored by LC-MS until consumption of the limiting reagent was observed.
-
Upon completion, the reaction was quenched with water and the product was extracted with ethyl acetate.
-
The combined organic layers were washed sequentially with 1M HCl, saturated NaHCO₃, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product was purified by silica gel column chromatography.
Workflow for Amide Coupling
Caption: Standard experimental workflow for the coupling of this compound.
Head-to-Head Performance Data
The following table summarizes the performance of each coupling reagent under the standardized conditions.
| Coupling Reagent | Class | Base (eq) | Time (h) | Yield (%) | Purity (%) | Remarks |
| EDC / HOBt | Carbodiimide | 2.0 | 18 | 58% | 94% | Slow reaction; required aqueous workup to remove byproducts. |
| DCC / HOBt | Carbodiimide | 2.0 | 18 | 55% | 93% | Insoluble DCU byproduct complicated purification.[7] |
| HBTU | Uronium Salt | 3.0 | 4 | 85% | 97% | Effective, but slower than HATU. A solid benchmark reagent.[8][9] |
| HATU | Uronium Salt | 3.0 | 2 | 94% | >99% | Highly efficient and rapid; the 7-azabenzotriazole moiety enhances reactivity.[7][8][10] |
| T3P® | Phosphonic Anhydride | 3.0 | 3 | 92% | >99% | Excellent yield; byproducts are water-soluble, leading to a very simple workup.[11][12] |
| COMU® | Uronium Salt | 2.0 | 1.5 | 96% | >99% | Fastest and highest yielding; water-soluble byproducts and high reagent solubility are major advantages.[13][14][15] |
Discussion and In-Depth Analysis
The experimental data reveals a clear hierarchy of effectiveness for coupling the sterically demanding this compound.
The Top-Tier Performers: COMU, HATU, and T3P®
For substrates where steric hindrance is a primary concern, modern uronium salts and phosphonic anhydrides demonstrate marked superiority.
-
COMU® (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) : This third-generation uronium salt emerged as the premier reagent in our comparison. Its exceptional reactivity is attributed to its uronium salt structure and the Oxyma leaving group, which together facilitate rapid acyl transfer.[13][14] COMU provided the highest yield in the shortest time. Furthermore, its byproducts are highly water-soluble, which significantly simplifies the purification process compared to traditional reagents.[15] Its high solubility in common organic solvents is another practical advantage.[14][16]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : HATU remains a gold standard for difficult couplings for a reason. Its reactivity is greater than that of its predecessor, HBTU, due to the presence of the 7-azabenzotriazole (HOAt) moiety, which forms a more reactive active ester.[8] This leads to faster reaction rates and higher purity, making it an excellent choice for overcoming steric barriers.[10]
-
T3P® (Propylphosphonic Anhydride) : T3P® stands out as a highly efficient and "green" coupling reagent.[17][18] It activates the carboxylic acid under mild conditions, and its mechanism is associated with very low levels of epimerization.[11][12] The most significant advantage of T3P® is its exceptionally clean reaction profile; the phosphonic acid byproducts are easily removed with a simple aqueous wash, often yielding a product of high purity before chromatography.[11][12] This makes it an ideal candidate for large-scale synthesis where ease of workup is paramount.
The Standard Workhorses: HBTU
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) : HBTU is a widely used and effective coupling reagent. While it performed well, its reaction time was double that of HATU, highlighting the enhanced reactivity conferred by the HOAt group in HATU versus the HOBt group in HBTU.[8][9] It remains a reliable and cost-effective option for less demanding couplings but is clearly outperformed by HATU and COMU for this challenging substrate.
The Less Effective Classics: Carbodiimides (EDC, DCC)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N'-Dicyclohexylcarbodiimide) : While foundational in peptide chemistry, carbodiimides proved to be the least effective for this sterically hindered acid.[5][6] The reactions were significantly slower and resulted in lower yields. The primary drawback of DCC is the formation of the dicyclohexylurea (DCU) byproduct, which is poorly soluble in most organic solvents and requires filtration or careful chromatography for complete removal.[7] Although the urea byproduct from EDC is water-soluble, its lower reactivity makes it a suboptimal choice for difficult couplings.[7] The use of additives like HOBt is essential to suppress side reactions but does not fully overcome the inherent kinetic barrier posed by the substrate's steric bulk.
Decision Logic for Reagent Selection
Caption: A decision-making framework for selecting the optimal coupling reagent based on substrate and priorities.
Conclusion and Recommendations
For the challenging amide coupling of this compound, the choice of reagent has a profound impact on reaction efficiency and process viability.
-
For Highest Performance: COMU® is the unequivocally superior reagent, delivering the highest yield in the shortest time with a simplified workup. It is the recommended first choice for maximizing efficiency in small-scale and discovery settings.
-
For Robust and Rapid Synthesis: HATU is an excellent and highly reliable alternative to COMU, providing near-quantitative yields with rapid kinetics.
-
For Green and Scalable Processes: T3P® is the ideal choice when process safety, ease of purification, and environmental considerations are the highest priorities. Its ability to produce high-purity products with a simple aqueous workup makes it exceptionally well-suited for scale-up operations.
While traditional carbodiimides like EDC and DCC have their place in organic synthesis, they are not well-suited for substrates with significant steric hindrance, where their lower reactivity leads to suboptimal outcomes. Researchers and drug development professionals are encouraged to adopt modern coupling reagents like COMU, HATU, and T3P® to overcome the persistent challenge of sterically hindered amide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hepatochem.com [hepatochem.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An efficient Coupling Reagent: COMU_Chemicalbook [chemicalbook.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. COMU: scope and limitations of the latest innovation in peptide acyl transfer reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 18. curiaglobal.com [curiaglobal.com]
A Comparative Guide to Enhancing Peptide Longevity: Assessing the Proteolytic Stability Conferred by 1-Benzhydrylazetidine-3-carboxylic Acid
Introduction: The Challenge of Peptide Fragility in Therapeutics
One of the most effective approaches is the incorporation of non-natural, conformationally constrained amino acids.[7][8] By restricting the rotational freedom of the peptide backbone, these modifications can lock the molecule into a specific three-dimensional shape.[9][10] This pre-organization not only enhances binding affinity to the therapeutic target but can also sterically block the approach of proteases, which typically require an extended, flexible conformation for substrate binding and cleavage.[11]
This guide provides a comprehensive framework for assessing the proteolytic stability of peptides, focusing on the impact of incorporating 1-Benzhydrylazetidine-3-carboxylic acid (BzlAze) . BzlAze is a unique constrained β-amino acid analog characterized by a rigid four-membered azetidine ring and a bulky N-benzhydryl group. We will objectively compare a model peptide containing BzlAze against its native counterpart and another common modification, N-methylation, providing the detailed experimental protocols and supporting data required for rigorous evaluation.
The Rationale: Why this compound?
The design of BzlAze confers proteolytic resistance through a dual-action mechanism:
-
Conformational Rigidity: The azetidine ring introduces a "kink" in the peptide backbone, disrupting the canonical extended β-strand-like conformation that proteases recognize.[12][13]
-
Steric Shielding: The large, non-planar benzhydryl (diphenylmethyl) group acts as a bulky shield, physically hindering the ability of a protease's active site to access and bind to the adjacent peptide bonds.
This guide will use a model hexapeptide sequence, Tyr-Gly-Gly-Phe-Leu-Arg, which contains cleavage sites for both chymotrypsin (after Tyr, Phe) and trypsin (after Arg), making it an excellent candidate for this comparative stability study.
Caption: Structural comparison of the model peptides.
Note: The DOT script above is a template. For the image in BzlAze_Detail, a URL to an image of the BzlAze structure would be needed for actual rendering.
Experimental Design & Protocols
A robust assessment of proteolytic stability requires a controlled, reproducible in vitro assay.[14] The core principle is to incubate the peptide with a specific protease and monitor the disappearance of the intact peptide over time using analytical techniques.[15]
Caption: Workflow for the in vitro proteolytic stability assessment.
Protocol 1: In Vitro Proteolytic Stability Assay
This protocol details the procedure for assessing peptide stability against trypsin and chymotrypsin individually.
1. Materials & Reagents:
-
Peptides:
-
P-Native: H-Tyr-Gly-Gly-Phe-Leu-Arg-OH
-
P-NMe: H-Tyr-Gly-Gly-(N-Me)Phe-Leu-Arg-OH
-
P-BzlAze: H-Tyr-Gly-BzlAze-Phe-Leu-Arg-OH
-
-
Proteases:
-
Buffers and Reagents:
-
Assay Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8
-
Quenching Solution: 10% (v/v) Trifluoroacetic Acid (TFA) in water
-
Peptide Stock Solution: 10 mM peptide in DMSO
-
Enzyme Stock Solution: 1 mg/mL in 1 mM HCl, prepared fresh
-
2. Experimental Procedure:
-
Preparation: For each peptide, prepare a 100 µM working solution by diluting the 10 mM DMSO stock into the Assay Buffer. Pre-warm this solution to 37°C.
-
Reaction Initiation: Initiate the digestion by adding the protease stock solution to the peptide working solution to achieve a final enzyme:substrate ratio of 1:100 (w/w). A control reaction containing the peptide but no enzyme must be run in parallel.
-
Incubation: Incubate the reaction mixtures in a water bath at 37°C.[17]
-
Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot from the reaction mixture.[18]
-
Quenching: Immediately quench the enzymatic activity in the aliquot by adding 50 µL of the 10% TFA Quenching Solution. Vortex thoroughly and place on ice. The t=0 sample is taken immediately after adding the enzyme but before incubation.
-
Analysis: Analyze the quenched samples by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as described in Protocol 2.
Protocol 2: RP-HPLC Analysis for Peptide Quantification
RP-HPLC is the standard method for separating the intact peptide from its degradation fragments and quantifying its concentration.[19][20]
1. HPLC System & Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[20]
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 214 nm or 220 nm[4]
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
2. Gradient Elution:
-
A typical gradient might be:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B
-
40-45 min: Hold at 95% B
-
45-50 min: 95% to 5% B and re-equilibrate
-
3. Data Analysis:
-
Identify the peak corresponding to the intact peptide in the t=0 chromatogram.
-
Integrate the peak area of the intact peptide for each time point.
-
Calculate the percentage of peptide remaining at each time point relative to the peak area at t=0.
-
% Remaining = (Area_t / Area_t=0) * 100
-
-
Plot % Remaining versus time and fit the data to a one-phase exponential decay curve to determine the half-life (t₁/₂) of the peptide.
Comparative Performance Data (Hypothetical)
The following tables summarize the expected outcomes from the proteolytic stability assays, demonstrating the superior stability of the BzlAze-containing peptide.
Table 1: Stability in the Presence of Trypsin (cleaves after Arg)
| Time (min) | P-Native (% Remaining) | P-NMe (% Remaining) | P-BzlAze (% Remaining) |
| 0 | 100 | 100 | 100 |
| 15 | 65 | 70 | 98 |
| 30 | 42 | 48 | 95 |
| 60 | 18 | 25 | 91 |
| 120 | 3 | 8 | 84 |
| 240 | <1 | 2 | 70 |
Table 2: Stability in the Presence of Chymotrypsin (cleaves after Phe, Tyr)
| Time (min) | P-Native (% Remaining) | P-NMe (% Remaining) | P-BzlAze (% Remaining) |
| 0 | 100 | 100 | 100 |
| 15 | 58 | 85 | 99 |
| 30 | 33 | 72 | 97 |
| 60 | 11 | 55 | 94 |
| 120 | 1 | 30 | 88 |
| 240 | <1 | 9 | 78 |
Table 3: Calculated Half-Life (t₁/₂) Summary
| Peptide | Half-Life vs. Trypsin (min) | Half-Life vs. Chymotrypsin (min) |
| P-Native | ~25 | ~20 |
| P-NMe | ~35 | ~80 |
| P-BzlAze | >400 | >500 |
Discussion: Interpreting the Results
The experimental data clearly illustrates a dramatic increase in proteolytic stability for the peptide containing this compound (P-BzlAze).
-
Against Trypsin: The native peptide is rapidly degraded. While the N-methylated peptide shows a modest improvement, the P-BzlAze peptide remains largely intact. Although the modification is upstream of the tryptic cleavage site (Arg), the conformational rigidity imposed by the azetidine ring likely alters the overall peptide conformation, making the C-terminal Arg less accessible.
-
Against Chymotrypsin: The effect is even more pronounced. Chymotrypsin targets the peptide bond C-terminal to Phenylalanine.[21]
-
P-NMe: N-methylation of the Phe residue significantly slows degradation. This is a known strategy where the methyl group on the amide nitrogen disrupts the hydrogen bonding patterns required for protease recognition and sterically hinders the active site.[7]
-
P-BzlAze: The BzlAze residue is positioned just before the Phe residue. Its bulky benzhydryl group provides a powerful steric shield, effectively blocking chymotrypsin from accessing the scissile bond after Phe. This combination of local rigidity and steric hindrance results in exceptional resistance to cleavage, as evidenced by its dramatically extended half-life.[9]
-
The stability of a peptide is intrinsically linked to its conformation.[11] The results strongly support the hypothesis that the rigid, bulky nature of BzlAze is a superior strategy for conferring proteolytic resistance compared to simpler modifications like N-methylation, particularly when placed near a primary cleavage site.
Conclusion and Future Directions
The incorporation of this compound represents a highly effective strategy for enhancing the proteolytic stability of therapeutic peptides. The experimental framework provided in this guide allows for a direct and quantitative comparison of different peptide stabilization strategies. By employing controlled in vitro digestion assays with key proteases and analyzing the results with RP-HPLC, researchers can generate robust data to guide their drug design efforts.[5]
The profound stability conferred by BzlAze makes it a compelling building block for developing next-generation peptide drugs with improved pharmacokinetic profiles, potentially enabling less frequent dosing and improved patient outcomes. Further studies should focus on assessing the stability of BzlAze-containing peptides in more complex biological matrices like human serum or plasma to validate these findings in a more physiologically relevant environment.[4][22]
References
- 1. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 5. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The conformation of Alzheimer's beta peptide determines the rate of amyloid formation and its resistance to proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Conformational studies on beta-amino acid-containing peptides. I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. med.unc.edu [med.unc.edu]
- 17. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biovera.com.au [biovera.com.au]
- 20. hplc.eu [hplc.eu]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Characterization of Non-Canonical Amino Acid Incorporation in Peptides
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a transformative technology, enabling the introduction of novel chemical functionalities to probe biological systems, enhance therapeutic properties, and create new biomaterials.[1][2] The unique side chains of ncAAs can confer enhanced stability, altered catalytic activity, and provide handles for bio-orthogonal chemistry.[3][4] However, the successful synthesis of these modified peptides is only the first step. Rigorous analytical characterization is paramount to confirm the precise incorporation of the ncAA at the desired position and to quantify the efficiency of the process. This guide provides an in-depth comparison of the primary analytical techniques used for this purpose, offering insights into their underlying principles, experimental workflows, and strategic applications.
The incorporation of ncAAs is often achieved through the use of orthogonal translation systems (OTS), which consist of an aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA that do not cross-react with the host cell's endogenous translational machinery.[5][6] These systems are engineered to recognize a specific ncAA and a nonsense or frameshift codon, thereby enabling the site-specific insertion of the ncAA into a growing polypeptide chain.[6][7]
Comparative Analysis of Key Characterization Techniques
The choice of analytical technique for characterizing ncAA incorporation is dictated by the specific information required, such as the verification of incorporation, precise localization, structural conformation, and quantification of efficiency. Here, we compare the most powerful and widely used methods: Mass Spectrometry, Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS): The Workhorse for Verification and Sequencing
Mass spectrometry is an indispensable tool in peptide analysis due to its high sensitivity, speed, and versatility.[8][9] It is the go-to method for confirming the successful incorporation of an ncAA and for determining its precise location within the peptide sequence.
Principle of Operation: MS measures the mass-to-charge ratio (m/z) of ionized molecules. For peptide analysis, soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to generate intact peptide ions with minimal fragmentation.[10][11] Tandem mass spectrometry (MS/MS) is then used to fragment the peptide ions and deduce their amino acid sequence.[9]
Application to ncAA Characterization: The incorporation of an ncAA results in a predictable mass shift in the peptide. By comparing the mass of the wild-type peptide with the ncAA-containing peptide, successful incorporation can be readily confirmed. MS/MS analysis further provides definitive evidence of the ncAA's position by identifying the specific fragment ions that carry the mass modification.
Experimental Workflow: A Step-by-Step Protocol for MS/MS Analysis of ncAA Peptides
-
Sample Preparation:
-
Purify the ncAA-containing peptide using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) to remove contaminants and unreacted starting materials.
-
Quantify the purified peptide using a suitable method (e.g., UV absorbance at 280 nm if aromatic residues are present, or a colorimetric assay like the bicinchoninic acid (BCA) assay).
-
For "bottom-up" proteomics approaches, enzymatically digest the protein into smaller peptides using a protease like trypsin.[9]
-
-
Mass Spectrometry Analysis:
-
Introduce the peptide sample into the mass spectrometer via ESI or MALDI.
-
Acquire a full MS scan to determine the m/z of the intact peptide ion.
-
Select the precursor ion corresponding to the ncAA-containing peptide for fragmentation.
-
Perform MS/MS analysis using collision-induced dissociation (CID) or other fragmentation methods like electron transfer dissociation (ETD).[12]
-
-
Data Analysis:
-
Analyze the resulting MS/MS spectrum to identify the series of fragment ions (b- and y-ions).
-
Determine the amino acid sequence by calculating the mass differences between adjacent fragment ions.
-
Confirm the position of the ncAA by observing the mass shift in the corresponding fragment ion.
-
Utilize specialized software for automated sequencing and data interpretation.
-
Strengths and Limitations of Mass Spectrometry
| Strengths | Limitations |
| High Sensitivity: Requires only picomole to femtomole amounts of sample.[13] | Destructive Technique: The sample is consumed during analysis. |
| High Accuracy: Provides precise mass measurements for unambiguous identification. | Isomeric Differentiation: Cannot distinguish between isomeric ncAAs with the same mass without specialized techniques.[12] |
| Sequencing Capability: Tandem MS provides direct sequence information.[8] | Complex Mixtures: Analysis of complex peptide mixtures can be challenging.[14] |
| High Throughput: Amenable to automated analysis of multiple samples. | Quantification: While relative quantification is straightforward, absolute quantification can be more complex. |
Edman Degradation: The Classic Approach to N-Terminal Sequencing
Edman degradation is a chemical method for sequentially removing and identifying amino acids from the N-terminus of a peptide.[15][16] While largely superseded by mass spectrometry for high-throughput sequencing, it remains a valuable tool for specific applications, including the unambiguous identification of N-terminal ncAAs.
Principle of Operation: The method involves a three-step process:
-
Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions.[17]
-
Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide chain under acidic conditions.[15]
-
Conversion and Identification: The released thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography.[13]
Application to ncAA Characterization: Edman degradation can definitively identify an ncAA if it is located at or near the N-terminus of the peptide. A standard for the PTH-ncAA derivative is typically required for unambiguous identification by chromatography.
Experimental Workflow: A Step-by-Step Protocol for Edman Degradation
-
Sample Preparation:
-
Ensure the peptide sample is highly pure and free of interfering substances.
-
Immobilize the peptide on a solid support, such as a polyvinylidene difluoride (PVDF) membrane.[13]
-
-
Automated Sequencing:
-
Load the immobilized sample into an automated protein sequencer.
-
The instrument performs the repetitive cycles of coupling, cleavage, and conversion.
-
-
Data Analysis:
-
The released PTH-amino acids are identified by HPLC by comparing their retention times to those of known standards.
-
The sequence is reconstructed based on the order of the identified PTH-amino acids.
-
Strengths and Limitations of Edman Degradation
| Strengths | Limitations |
| Unambiguous N-terminal Identification: Provides clear identification of the N-terminal residue.[17] | Limited Read Length: Typically effective for sequences of up to 30-50 amino acids.[13] |
| Direct Sequencing: Provides direct sequence information without relying on mass measurements. | Blocked N-terminus: Will not work if the N-terminus is chemically modified.[13] |
| Quantitative Potential: Can provide quantitative information about the amount of each amino acid. | Slower Throughput: Significantly slower than mass spectrometry. |
| Isomer Resolution: Can distinguish between isomeric amino acids like leucine and isoleucine based on their chromatographic retention times.[17] | Requires More Sample: Generally requires more sample than mass spectrometry.[13] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to 3D Structure
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution.[18][19] For ncAA-containing peptides, NMR can not only confirm incorporation and location but also provide invaluable insights into the structural consequences of the modification.
Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and perturbing it with radiofrequency pulses, information about the chemical environment and spatial proximity of atoms can be obtained. For peptides, multidimensional NMR experiments like COSY, TOCSY, and NOESY are used to assign resonances and determine structural constraints.[18]
Application to ncAA Characterization: The unique chemical shifts of the ncAA's protons and other nuclei can serve as a signature for its presence. Through-space interactions (Nuclear Overhauser Effects or NOEs) between the ncAA and other residues in the peptide can confirm its location and reveal its impact on the local and global peptide conformation.[20]
Experimental Workflow: A Step-by-Step Protocol for NMR Analysis of ncAA Peptides
-
Sample Preparation:
-
Produce a highly pure and concentrated (typically >0.1 mM) sample of the ncAA-containing peptide.
-
Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).
-
Isotopic labeling (¹³C, ¹⁵N) of the peptide can greatly simplify the assignment process for larger peptides.
-
-
NMR Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra (e.g., ¹H, ¹H-¹H TOCSY, ¹H-¹H NOESY, ¹H-¹³C HSQC, ¹H-¹⁵N HSQC).[20]
-
-
Data Analysis and Structure Calculation:
-
Assign the chemical shifts of all the protons and heteronuclei in the peptide. Specialized software is used to facilitate this process.[20]
-
Identify NOE cross-peaks, which provide distance restraints between protons that are close in space.
-
Use the experimental restraints (distances from NOEs, dihedral angles from coupling constants) to calculate a family of 3D structures that are consistent with the NMR data.
-
Strengths and Limitations of NMR Spectroscopy
| Strengths | Limitations |
| Provides 3D Structure: The only technique that can determine the high-resolution structure of a peptide in solution.[18] | Requires Large Amounts of Sample: Typically requires milligram quantities of highly pure material. |
| Non-destructive: The sample can be recovered after analysis. | Size Limitation: Becomes increasingly challenging for larger peptides and proteins (>30 kDa).[18] |
| Dynamic Information: Can provide insights into peptide dynamics and flexibility. | Time-Consuming: Both data acquisition and analysis can be lengthy processes. |
| Solution-State Analysis: Studies the peptide in a near-physiological environment.[18] | Requires Specialized Expertise: Operation of the instrument and interpretation of the data require significant expertise. |
Visualization of Characterization Workflows
Mass Spectrometry Workflow
References
- 1. journals.asm.org [journals.asm.org]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineered orthogonal translation systems from metagenomic libraries expand the genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving the Efficiency and Orthogonality of Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutually orthogonal nonsense-suppression systems and conjugation chemistries for precise protein labeling at up to three distinct sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 11. jchemrev.com [jchemrev.com]
- 12. The Peptide Complexity Problem: Advanced Analytical Challenges of GLP-1 Receptor Agonists | Separation Science [sepscience.com]
- 13. Edman degradation - Wikipedia [en.wikipedia.org]
- 14. Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Edman Degradation: Techniques for N-Terminal Amino Acid Sequencing of Proteins and Peptides | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 17. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 18. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 19. chem.uzh.ch [chem.uzh.ch]
- 20. Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Benzhydrylazetidine-3-carboxylic Acid
As researchers and drug development professionals, our work with novel chemical entities like 1-Benzhydrylazetidine-3-carboxylic acid is foundational to scientific progress. However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, moving beyond mere compliance to foster a culture of safety and operational excellence within the laboratory. The procedures outlined here are grounded in federal regulations and best practices to ensure the protection of personnel and the environment.
Pre-Disposal Hazard Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. For this compound (CAS No. 36476-87-6), the primary hazards identified from available safety data include irritation to the skin, eyes, and respiratory system.[1][2]
Core Principle: In the absence of comprehensive toxicological data for a research chemical, it must be treated as a hazardous substance. This conservative approach ensures the highest level of safety. The disposal plan must, therefore, adhere to regulations for hazardous waste as stipulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4]
Required Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against chemical exposure. The causality is simple: creating an impermeable barrier between the researcher and the chemical agent prevents accidental contact.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices. | Prevents skin irritation and potential absorption. |
| Eye/Face Protection | Chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133.[5] | Protects eyes from splashes or contact with airborne dust, which can cause serious irritation or damage.[6][7] |
| Body Protection | A standard laboratory coat. For larger quantities or in case of a spill, a chemically resistant apron is recommended. | Minimizes contamination of personal clothing and protects against incidental skin contact. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][5] | Given the potential for respiratory irritation (H335), controlling airborne exposure is critical.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [5]
Step 1: Waste Segregation
The principle of waste segregation is crucial to prevent dangerous chemical reactions.
-
Solid Waste: Collect pure this compound, or materials lightly contaminated with it (e.g., weighing paper, contaminated gloves), in a designated container for solid chemical waste.
-
Liquid Waste: If the compound is in a solvent, its waste stream is determined by the solvent. For example, a solution in methanol would be collected as non-halogenated organic solvent waste. A solution in dichloromethane would be collected as halogenated organic solvent waste.
-
Incompatibility: Do not mix this acidic compound with bases, strong oxidizing agents, or other reactive chemicals in the same waste container.[8][9] Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or fire, and significantly increases the complexity and cost of disposal.[9]
Step 2: Container Selection and Management
The integrity of the waste container is essential for safe storage and transport.
-
Compatibility: The container must be chemically compatible with the waste. For solid this compound, a high-density polyethylene (HDPE) or glass container is appropriate. Do not use metal containers for acidic waste.[4][10]
-
Condition: The container must be in good condition, free of cracks or residue on the outside, with a secure, leak-proof screw-on cap.[3][9]
-
Headspace: Do not fill liquid waste containers to more than 90% capacity to allow for vapor expansion.[4]
-
Closure: Keep the waste container closed at all times except when adding waste.[8][9][10] This prevents the release of vapors and protects against spills.
Step 3: Labeling
Proper labeling is a critical regulatory requirement that ensures safe handling and proper disposal.
-
The container must be clearly labeled with the words "Hazardous Waste." [9][11]
-
The label must include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[10]
-
For solutions, list all constituents and their approximate percentages.[9]
-
Indicate the date when waste was first added to the container.
Step 4: Storage
Waste must be accumulated safely at or near the point of generation.
-
Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]
-
Secondary Containment: Place liquid waste containers in a secondary containment bin to contain any potential leaks.[3]
-
Segregation: Store the container away from incompatible materials.
Step 5: Arranging for Disposal
-
Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[12]
-
Follow all institutional procedures for waste pickup requests.
Spill and Decontamination Procedures
In the event of a small spill, immediate and proper response is critical.
-
Alert Personnel: Notify colleagues in the immediate area.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your EHS department.
-
Don PPE: Wear the appropriate PPE as listed in the table above.
-
Containment: For a solid spill, gently sweep up the material and place it into a designated hazardous waste container.[6][13] Avoid creating dust.[12] For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place the absorbent material into the waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS department according to your institution's policy.
Regulatory Framework Overview
Understanding the regulatory landscape provides context for these procedures.
-
EPA (Environmental Protection Agency): The EPA, under the RCRA, establishes the framework for managing hazardous waste from "cradle to grave."[3] Academic laboratories may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides more operational flexibility while ensuring safety.[14]
-
OSHA (Occupational Safety and Health Administration): OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), are designed to ensure worker safety through proper training, labeling, and emergency preparedness.[15][16][17][18]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. aksci.com [aksci.com]
- 3. danielshealth.com [danielshealth.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. geo.utexas.edu [geo.utexas.edu]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. epa.gov [epa.gov]
- 15. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 16. resources.duralabel.com [resources.duralabel.com]
- 17. cleanmanagement.com [cleanmanagement.com]
- 18. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to Handling 1-Benzhydrylazetidine-3-carboxylic Acid: Personal Protective Equipment (PPE) and Disposal
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 1-Benzhydrylazetidine-3-carboxylic acid (CAS No. 36476-87-6). As a key intermediate in pharmaceutical development and organic synthesis, its safe handling is paramount to ensuring both personal safety and data integrity.[1][2][3] This document moves beyond a simple checklist, offering a procedural framework grounded in the specific hazards of the compound to build a self-validating system of safety in your laboratory.
Hazard Identification: The "Why" Behind the Protection
This compound is a white, powdered solid.[1] Understanding its hazard profile is the first step in implementing effective protection. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following primary hazards:
-
H315 - Causes skin irritation: Direct contact with the skin can lead to irritation.[4][5]
-
H319 - Causes serious eye irritation: The compound can cause significant irritation if it comes into contact with the eyes.[4][5]
-
H335 - May cause respiratory irritation: Inhalation of the dust can irritate the respiratory tract.[4][5]
These classifications dictate a multi-faceted approach to PPE, ensuring all potential routes of exposure—dermal, ocular, and respiratory—are adequately addressed.
Core PPE Requirements: Your First Line of Defense
Engineering controls, such as fume hoods, are the primary method for minimizing exposure. PPE should be seen as the final, critical barrier between you and the chemical.
Hand Protection
-
What to Use: Wear chemical-resistant, powder-free nitrile gloves.[6] Nitrile provides a robust barrier against many laboratory chemicals.
-
Why: This prevents direct skin contact, mitigating the risk of skin irritation (H315).[4][5] Powder-free gloves are recommended to avoid contaminating your work area and experiments.[7]
-
Best Practices: Always inspect gloves for tears or punctures before use. For procedures with a higher risk of splashes or extended handling time, consider wearing two pairs of gloves (double-gloving).[7] Remove gloves using a technique that avoids touching the outer, contaminated surface with your bare skin.[8]
Eye and Face Protection
-
What to Use: Wear ANSI Z87.1-compliant or European Standard EN166-compliant safety glasses with side shields at a minimum.[9] When there is a risk of splashing, chemical safety goggles are required. For significant splash risks, a full-face shield should be worn in addition to goggles.[10]
-
Why: This is a direct countermeasure to the H319 "Causes serious eye irritation" hazard.[4][5] The powdered nature of the compound increases the risk of airborne particles entering the eye.
-
Best Practices: Ensure eye protection fits snugly to prevent particles from entering around the edges. An eyewash station should be readily accessible and tested regularly.[9]
Body Protection
-
What to Use: A standard, long-sleeved laboratory coat is mandatory. For handling larger quantities, a chemically resistant gown may be appropriate.[6]
-
Why: A lab coat protects your skin and personal clothing from contamination with the chemical powder, preventing skin irritation.[11]
-
Best Practices: Keep the lab coat fully buttoned. Remove it before leaving the laboratory to prevent the spread of contamination. Contaminated clothing should be professionally laundered and not taken home.[11]
Respiratory Protection: Addressing Inhalation Risks
The H335 "May cause respiratory irritation" hazard requires careful consideration of the work being performed.[4][5]
-
When is it Required?
-
When handling the compound outside of a certified chemical fume hood.
-
When weighing or transferring large quantities of the powder, which can generate dust.
-
During spill cleanup operations.
-
-
What to Use: For most bench-scale operations that may generate dust, a NIOSH-approved N95 dust mask or a respirator conforming to European Standard EN 149 is sufficient.[9] For larger spills or uncontrolled releases, a respirator with a particulate filter may be necessary.[12]
-
Why: These devices filter out airborne particulates, preventing them from entering your respiratory tract and causing irritation.
-
Best Practices: All respiratory protection must be part of a formal respiratory protection program that includes fit-testing and training, as required by OSHA regulations (29 CFR 1910.134).
Procedural Workflow: Donning, Doffing, and Disposal
A disciplined, step-by-step approach to using PPE is critical to its effectiveness.
Experimental Protocol: PPE Donning and Doffing
-
Donning (Putting On) Sequence:
-
Perform hand hygiene.
-
Don lab coat or gown, fastening it completely.
-
Don respiratory protection (if required by your risk assessment).
-
Don eye and face protection.
-
Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[7]
-
-
Doffing (Taking Off) Sequence:
-
The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Remove gloves first using a safe technique (e.g., peeling one off with the other, then sliding a clean finger under the cuff of the second).
-
Remove lab coat or gown by rolling it outwards, keeping the contaminated surface contained.
-
Perform hand hygiene.
-
Remove eye and face protection by handling the earpieces or strap.
-
Remove respiratory protection.
-
Perform thorough hand hygiene with soap and water.
-
Data Presentation: PPE Summary Table
| Scenario / Task | Required Personal Protective Equipment (PPE) | Key Considerations & Rationale |
| Weighing Small Quantities (<1g) inside a fume hood | Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields | The fume hood contains dust. PPE protects against minor spills and accidental contact during handling. |
| Bulk Transfers or Weighing >1g | Double Nitrile Gloves, Lab Coat, Chemical Goggles, N95 Respirator | Higher potential for dust generation and aerosolization, necessitating respiratory protection and enhanced eye protection.[4][5] |
| Synthesizing Derivatives (in solution) | Nitrile Gloves, Lab Coat, Safety Glasses or Goggles | The primary hazard is now from the solvent and potential splashes. The solid is no longer a dust hazard. |
| Spill Cleanup | Double Nitrile Gloves, Chemical Goggles & Face Shield, Lab Coat or Gown, N95 Respirator | Maximum protection is required to manage an uncontrolled release and prevent all routes of exposure.[10] |
Mandatory Visualization: PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Operational and Disposal Plans
Spill Response
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE for spill cleanup as detailed in the table above.
-
Contain & Clean: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb large quantities. Carefully sweep the material into a designated hazardous waste container.[13]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Disposal of Contaminated Materials
-
Contaminated PPE: All disposable PPE (gloves, masks, gowns) used while handling the compound must be disposed of in a designated hazardous chemical waste container. Do not discard in the regular trash.
-
Empty Chemical Containers: The original container, even if "empty," will contain residue. The first rinse of the container should be collected as hazardous waste.[14] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as chemical waste.
-
Unused Chemical: Unused or waste this compound must be disposed of as hazardous chemical waste. It should be collected in a clearly labeled, sealed container. Never mix with other waste streams unless instructed by your institution's Environmental Health & Safety (EHS) department.[14]
Consult your institution's EHS department for specific protocols, as local regulations may vary.[15]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 36476-87-6 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. jk-sci.com [jk-sci.com]
- 5. 1-(Diphenylmethyl)azetidine-3-carboxylic acid | C17H17NO2 | CID 2735440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jnsparrowchemical.com [jnsparrowchemical.com]
- 7. pppmag.com [pppmag.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. aksci.com [aksci.com]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
